(Rac)-LB-100
Description
Protein Phosphatase 2A Inhibitor LB-100 is a water soluble inhibitor of the protein phosphatase 2A (PP2A), with potential chemo- and radiotherapy enhancing activity. Upon injection, PP2A inhibitor LB-100 inhibits the removal of phosphate groups from proteins essential for cell cycle progression. When used with radio- or chemotherapy treatment, this agent prevents the activation of PP2A-mediated repair mechanisms and allows for malignant cells to progress through the cell cycle without having their damaged DNA repaired. This enhances the cytotoxic effect of the chemotherapeutic or radiotherapeutic agent and results in tumor cell apoptosis. PP2A, a serine/threonine phosphatase that plays a key role in the control of cell growth and DNA damage repair.
LB-100 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.
Properties
IUPAC Name |
(1R,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)/t8-,9+,10?,11?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQMLSGOTNKJKI-IZUQBHJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)C2[C@@H]3CC[C@H](C2C(=O)O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201132163 | |
| Record name | 3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632032-53-1 | |
| Record name | 3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632032-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LB-100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632032531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LB-100 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15412 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LB-100 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C1JUU9S0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Rac)-LB-100: A Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(Rac)-LB-100 is a first-in-class, water-soluble, small-molecule inhibitor of protein phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in regulating a multitude of cellular processes.[1][2] While traditionally viewed as a tumor suppressor, the inhibition of PP2A by LB-100 has emerged as a novel therapeutic strategy.[1] By preventing the dephosphorylation of key proteins, LB-100 hyperactivates oncogenic signaling pathways, leading to increased cellular stress and inhibition of DNA repair mechanisms.[2][3][4] This action drives senescent cancer cells into mitosis, often resulting in mitotic catastrophe and cell death.[1] The primary therapeutic application of LB-100 is as a potent sensitizer for chemotherapy and radiotherapy, enhancing the efficacy of standard cytotoxic agents across a variety of cancer types.[1][2][3] Currently, LB-100 is being evaluated in multiple clinical trials for solid tumors and hematologic malignancies.[5][6][7][8]
Core Mechanism: Inhibition of Protein Phosphatase 2A
The primary molecular target of this compound is the catalytic subunit of Protein Phosphatase 2A (PP2A).[1] PP2A is a ubiquitous serine/threonine phosphatase that counteracts the activity of protein kinases, playing a crucial role in cell cycle regulation, DNA damage response, and signal transduction.[1][2]
LB-100 functions as a direct, competitive inhibitor of the PP2A enzyme.[1] Structural studies on the related phosphatase PPP5C, which shares a common catalytic mechanism with PP2A, have revealed that the 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety of LB-100 coordinates directly with the metal ions within the phosphatase's active site.[9] This action physically obstructs substrate binding and prevents the dephosphorylation of target proteins. Some evidence suggests LB-100 also acts as a catalytic inhibitor of Protein Phosphatase 5 (PPP5C), indicating that its antitumor activity might result from the dual suppression of both phosphatases.[9]
Impact on Key Signaling Pathways
By inhibiting PP2A, LB-100 causes the sustained or hyper-phosphorylation of numerous downstream protein substrates. This dysregulates critical signaling networks that are normally kept in check by PP2A activity. The most significantly affected pathways are the PI3K/Akt/mTOR and MAPK/ERK cascades, both of which are central to cell proliferation, growth, and survival.[10][11]
-
PI3K/Akt/mTOR Pathway: PP2A normally dephosphorylates and inactivates Akt and mTOR.[10] Inhibition by LB-100 leads to the hyperactivation of this pathway, which promotes cell growth and proliferation but also induces significant cellular stress, rendering cancer cells more vulnerable to cytotoxic agents.[10][11]
-
MAPK/ERK Pathway: Similarly, PP2A is a negative regulator of the MAPK/ERK signaling pathway.[10] LB-100 treatment leads to maintained activation of ERK, further contributing to altered cell cycle progression and stress responses.[4][10]
This over-activation of oncogenic signaling ultimately prevents the activation of PP2A-mediated DNA damage repair mechanisms, a key component of its chemosensitizing effect.[2]
Quantitative Data Summary
The inhibitory and cytotoxic effects of this compound have been quantified in various preclinical models. The tables below summarize key in vitro data.
Table 1: this compound IC₅₀ Values for PP2A Activity Inhibition
| Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |
|---|---|---|---|
| BxPc-3 | Pancreatic | 0.85 | [12][13] |
| Panc-1 | Pancreatic | 3.87 |[12][13] |
Table 2: this compound IC₅₀ Values for Cell Growth Inhibition
| Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |
|---|---|---|---|
| BxPc-3 | Pancreatic | 2.3 | [12][13] |
| Panc-1 | Pancreatic | 1.7 | [12][13] |
| Fibrosarcoma | Fibrosarcoma | 4.36 |[14] |
Table 3: Miscellaneous In Vitro & In Vivo Effects
| Effect | Model System | Value/Result | Citation(s) |
|---|---|---|---|
| PP2A Activity Reduction | Pancreatic Cancer Cells | 30-50% of control | [12][13] |
| PP2A Activity Reduction | Glioblastoma Xenografts (2 hrs post-injection) | ~20% reduction vs. control | [14] |
| Doxorubicin Accumulation | Pancreatic Cancer Cells | 2.5-fold increase vs. control |[12][13] |
Experimental Protocols
Protocol: PP2A Immunoprecipitation Phosphatase Activity Assay
This protocol describes a common method to measure PP2A-specific activity from cell lysates using immunoprecipitation followed by a colorimetric assay for phosphate release.[15][16][17]
-
Lysate Preparation:
-
Prepare lysis buffer (e.g., 20 mM imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0) supplemented with a cocktail of protease and phosphatase inhibitors.[15] Keep all reagents and samples on ice.
-
Lyse cells and clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Determine protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Immunoprecipitation (IP):
-
Incubate a defined amount of protein lysate (e.g., 50-100 µg) with an anti-PP2A catalytic subunit antibody (e.g., 2-4 µg) and Protein A/G agarose beads for 2-4 hours at 4°C with gentle rotation.[15][16]
-
Wash the beads extensively (3-4 times) with lysis buffer, followed by a final wash with the Ser/Thr assay buffer to remove detergents and inhibitors.[15]
-
-
Phosphatase Reaction:
-
Phosphate Detection:
-
Add Malachite Green phosphate detection solution to the supernatant.[15][16]
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at ~620-650 nm using a microplate reader.[16]
-
Calculate the amount of free phosphate released using a standard curve and normalize to the amount of PP2A protein immunoprecipitated (quantified by a parallel Western blot).[15]
-
Protocol: Western Blot for Phosphorylated Proteins
This protocol outlines the key steps for detecting changes in protein phosphorylation (e.g., p-Akt) following LB-100 treatment.[18][19]
-
Sample Preparation:
-
Culture and treat cells with this compound for the desired time points.
-
Lyse cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.[18]
-
Determine protein concentration, then add Laemmli (SDS-PAGE) sample buffer and denature by heating at 95°C for 5 minutes.[18]
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. PVDF is often recommended for its durability, especially if stripping and reprobing is required.[19]
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature with a blocking buffer. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is highly recommended to avoid background from phosphoproteins (like casein) present in milk.[18]
-
Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-p-Akt Ser473), diluted in 1-5% BSA in TBST, overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.[18]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.[18]
-
Crucially, to normalize the data, the membrane should be stripped and reprobed with an antibody against the total (pan) protein (e.g., anti-total-Akt) or a loading control (e.g., GAPDH, α-Tubulin). The ratio of the phospho-protein signal to the total protein signal provides the accurate measure of phosphorylation change.[19]
-
Therapeutic Rationale and Cellular Consequences
The mechanism of this compound translates into a powerful therapeutic strategy focused on sensitization.
-
Chemosensitization: By inhibiting PP2A, LB-100 prevents the cell from properly executing DNA damage repair.[2] When combined with DNA-damaging chemotherapeutic agents (e.g., doxorubicin), this leads to an accumulation of lethal damage, enhancing the drug's cytotoxic effect.[2][3] LB-100 has also been shown to increase the intracellular concentration of doxorubicin by reducing the expression of the P-glycoprotein drug efflux pump.[10][12][13]
-
Radiosensitization: The same principle applies to radiotherapy. LB-100's inhibition of DNA repair pathways makes cancer cells more susceptible to radiation-induced DNA double-strand breaks.[1][2][20]
-
Overcoming Resistance: Cancer cell senescence is a mechanism of resistance to therapies that target actively dividing cells.[10] LB-100 can force these senescent cells to re-enter the cell cycle, where they are once again vulnerable to cytotoxic treatments.[1][10]
-
Immunotherapy Combination: Preclinical studies suggest that PP2A inhibition with LB-100 can promote the production of neoantigens and enhance T-cell proliferation, providing a rationale for its combination with immune checkpoint inhibitors.[3]
References
- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. SCIENCE: PP2A inhibition with LB-100 in cancer therapy [lixte.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. PROGRAMS: Building a pipeline with LB-100 in multiple cancer indications [lixte.com]
- 8. First Patient Dosed with LIXTE’s LB-100 in New Clinical Trial to Treat Colorectal Cancer, Collaborating with NKI, Supported by Major Pharma Company :: LIXTE Biotechnology Holdings, Inc. (LIXT) [ir.lixte.com]
- 9. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LB-100 Enhances Drugs Efficacy Through Inhibition of P-Glycoprotein Expression in Multidrug-Resistant Glioblastoma and Non-Small Cell Lung Carcinoma Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PP2A assay [bio-protocol.org]
- 16. 2.6. PP2A Activity Assay [bio-protocol.org]
- 17. PP2A Immunoprecipitation Phosphatase Assay Kit | 17-313 [merckmillipore.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 20. Revolutionizing cancer therapy: Monoclonal antibodies in radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-LB-100: A Technical Guide for Researchers
(Rac)-LB-100 is the racemic mixture of LB-100, a water-soluble, small molecule inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 5 (PPP5C).[1] It has garnered significant interest in the field of oncology for its ability to sensitize cancer cells to conventional therapies such as chemotherapy and radiation. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its investigation.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 2061038-65-9 | N/A |
| Molecular Formula | C₁₃H₂₀N₂O₄ | N/A |
| Molecular Weight | 268.31 g/mol | N/A |
| IUPAC Name | (1R,2S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | N/A |
| Solubility | Water soluble | [2] |
| Storage | Store at -20°C for long-term storage. | N/A |
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the serine/threonine phosphatases PP2A and PPP5C.[1] These phosphatases play crucial roles in regulating a multitude of cellular processes, including cell cycle progression, DNA damage repair, and apoptosis. By inhibiting their activity, this compound disrupts these critical pathways in cancer cells, leading to enhanced susceptibility to cytotoxic agents.
The inhibition of PP2A by LB-100 prevents the dephosphorylation of key proteins involved in cell cycle checkpoints and DNA damage response.[3][4] This leads to the accumulation of phosphorylated proteins that promote mitotic entry, even in the presence of DNA damage, a phenomenon known as mitotic catastrophe.[2][5] This abrogation of cell cycle checkpoints is a key mechanism by which this compound sensitizes cancer cells to DNA-damaging agents like cisplatin and radiation.[3][4][5]
Furthermore, this compound has been shown to modulate several critical signaling pathways implicated in cancer progression.
Key Signaling Pathways Affected by this compound
-
DNA Damage Response Pathway: this compound treatment leads to the hyperphosphorylation of key DNA damage response proteins such as Chk1, Chk2, BRCA1, and γH2AX.[3][4] This sustained phosphorylation, despite the presence of DNA damage, prevents proper DNA repair and contributes to the synergistic effect of this compound with genotoxic therapies.[3][5][6]
-
Akt Signaling Pathway: this compound has been shown to suppress the activation of Akt signaling in response to DNA damage.[4] This can lead to the Mdm2-mediated degradation of p53, further impairing the cell's ability to arrest the cell cycle and repair DNA.[4][5]
-
ERK Signaling Pathway: The effect of LB-100 on the ERK/MAPK pathway appears to be context-dependent, with some studies reporting its activation.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.
Cell Viability Assays (MTT/XTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Following incubation, add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan crystals (for MTT) or a colored formazan product (for XTT).
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. IC₅₀ values can be determined by plotting the percentage of viability against the log of the this compound concentration.[8][9]
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways upon treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Chk1, Chk1, p-Akt, Akt, p-ERK, ERK, γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat them with this compound at the desired concentration and for the specified time.
-
Lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10][11][12][13]
In Vivo Xenograft Studies
This protocol is used to evaluate the anti-tumor efficacy of this compound, alone or in combination with other therapies, in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
This compound
-
Vehicle control
-
Chemotherapeutic agent (e.g., cisplatin, doxorubicin)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into different treatment groups: vehicle control, this compound alone, chemotherapeutic agent alone, and the combination of this compound and the chemotherapeutic agent.
-
Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal injection).
-
Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[14][15][16][17][18]
Quantitative Data Summary
| Cell Line | Assay | Treatment | IC₅₀ / Effect | Reference |
| Medulloblastoma (DAOY) | XTT Assay | This compound | Dose-dependent decrease in viability | [8] |
| Medulloblastoma (D283) | XTT Assay | This compound | Dose-dependent decrease in viability | [8] |
| Medulloblastoma (D341) | XTT Assay | This compound | Dose-dependent decrease in viability | [8] |
| Medulloblastoma (DAOY) | PP2A Activity Assay | This compound (2 µM) | ~40% reduction in PP2A activity | [9] |
| Medulloblastoma (D283) | PP2A Activity Assay | This compound (1 µM) | ~33% reduction in PP2A activity | [9] |
| Medulloblastoma (D341) | PP2A Activity Assay | This compound (1 µM) | ~42% reduction in PP2A activity | [9] |
| Glioblastoma (U251) | PP2A Activity Assay | LB-100 (2 µM) | ~40% reduction in PP2A activity after 3h | [19] |
| Glioblastoma (U251) | PP2A Activity Assay | LB-100 (2 µM) | ~39% reduction in PP2A activity after 6h | [19] |
| Nasopharyngeal Carcinoma (CNE1) | PP2A Activity Assay | Radiation (8 Gy) | ~260% increase in PP2A activity | [5] |
| Nasopharyngeal Carcinoma (CNE2) | PP2A Activity Assay | Radiation (8 Gy) | ~210% increase in PP2A activity | [5] |
| Nasopharyngeal Carcinoma (CNE1) | PP2A Activity Assay | LB-100 + Radiation | Blocked radiation-induced increase in PP2A activity | [5] |
| Nasopharyngeal Carcinoma (CNE2) | PP2A Activity Assay | LB-100 + Radiation | Blocked radiation-induced increase in PP2A activity | [5] |
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits PP2A, preventing Chk1/Chk2 dephosphorylation and leading to mitotic catastrophe.
Caption: this compound inhibits PP2A, leading to sustained Akt phosphorylation and altered p53 regulation.
Experimental Workflow Diagram
Caption: A typical workflow for analyzing protein expression changes using Western Blot after this compound treatment.
References
- 1. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. The phosphatase inhibitor LB-100 creates neoantigens in colon cancer cells through perturbation of mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. bio-rad.com [bio-rad.com]
- 13. cdn.hellobio.com [cdn.hellobio.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BiTE® Xenograft Protocol [protocols.io]
- 17. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 18. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein phosphatase 2A inhibition with LB100 enhances radiation-induced mitotic catastrophe and tumor growth delay in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-LB-100 as a PP2A Inhibitor: A Technical Guide for Researchers
Introduction
(Rac)-LB-100 is a water-soluble, synthetic small molecule that acts as a competitive inhibitor of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a major family of serine/threonine phosphatases that accounts for a significant portion of phosphatase activity in mammalian cells.[3][4] It is a heterotrimeric holoenzyme composed of a scaffolding (A), a catalytic (C), and a regulatory (B) subunit.[3][4][5] The diversity of the regulatory B subunit allows PP2A to dephosphorylate a vast array of substrates, thereby regulating numerous critical cellular processes, including cell cycle progression, DNA damage response, apoptosis, and signal transduction.[4][6][7]
While often considered a tumor suppressor, the role of PP2A in cancer is context-dependent.[6][7][8] Paradoxically, the inhibition of PP2A has emerged as a promising therapeutic strategy. By preventing the dephosphorylation of key proteins, LB-100 can drive senescent cancer cells into mitosis, leading to mitotic catastrophe, and block DNA damage repair, thereby sensitizing tumors to conventional chemotherapy and radiotherapy.[1][2][9] This guide provides an in-depth overview of this compound, focusing on its mechanism, quantitative effects, and the experimental protocols used for its characterization.
Mechanism of Action
LB-100 functions as a competitive inhibitor of the PP2A catalytic subunit.[1][2] Recent structural and biochemical studies have confirmed that LB-100 is a catalytic inhibitor that coordinates with the metal ions in the active site, blocking substrate access.[10] While it is widely reported as a PP2A inhibitor, studies have shown that LB-100 also inhibits Protein Phosphatase 5 (PPP5C), which shares a common catalytic mechanism with PP2A.[8][10] The antitumor activity of LB-100 may, therefore, result from the combined suppression of both PP2A and PPP5C.[10]
The primary therapeutic utility of LB-100 stems from its ability to induce hyperphosphorylation of key cellular proteins. This leads to the disruption of several critical signaling pathways that cancer cells rely on for survival and proliferation, particularly in response to cytotoxic stress from chemo- or radiotherapy.[11][12]
Core Signaling Pathways Modulated by LB-100
The inhibition of PP2A by LB-100 perturbs multiple signaling cascades critical for cancer cell survival and proliferation.
Cell Cycle Progression and Mitotic Catastrophe
PP2A is essential for the G2/M checkpoint and proper mitotic exit. LB-100-mediated inhibition of PP2A leads to the sustained phosphorylation and activation of key mitotic proteins like Cdk1.[12] This abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, which ultimately results in mitotic catastrophe—a form of cell death.[9][12]
Caption: LB-100 inhibits PP2A, leading to mitotic catastrophe.
DNA Damage Response (DDR)
PP2A plays a role in the repair of DNA double-strand breaks (DSBs), a lethal form of DNA damage induced by radiation and certain chemotherapies.[12] By inhibiting PP2A, LB-100 prevents the dephosphorylation and resolution of γ-H2AX foci, a marker for DSBs. This leads to an accumulation of unrepaired DNA damage, enhancing the cytotoxic effects of genotoxic agents.[9][12]
Caption: LB-100 blocks DNA damage repair by inhibiting PP2A.
PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation. PP2A acts as a negative regulator by dephosphorylating and inactivating Akt.[4][6] Inhibition of PP2A by LB-100 can therefore lead to increased Akt phosphorylation (activation).[9] Interestingly, while this may promote growth in some contexts, the sustained activation of Akt in the presence of other cellular stress can also contribute to sensitization to apoptosis.[9][12]
Caption: LB-100 inhibits PP2A, leading to sustained Akt activation.
Quantitative Data Presentation
The efficacy of LB-100, both alone and in combination with other agents, has been quantified across numerous preclinical studies.
Table 1: In Vitro Cytotoxicity (IC₅₀) of LB-100 in Cancer Cell Lines
The 50% inhibitory concentration (IC₅₀) measures the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC₅₀ (µM) | Notes | Citation |
| Fibrosarcoma (murine) | Fibrosarcoma | 4.36 | Monotherapy | [9] |
| Panc-1 | Pancreatic Cancer | 3.98 | Monotherapy | [9] |
| BxPc-3 | Pancreatic Cancer | 0.85 | Monotherapy | [9] |
| SKOV-3, OVCAR-8 | Ovarian Cancer | 5 - 10.1 | Monotherapy | [9] |
| IOMM-LEE, GAR, CH-157 | Meningioma | > 10 | Monotherapy, limited direct cytotoxicity | [13] |
| DAOY, D341, D283 | Medulloblastoma | Not specified | Used at 1-2 µM to enhance cisplatin | [14] |
| T98G, A172, LN229 | Glioblastoma | 6.19 - 6.85 | Monotherapy | [15] |
| U251 | Glioblastoma | 10.01 - 10.88 | Monotherapy | [15] |
Table 2: In Vivo Efficacy of LB-100 as a Sensitizing Agent
These studies demonstrate the effect of LB-100 in enhancing the efficacy of standard cancer treatments in animal models.
| Cancer Model | Combination Treatment | Key Finding | Citation |
| Glioblastoma Xenograft | LB-100 + Radiation | Significantly delayed tumor growth compared to radiation alone. | [8] |
| Glioblastoma Xenograft | LB-100 + Temozolomide | Suppressed tumor growth in mouse models. | [8] |
| Nasopharyngeal Xenograft | LB-100 + Radiation | Enhanced radiosensitivity and tumor growth delay. | [12] |
| Pancreatic Cancer Xenograft | LB-100 + Doxorubicin | Increased intratumoral doxorubicin levels and enhanced tumor inhibition. | [9] |
| Fibrosarcoma Xenograft | LB-100 + Doxorubicin | Doubled the growth inhibitory effect and prevented metastasis. | [9] |
| Meningioma Xenograft | LB-100 + Radiation | Prolonged survival compared to radiation alone. | [13] |
Experimental Protocols
Standardized protocols are essential for evaluating PP2A inhibitors like LB-100.
PP2A Phosphatase Activity Assay
This assay quantifies the enzymatic activity of PP2A and its inhibition by compounds like LB-100. A common method is the malachite green assay, which measures the release of free phosphate from a synthetic phosphopeptide substrate.[16]
Principle: Active PP2A dephosphorylates a specific substrate. The amount of released inorganic phosphate is then measured colorimetrically.
Materials:
-
Cell or tissue lysates
-
PP2A Immunoprecipitation Kit (optional, for specificity)[17]
-
Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)[17]
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
LB-100 or other inhibitors
-
Malachite Green Reagent[16]
-
Phosphate standards
-
96-well microplate and reader
Methodology:
-
Lysate Preparation: Harvest cells and lyse in a suitable buffer on ice. Quantify total protein concentration (e.g., using BCA assay).
-
(Optional) Immunoprecipitation: To measure PP2A-specific activity, incubate lysate with an anti-PP2A antibody conjugated to beads to pull down PP2A complexes. Wash beads to remove non-specific phosphatases.[17][18]
-
Assay Setup: In a 96-well plate, add lysate (or immunoprecipitated PP2A) to wells containing assay buffer. Include wells for a phosphate standard curve.
-
Inhibitor Addition: Add varying concentrations of LB-100 to the designated wells. Include a no-inhibitor control. Pre-incubate for 10-15 minutes.
-
Reaction Initiation: Add the phosphopeptide substrate to all wells to start the reaction. Incubate at 30°C for 15-30 minutes.
-
Reaction Termination & Detection: Stop the reaction by adding Malachite Green Reagent. This reagent forms a colored complex with the free phosphate released.[16]
-
Measurement: After a brief incubation for color development, measure the absorbance at ~620 nm.
-
Analysis: Calculate the amount of phosphate released by comparing to the standard curve. Determine PP2A activity and the degree of inhibition by LB-100.
References
- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PP2A in cancer: an underrated option - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of LB-100 Racemate: A Technical Guide for Drug Development Professionals
An In-depth Examination of a First-in-Class Protein Phosphatase 2A Inhibitor for Cancer Therapy
Introduction
LB-100 is an investigational, water-soluble, small molecule that acts as a competitive inhibitor of protein phosphatase 2A (PP2A).[1][2][3][4] PP2A is a crucial serine/threonine phosphatase that is often considered a tumor suppressor due to its role in regulating key cellular processes, including cell cycle progression, DNA damage response, and apoptosis.[1][4] Counterintuitively, the inhibition of PP2A by LB-100 has emerged as a promising therapeutic strategy to sensitize cancer cells to conventional treatments like chemotherapy and radiation.[1][3][4] This technical guide provides a comprehensive overview of the biological activity of the LB-100 racemate, focusing on its mechanism of action, quantitative efficacy data, and its impact on critical signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the oncology field.
Mechanism of Action
LB-100 exerts its anti-cancer effects primarily through the inhibition of PP2A, and has also been shown to inhibit the related phosphatase PPP5C.[2] By inhibiting PP2A, LB-100 disrupts the normal dephosphorylation of numerous substrate proteins that are critical for maintaining cellular homeostasis. This disruption leads to several downstream consequences that can be therapeutically exploited:
-
Abrogation of Cell Cycle Checkpoints: PP2A is essential for the proper functioning of cell cycle checkpoints, particularly the G2/M checkpoint, which allows cells to repair DNA damage before entering mitosis.[1] LB-100-mediated inhibition of PP2A forces cancer cells with damaged DNA to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe.[1][5][6][7] This is evidenced by the appearance of abnormal mitotic figures and disorganized microtubule formation in cells treated with LB-100.[1]
-
Chemosensitization and Radiosensitization: By preventing the repair of DNA damage induced by chemotherapy and radiation, LB-100 significantly enhances the efficacy of these standard cancer therapies.[1][3][4][6] This sensitizing effect has been observed across a variety of cancer types, including glioblastoma, pancreatic cancer, ovarian cancer, and nasopharyngeal carcinoma.[1][5][6]
-
Modulation of Oncogenic Signaling Pathways: LB-100 has been shown to modulate several key signaling pathways that are often dysregulated in cancer. A primary target is the PI3K/Akt pathway. Inhibition of PP2A by LB-100 leads to increased phosphorylation of Akt, which in turn can affect downstream targets like MDM2 and p53, ultimately influencing cell survival and apoptosis.[1][8]
-
Induction of Apoptosis: In some cellular contexts, particularly in p53-null cells, LB-100 in combination with chemotherapeutic agents can lead to apoptosis.[1] This is often accompanied by the cleavage of PARP and caspase-3.[5]
Quantitative Biological Activity of LB-100 Racemate
The following tables summarize the in vitro and in vivo efficacy of the LB-100 racemate across various cancer models.
Table 1: In Vitro IC50 Values of LB-100 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| BxPc-3 | Pancreatic Cancer | 0.85 | [2][9] |
| Panc-1 | Pancreatic Cancer | 3.87 | [2][9] |
| U87 | Glioblastoma | ~5 (as LB102) | LB102 is a lipid-soluble homolog of LB-100.[1] |
| 143B | Osteosarcoma | 10.58 | [8] |
| Fibrosarcoma Cell Line | Fibrosarcoma | 4.36 | [10] |
Table 2: In Vivo Efficacy and Chemosensitization of LB-100
| Cancer Model | Treatment | Key Findings |
| Pancreatic Cancer Xenograft (Panc-1) | LB-100 (2 mg/kg) + Doxorubicin (1.5 mg/kg) | Significantly slowed tumor growth compared to single agents.[2] |
| Pancreatic Cancer Xenograft (Mia-PaCa-2) | LB-100 (1.5 mg/kg) + Radiation (1.2 Gy/fraction) | Tumor doubling time increased to 33.5 days (combination) vs. 8.5 days (control).[1] |
| Ovarian Carcinoma Xenograft (SKOV-3) | LB-100 (2.5 mg/kg) + Cisplatin (2 mg/kg) | Significant reduction in tumor volume compared to single agents.[1] |
| Nasopharyngeal Carcinoma Xenograft (CNE1) | LB-100 (1.5 mg/kg) + Radiation (20 Gy) | Dose enhancement factor of 2.98.[5][7] |
| Nasopharyngeal Carcinoma Xenograft (CNE2) | LB-100 (1.5 mg/kg) + Radiation (20 Gy) | Dose enhancement factor of 2.27.[5][7] |
| Pheochromocytoma Metastatic Mouse Model | LB-100 + Temozolomide | Complete tumor remission in 40% of mice.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of LB-100.
PP2A Phosphatase Activity Assay
This assay measures the enzymatic activity of PP2A in cell lysates.
Materials:
-
Cells of interest
-
LB-100
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer supplemented with protease inhibitors
-
Sonicator
-
Microcentrifuge
-
PP2A Phosphatase Assay Kit (e.g., Millipore)
-
Protein quantification assay (e.g., BCA or Bradford)
Procedure:
-
Culture cells to 80% confluency.
-
Treat cells with the desired concentrations of LB-100 or vehicle control for the specified duration (e.g., 3 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer with protease inhibitors on ice for 20 minutes.
-
Sonicate the cell lysate for 10 seconds to ensure complete lysis and shear DNA.
-
Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Perform the PP2A phosphatase activity assay on the supernatant according to the manufacturer's instructions, typically using a phosphopeptide substrate.
-
Measure the release of free phosphate, which is proportional to PP2A activity.
-
Express the results as a percentage of the vehicle-treated control.[8]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
LB-100 and other test compounds
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 3,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of LB-100, a chemotherapeutic agent, or a combination of both for the desired time period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in a humidified atmosphere.
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[11][12][13]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
LB-100 and other test compounds
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired compounds for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA and then combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[14][15]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a cell lysate to analyze the activation state of signaling pathways.
Materials:
-
Cells of interest
-
LB-100 and other test compounds
-
PBS, ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-Plk1, anti-p53, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired compounds, then wash with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysate.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins from the gel to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[16][17][18]
Signaling Pathways Modulated by LB-100 Racemate
The following diagrams illustrate the key signaling pathways affected by LB-100.
Conclusion
The LB-100 racemate is a potent inhibitor of PP2A with significant potential as a chemo- and radio-sensitizing agent in oncology. Its mechanism of action, centered on the abrogation of cell cycle checkpoints and the induction of mitotic catastrophe, provides a strong rationale for its combination with DNA-damaging therapies. The preclinical data summarized in this guide demonstrate its efficacy across a range of cancer models. Further research into the stereospecific activities of its enantiomers and continued clinical evaluation will be crucial in fully defining the therapeutic potential of LB-100 in the treatment of cancer.
References
- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Protein phosphatase 2A inhibition with LB100 enhances radiation-induced mitotic catastrophe and tumor growth delay in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of protein phosphatase 2A with a small molecule LB100 radiosensitizes nasopharyngeal carcinoma xenografts by inducing mitotic catastrophe and blocking DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. bio-rad.com [bio-rad.com]
(Rac)-LB-100: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-LB-100 is a synthetic, water-soluble small molecule that has garnered significant interest in oncology research. It is a potent inhibitor of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase that is often dysregulated in cancer. By inhibiting PP2A, this compound disrupts cellular processes that contribute to tumor growth and survival, and notably, it enhances the efficacy of conventional cancer therapies such as chemotherapy and radiation. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended for professionals in the field of drug development and cancer research.
Discovery and Rationale
This compound was developed as a derivative of cantharidin, a natural toxin known to inhibit PP2A.[1] The parent compound, however, exhibits significant toxicity, limiting its therapeutic potential. The development of this compound was aimed at retaining the PP2A inhibitory activity while reducing systemic toxicity.[2] It is a racemate, a mixture of two enantiomers.[3][4] The core of its discovery lies in the understanding that PP2A acts as a tumor suppressor by negatively regulating key oncogenic signaling pathways.[5] In many cancers, PP2A function is compromised, leading to uncontrolled cell proliferation and survival.[2] By inhibiting the remaining PP2A activity in cancer cells, this compound can push them towards apoptosis or mitotic catastrophe, particularly when combined with DNA-damaging agents.[6][7]
Chemical Synthesis
The chemical synthesis of this compound, systematically named 3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, is a multi-step process.[1][8] While specific, detailed protocols from commercial suppliers are proprietary, the general synthetic route can be inferred from the chemical literature. The synthesis typically involves the formation of the 7-oxabicyclo[2.2.1]heptane core, followed by the introduction of the carboxylic acid and the N-methylpiperazine amide functionalities.
General Synthetic Workflow
References
- 1. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 2061038-65-9 | MCE [medchemexpress.cn]
- 5. LB-100 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
(Rac)-LB-100 in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LB-100 is a synthetic small molecule that has garnered significant attention in cancer research for its role as a potent inhibitor of protein phosphatase 2A (PP2A).[1] PP2A is a crucial serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways.[2] By inhibiting PP2A, LB-100 disrupts cellular homeostasis and enhances the efficacy of various cancer therapies.[3][4] This technical guide provides an in-depth overview of the role of this compound in cell signaling, with a focus on its mechanism of action, impact on key pathways, and detailed experimental protocols for its study. Recent research has also revealed that LB-100 can inhibit another serine/threonine phosphatase, Protein Phosphatase 5 (PPP5C), suggesting that its anti-tumor effects may be the result of dual phosphatase inhibition.[5]
Mechanism of Action
This compound is a water-soluble derivative of cantharidin that acts as a competitive inhibitor of PP2A.[3] It directly targets the catalytic subunit of the PP2A holoenzyme, preventing the dephosphorylation of a multitude of substrate proteins.[5] This inhibition leads to the hyperphosphorylation of key signaling molecules, thereby modulating their activity and downstream effects. The primary consequence of PP2A inhibition by LB-100 is the sustained activation of several oncogenic signaling cascades, which paradoxically can lead to cellular stress and ultimately, cell death, particularly in cancer cells that are already under high oncogenic stress.[6]
Impact on Key Cell Signaling Pathways
The inhibition of PP2A and PPP5C by this compound has pleiotropic effects on cellular signaling. Below are detailed descriptions of its impact on several critical pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PP2A normally dephosphorylates and inactivates Akt. By inhibiting PP2A, LB-100 leads to the sustained phosphorylation and activation of Akt.[7] This, in turn, promotes the activation of the downstream effector mTOR, a key regulator of protein synthesis and cell growth.[6]
Diagram of the PI3K/Akt/mTOR Pathway Modulation by LB-100:
Caption: LB-100 inhibits PP2A, leading to hyperactivation of the Akt/mTOR pathway.
ERK/MAPK Pathway
The ERK/MAPK pathway is critical for cell proliferation, differentiation, and survival. PP2A can dephosphorylate and inactivate components of this pathway, including MEK and ERK.[7] Inhibition of PP2A by LB-100 can therefore lead to the sustained activation of the ERK/MAPK cascade.[6] This can have context-dependent outcomes, either promoting proliferation or inducing cell cycle arrest and apoptosis.
Diagram of the ERK/MAPK Pathway Modulation by LB-100:
Caption: LB-100-mediated PP2A inhibition enhances ERK/MAPK signaling.
DNA Damage Response and Cell Cycle Checkpoints
LB-100 plays a significant role in sensitizing cancer cells to DNA-damaging agents like chemotherapy and radiation.[8][9] PP2A is involved in the DNA damage response (DDR) by dephosphorylating key proteins such as ATM, Chk2, and γH2AX, thereby facilitating DNA repair and cell cycle arrest.[3][10] By inhibiting PP2A, LB-100 prevents the dephosphorylation of these DDR proteins, leading to their sustained activation.[9] This can abrogate cell cycle checkpoints, particularly the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, a process known as mitotic catastrophe, which ultimately leads to cell death.[5][11]
Diagram of the DNA Damage Response Modulation by LB-100:
Caption: LB-100 abrogates the G2/M checkpoint, leading to mitotic catastrophe.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of this compound from various preclinical studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BxPc-3 | Pancreatic Cancer | 0.85 | [2] |
| Panc-1 | Pancreatic Cancer | 3.98 | [2] |
| SKOV-3 | Ovarian Cancer | 5 - 10.1 | [2] |
| OVCAR-8 | Ovarian Cancer | 5 - 10.1 | [2] |
| HT-29 | Colorectal Cancer | ~4 | |
| SW-480 | Colorectal Cancer | ~4 | |
| DAOY | Medulloblastoma | 2.9 | |
| D341 | Medulloblastoma | 1.9 | |
| D283 | Medulloblastoma | 0.9 | |
| Fibrosarcoma | Fibrosarcoma | 4.36 | [2] |
Table 2: Chemosensitization and Radiosensitization Effects of this compound
| Cancer Type | Cell Line(s) | Sensitizing Agent | Effect | Reference |
| Ovarian Cancer | SKOV-3, OVCAR-8 | Cisplatin | Increased cisplatin-mediated cell death | [9] |
| Medulloblastoma | DAOY | Cisplatin | Overcame cisplatin resistance | |
| Nasopharyngeal Carcinoma | CNE1, CNE2 | Radiation | Dose enhancement factors of 1.83 and 1.97 | [2] |
| Glioblastoma | U251 | Radiation | Radiation dose enhancement factor of 1.45 | [5] |
| Pancreatic Cancer | Pancreatic cells | Radiation | Inhibited homologous recombination repair | [2] |
Detailed Experimental Protocols
PP2A Phosphatase Activity Assay (Non-Kit Based, Malachite Green)
This protocol describes a colorimetric assay to measure PP2A activity in cell lysates based on the quantification of released free phosphate from a synthetic phosphopeptide substrate.
Diagram of PP2A Activity Assay Workflow:
Caption: Workflow for a non-radioactive PP2A phosphatase activity assay.
Materials:
-
Cells treated with this compound or vehicle control.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, with protease and phosphatase inhibitors).
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R).
-
Malachite Green Reagent A (Ammonium molybdate in sulfuric acid).
-
Malachite Green Reagent B (Malachite green hydrochloride in water).
-
Phosphate Standard (e.g., KH2PO4).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse in Lysis Buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Phosphatase Reaction:
-
In a 96-well plate, add cell lysate (containing 5-10 µg of protein) to each well.
-
Add the phosphopeptide substrate to a final concentration of 100-200 µM.
-
Bring the total reaction volume to 50 µL with an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 7.0, 1 mM DTT).
-
Incubate at 30°C for 10-30 minutes.
-
-
Color Development and Measurement:
-
Stop the reaction and initiate color development by adding 100 µL of a freshly prepared 2:1 mixture of Malachite Green Reagent A and B.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a phosphate standard curve using known concentrations of the Phosphate Standard.
-
Calculate the amount of phosphate released in each sample by comparing its absorbance to the standard curve.
-
PP2A activity is expressed as pmol of phosphate released per minute per µg of protein.
-
XTT Cell Viability Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the tetrazolium salt XTT to a colored formazan product.
Diagram of XTT Cell Viability Assay Workflow:
Caption: General workflow for the XTT cell viability assay.
Materials:
-
Cells of interest.
-
96-well cell culture plates.
-
This compound and any other test compounds.
-
XTT reagent and activation reagent (electron coupling solution).
-
Complete cell culture medium.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound and/or other compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
XTT Assay:
-
Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions (typically a 50:1 ratio).
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until a noticeable color change occurs.
-
-
Data Measurement and Analysis:
-
Gently shake the plate to evenly distribute the color.
-
Measure the absorbance of the formazan product at 450 nm (with a reference wavelength of ~660 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from cell-free wells.
-
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol is tailored for analyzing the phosphorylation status of key signaling proteins affected by this compound.
Diagram of Western Blot Workflow:
Caption: Standard workflow for western blot analysis.
Materials:
-
Cells treated with this compound or vehicle control.
-
RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein assay reagents (e.g., BCA).
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (see Table 3).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Table 3: Recommended Primary Antibodies for Western Blotting
| Target Protein | Phosphorylation Site | Recommended Dilution |
| Phospho-Akt | Ser473 | 1:1000 |
| Total Akt | - | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) | Thr202/Tyr204 | 1:2000 |
| Total p44/42 MAPK (Erk1/2) | - | 1:1000 |
| Phospho-Chk2 | Thr68 | 1:1000 |
| Total Chk2 | - | 1:1000 |
| γH2AX | Ser139 | 1:1000 |
| Cleaved Caspase-3 | Asp175 | 1:1000 |
| β-Actin or GAPDH (Loading Control) | - | 1:5000 |
Procedure:
-
Sample Preparation:
-
Lyse cells as described in the PP2A assay protocol.
-
Determine protein concentration and normalize all samples.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities using densitometry software, normalizing to a loading control.
-
Conclusion
This compound is a powerful research tool and a promising therapeutic agent that functions primarily through the inhibition of PP2A and PPP5C. Its ability to modulate critical cell signaling pathways, particularly those involved in cell proliferation, survival, and the DNA damage response, underlies its potent anti-cancer and chemo/radiosensitizing effects. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted roles of this compound in cell signaling and to further explore its therapeutic potential. As our understanding of the intricate network of cellular phosphatases and their regulation continues to grow, so too will the opportunities to leverage inhibitors like this compound for the development of novel and more effective cancer therapies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. researchgate.net [researchgate.net]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. mdpi.com [mdpi.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Akt Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. sciencellonline.com [sciencellonline.com]
Preclinical Profile of (Rac)-LB-100: A Technical Guide to a First-in-Class PP2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LB-100 is a water-soluble, small-molecule, first-in-class investigational drug that acts as a competitive inhibitor of Protein Phosphatase 2A (PP2A).[1][2] While initially identified and widely studied as a PP2A inhibitor, further research has demonstrated that LB-100 also catalytically inhibits Protein Phosphatase 5 (PPP5C).[3][4] PP2A is a critical serine/threonine phosphatase that functions as a tumor suppressor by negatively regulating numerous signaling pathways involved in cell growth, proliferation, and DNA damage repair.[2][5] Paradoxically, the inhibition of this tumor suppressor has emerged as a promising therapeutic strategy. By disrupting PP2A-mediated cellular processes, LB-100 sensitizes cancer cells to the cytotoxic effects of conventional chemotherapy and radiation and enhances anti-tumor immunity, making it a subject of extensive preclinical investigation for various malignancies.[2][6]
Mechanism of Action
The primary mechanism of action of LB-100 is the direct, competitive inhibition of the catalytic subunits of PP2A and PPP5C.[3][6] This inhibition leads to a state of hyperphosphorylation in cancer cells, disrupting key cellular processes and creating therapeutic vulnerabilities that can be exploited by co-administered agents.
Key Mechanistic Consequences:
-
Chemo- and Radiosensitization: In response to DNA damage from chemotherapy or radiation, PP2A is typically activated to facilitate DNA repair and cell cycle arrest. LB-100 blocks this function.[7] By inhibiting PP2A, LB-100 prevents the dephosphorylation of key proteins involved in the DNA damage response. This forces cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptotic cell death.[8][9]
-
Immunotherapy Enhancement: LB-100 has been shown to modulate the tumor microenvironment and enhance anti-tumor immunity. Inhibition of PP2A in T-cells can boost their activation and proliferation through pathways such as the mTORC1 signaling cascade.[10] Preclinical studies show that LB-100 can increase the efficacy of immune checkpoint inhibitors (e.g., PD-1 blockade) and CAR-T cell therapy, potentially by converting immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy.
-
Paradoxical Oncogenic Signaling Activation: In certain contexts, such as KRAS-mutant cancers, LB-100 can paradoxically hyper-activate oncogenic signaling pathways. This intense activation induces significant DNA damage and mitotic stress, creating a synthetic lethal relationship with inhibitors of cell cycle checkpoint kinases like WEE1.[9]
-
Overcoming Multidrug Resistance (MDR): LB-100 has shown potential in overcoming MDR by reducing the expression of P-glycoprotein (P-gp), a key efflux pump that removes chemotherapeutic drugs from cancer cells.[9]
Below is a diagram illustrating the central mechanism of LB-100 in sensitizing cancer cells to therapy.
Quantitative Preclinical Data
The efficacy of this compound has been quantified in numerous preclinical models, both as a monotherapy and in combination with other agents.
Table 1: In Vitro Efficacy of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of LB-100 in various cancer cell lines.
| Cancer Type | Cell Line(s) | IC50 (µM) | Notes |
| Glioblastoma | U251 | 5 | [8] |
| Medulloblastoma | DAOY | 2.9 | [10] |
| D341 | 1.9 | [10] | |
| D283 | 0.9 | [10] | |
| Fibrosarcoma | Novel cell line | 4.36 | [8] |
| Malignant Meningioma | IOMM-LEE, GAR, CH-157 | >10 | As a monotherapy, LB-100 showed limited cytotoxic effect.[7] |
| HER2+ Breast Cancer | SKBR3-L, HCC1954-L | - | Synergistic with Lapatinib (Combination Index < 1.0).[11] |
Table 2: In Vivo Efficacy of this compound
This table highlights key in vivo studies demonstrating the anti-tumor activity of LB-100.
| Cancer Model | Treatment Regimen | Key Results | Reference |
| Glioblastoma (U87 Xenograft) | LB-100 monotherapy | Reduced mean tumor volume by 73% vs. control (p < 0.001). | [5] |
| Hepatocellular Carcinoma (Xenograft) | LB-100 (2.5 mg/kg) + Cisplatin (2 mg/kg) | Significantly inhibited tumor growth and weight compared to cisplatin alone. | [3] |
| Pancreatic Cancer (Xenograft) | LB-100 (1.5 mg/kg) + Radiation (20 Gy) | Persistently inhibited PP2A activity in tumors. | [8] |
| Colorectal Cancer (Patient-Derived Xenograft) | LB-100 + Adavosertib (WEE1 inhibitor) | Significantly reduced endpoint tumor volumes vs. either agent alone. | [12] |
Table 3: Preclinical Pharmacokinetic (PK) Profile
While detailed preclinical PK studies are not extensively published, available data from preclinical and early clinical studies provide insight into the behavior of LB-100.
| Parameter | Value | Model | Notes |
| Plasma Half-life (T½) | 1 - 2 hours | Human (Phase I) | Indicates rapid clearance from plasma.[1] |
| PP2A Inhibition | Max at 2-4 hours post-dose | Mouse (Xenograft) | Despite a short plasma half-life, pharmacodynamic effects in tumor tissue are sustained.[1] |
| PP2A Activity | Reduced to 77% of control | Mouse (Xenograft) | Following a single 1.5 mg/kg intraperitoneal dose.[8] |
Experimental Protocols
The following sections outline the methodologies for key experiments cited in preclinical studies of this compound.
Cell Viability / Cytotoxicity Assay (IC50 Determination)
-
Objective: To determine the concentration of LB-100 that inhibits cell growth by 50%.
-
Methodology:
-
Cell Plating: Cancer cells (e.g., U251, DAOY) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of LB-100 (e.g., ranging from 0.1 to 20 µM) for a specified duration (typically 48-72 hours).
-
Viability Assessment: Cell viability is measured using a metabolic assay such as XTT or MTT, or an acid phosphatase assay.[7][10] The absorbance, which correlates with the number of viable cells, is read using a microplate reader.
-
Data Analysis: The results are normalized to untreated control cells. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[6]
-
In Vivo Xenograft Tumor Growth Study
-
Objective: To evaluate the anti-tumor efficacy of LB-100 alone or in combination with other agents in a living model.
-
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., athymic nude or NSG) are subcutaneously or orthotopically injected with a suspension of cancer cells (e.g., 1-5 million cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 × Length × Width²).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., Vehicle Control, LB-100 alone, Chemotherapy alone, LB-100 + Chemotherapy).[3]
-
Drug Administration: LB-100 is typically administered via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 2.5 mg/kg every other day).[3] Combination agents are administered according to established protocols.
-
Monitoring: Tumor volumes and body weights are monitored throughout the study.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be processed for further analysis (e.g., Western blot, immunohistochemistry).[3][11]
-
The workflow for a typical in vivo study is visualized below.
Western Blot for Phosphoprotein Analysis
-
Objective: To assess the effect of LB-100 on the phosphorylation status of key proteins in signaling pathways.
-
Methodology:
-
Treatment and Lysis: Cells or excised tumor tissues are treated as required, then lysed in RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for a phosphorylated protein (e.g., p-Akt, p-eEF2) or the total protein.[11]
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Therapeutic Strategies and Logical Relationships
The inhibition of a central cellular regulator like PP2A by LB-100 opens several distinct, yet interconnected, therapeutic avenues. The diagram below illustrates the logical flow from the core mechanism to various combination strategies.
Preclinical Safety and Toxicology
Across numerous preclinical studies, this compound has been reported to be well-tolerated in animal models.[6] A key finding is its ability to potentiate the efficacy of cytotoxic drugs and radiation without a corresponding increase in systemic toxicity.[3][6] This favorable safety profile was a critical factor in its advancement to clinical trials and is supported by data from the completed Phase I study, which established a manageable safety profile in patients with solid tumors.[1][4]
Conclusion
The preclinical data for this compound strongly support its development as a potent therapeutic adjuvant in oncology. Its multifaceted mechanism of action—centered on the inhibition of PP2A and PPP5C—creates a powerful sensitizing effect that enhances the efficacy of a wide range of anti-cancer modalities, including chemotherapy, radiation, immunotherapy, and other targeted agents. The consistent in vitro and in vivo results, combined with a favorable safety profile, underscore the significant therapeutic potential of LB-100 and provide a robust rationale for its continued clinical investigation in various cancer types.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LB-100 Enhances Drugs Efficacy Through Inhibition of P-Glycoprotein Expression in Multidrug-Resistant Glioblastoma and Non-Small Cell Lung Carcinoma Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. researchgate.net [researchgate.net]
(Rac)-LB-100 in Cancer Research: A Technical Guide
Introduction
(Rac)-LB-100, commonly referred to as LB-100, is a first-in-class, water-soluble small molecule that acts as a catalytic inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 5 (PPP5C).[1][2][3] Traditionally, PP2A has been viewed as a tumor suppressor, making its inhibition a counterintuitive anti-cancer strategy.[1][4] However, extensive preclinical and emerging clinical research has demonstrated that LB-100 can render cancer cells more susceptible to conventional treatments.[1][5] It functions primarily as a chemo- and radio-sensitizing agent, enhancing the efficacy of DNA-damaging agents and, more recently, immunotherapy.[1][2][5][6] This guide provides an in-depth overview of the core mechanism, preclinical and clinical data, and key experimental methodologies related to LB-100 in oncology.
Core Mechanism of Action
LB-100 exerts its anti-cancer effects by inhibiting the serine/threonine phosphatase PP2A, and also PPP5C, which shares a common catalytic mechanism.[2][3] PP2A plays a crucial role in regulating cell cycle progression, DNA damage repair, and apoptosis.[6] By inhibiting PP2A, LB-100 disrupts these fundamental cellular processes in several ways:
-
Inhibition of DNA Damage Repair: LB-100 prevents the activation of PP2A-mediated DNA repair mechanisms.[6] This allows cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis, which enhances the cytotoxic effects of chemotherapy and radiation.[1][6] Specifically, it has been shown to impair homologous recombination (HR) repair of DNA damage.[4]
-
Cell Cycle Dysregulation: The compound forces senescent or arrested cancer cells into mitosis.[1][7] This is critical because many standard chemotherapies are most effective against actively dividing cells.[8] This forced mitotic entry with unrepaired DNA damage results in cell death.[7]
-
Paradoxical Activation of Oncogenic Signaling: A novel mechanism termed "activation lethality" has been described, where LB-100 causes a hyper-activation of oncogenic signaling pathways like MAPK/ERK.[9] While counterintuitive, this overstimulation of growth signals can be lethal to cancer cells, which rely on a balanced level of oncogenic signaling for survival.[9]
-
Immunomodulation: LB-100 has been shown to make immunologically "cold" tumors "hot".[10] It promotes the production of neoantigens through perturbation of mRNA splicing, enhances T-cell proliferation, and activates the cGAS-STING pathway, thereby increasing the tumor's vulnerability to immune checkpoint inhibitors.[5][10]
Signaling Pathway Modulation
LB-100's inhibition of PP2A leads to the hyperphosphorylation of numerous downstream substrates, disrupting key signaling cascades that control cell fate.
Caption: LB-100 inhibits PP2A, leading to downstream effects promoting cell death.
Preclinical and Clinical Efficacy Data
LB-100 has demonstrated significant anti-cancer activity both alone and in combination with other agents across a wide range of cancer models.
In Vitro Efficacy
LB-100 shows dose-dependent cytotoxicity and potentiation of standard therapies in various cancer cell lines.
| Cancer Type | Cell Line(s) | Finding | IC50 Value (LB-100 alone) | Reference |
| Fibrosarcoma | Mesenchymal Stem Cell-Derived | Dose-dependent inhibition of cell viability. | 4.36 µM | [11] |
| Hepatocellular Carcinoma | 4 different HCC lines | Dose-dependent cytotoxicity. 5 µM reduced PP2A levels to 70% without affecting viability. | Not specified | [11] |
| Ovarian Cancer | SKOV-3, OVCAR-8 & others | Sensitized cisplatin-resistant cells to cisplatin, inducing apoptosis. | 5 µM to 10.1 µM | [11] |
| Medulloblastoma | 2 MB cell lines | Monotherapy induced dose-dependent apoptosis and G2/M arrest. Combination with cisplatin increased apoptosis. | Not specified | [4] |
| Pancreatic Cancer | Panc-1 & others | Radiosensitized cancer cells with dose enhancement factors of 1.2 to 1.4. | Not specified | [11] |
| Nasopharyngeal Carcinoma | CNE1 & other | Radiosensitized cells with dose enhancement factors of 1.83 and 1.97. | Not specified | [11] |
In Vivo Efficacy
Animal xenograft models have confirmed the potent chemo- and radio-sensitizing effects of LB-100.
| Cancer Type | Model | Treatment Combination | Outcome | Reference |
| Fibrosarcoma | Flank Xenograft | LB-100 (1.5 mg/kg) + Doxorubicin (2.5 mg/kg) | Doxorubicin alone: ~33% tumor reduction. Combination: significant tumor regression and prevention of lung metastases. | [11] |
| Pancreatic Cancer | Xenograft | LB-100 + Doxorubicin | Increased intratumoral doxorubicin levels. | [11] |
| Glioblastoma | Xenograft | LB-100 + Radiation | Significantly delayed tumor growth compared to radiation alone (p < 0.001). | [4] |
| Ovarian Carcinoma | Xenograft | LB-100 + Cisplatin | Reversed resistance to cisplatin. | [12] |
| Medulloblastoma | Xenograft | LB-100 + Cisplatin | Reversed resistance to cisplatin. | [4] |
Clinical Trial Data
The first-in-human Phase I trial (NCT01837667) has provided initial safety, tolerability, and efficacy data for LB-100 monotherapy in patients with refractory solid tumors.[2][12]
| Trial Phase | Patient Population | Dosage and Administration | Key Findings | Reference |
| Phase I | 29 patients with solid tumors | IV administration, daily for 3 days in 21-day cycles. | Recommended Phase II Dose (RP2D): 2.33 mg/m². Safety: Favorable toxicity profile. Efficacy: 1 partial response (pancreatic adenocarcinoma), 10 patients (50%) with stable disease for ≥4 cycles. | [12] |
Ongoing clinical trials are investigating LB-100 in combination with chemotherapy and immunotherapy for various cancers, including ovarian, colorectal, and small cell lung cancer.[8][13][14][15]
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols derived from published studies.
In Vitro Cell Viability and Drug Synergy Assay
This protocol outlines a typical experiment to assess the cytotoxic effect of LB-100 alone and in combination with another agent, such as doxorubicin, using a real-time cell analyzer.[7][16]
Methodology:
-
Cell Culture: Plate patient-derived glioblastoma or non-small cell lung carcinoma (NSCLC) cells in specialized microelectronic sensor-containing plates (e.g., E-Plates).
-
Baseline Measurement: Allow cells to adhere and grow for 24 hours while monitoring impedance using a real-time cell analyzer (e.g., xCELLigence system) to establish a baseline growth curve.
-
Treatment: Add LB-100 at various concentrations (e.g., 2.5 µM, 5.0 µM) and/or a chemotherapeutic agent (e.g., doxorubicin at 250 nM, 500 nM), alone or in combination, to the appropriate wells.
-
Continuous Monitoring: Continue to monitor cell proliferation in real-time for an extended period (e.g., >200 hours) to observe both immediate and long-term effects on cell index.
-
Data Analysis: Normalize the cell index data to the time of drug addition. Analyze the curves to determine cytotoxic vs. cytostatic effects. Use software like SynergyFinder+ to calculate synergy scores for combination treatments.[16]
Caption: Workflow for a real-time cell viability and drug synergy experiment.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol describes a common animal study to evaluate the efficacy of LB-100 in combination with chemotherapy.[11]
Methodology:
-
Cell Line & Implantation: Culture a human cancer cell line (e.g., fibrosarcoma). Inject a suspension of these cells subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 4-5 days post-injection).
-
Treatment Groups: Randomize mice into four groups:
-
Control (vehicle)
-
LB-100 alone (e.g., 1.5 mg/kg, intraperitoneally, every other day)
-
Chemotherapy alone (e.g., doxorubicin, 2.5 mg/kg, on an alternating schedule with LB-100)
-
Combination of LB-100 and chemotherapy.
-
-
Monitoring: Monitor animal weight and general health as indicators of toxicity. Measure tumor volume with calipers at regular intervals.
-
Endpoint & Analysis: Sacrifice animals at a predetermined endpoint (e.g., 16 days after injection or when tumors reach a specific volume).[11] Excise tumors for mass and volume evaluation. Tissues can be collected for histopathological examination and biomarker analysis (e.g., PP2A activity assays).
P-Glycoprotein (P-gp) Expression Analysis
This protocol is used to determine if LB-100 can overcome multidrug resistance (MDR) by modulating the expression of efflux pumps like P-gp.[7]
Methodology:
-
Cell Culture & Treatment: Culture multidrug-resistant cancer cell lines (e.g., U87-TxR glioblastoma) known to overexpress P-gp. Treat the cells with LB-100 (e.g., 2.5 µM and 5.0 µM) for various time points (24, 48, 72 hours).
-
Cell Harvesting: Harvest cells at each time point.
-
Flow Cytometry:
-
Stain cells with a fluorescently-labeled antibody specific for P-glycoprotein.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of P-gp protein expression on the cell surface.
-
-
qRT-PCR (for mRNA analysis):
-
Isolate total RNA from treated cells.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative real-time PCR (qRT-PCR) with primers specific for the ABCB1 gene (which encodes P-gp) to measure changes in mRNA expression levels relative to a housekeeping gene.
-
-
Data Analysis: Compare P-gp protein and mRNA levels in LB-100-treated cells to untreated controls to determine if LB-100 reduces P-gp expression.
Conclusion and Future Directions
This compound is a promising therapeutic agent that represents a paradigm shift in cancer treatment strategy, moving from direct inhibition of oncogenic pathways to the targeted disruption of cellular homeostasis and repair mechanisms. Its ability to sensitize tumors to a broad range of standard therapies, including chemotherapy, radiation, and immunotherapy, positions it as a versatile component of future combination regimens.[5][12] The favorable safety profile and preliminary signs of efficacy in early clinical trials are encouraging.[12]
Future research will likely focus on:
-
Biomarker Identification: Identifying biomarkers to predict which patients are most likely to respond to LB-100-based therapies.[17]
-
Optimizing Combinations: Further exploring novel combination strategies with targeted agents and various immunotherapy backbones.[15]
-
Understanding Resistance: Investigating mechanisms of resistance to LB-100 and developing strategies to overcome them. Interestingly, preclinical data suggests that resistance to LB-100 may be associated with the cancer cells becoming less malignant.[18]
-
Cancer Prevention: Exploring the potential of LB-100 to eliminate pre-malignant "initiated" cells that accumulate with age.[19]
The continued development of LB-100 holds the potential to address significant unmet needs in oncology, particularly in the treatment of resistant and refractory cancers.
References
- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SCIENCE: PP2A inhibition with LB-100 in cancer therapy [lixte.com]
- 6. Facebook [cancer.gov]
- 7. LB-100 Enhances Drugs Efficacy Through Inhibition of P-Glycoprotein Expression in Multidrug-Resistant Glioblastoma and Non-Small Cell Lung Carcinoma Cellular Models [mdpi.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. researchgate.net [researchgate.net]
- 10. The phosphatase inhibitor LB-100 creates neoantigens in colon cancer cells through perturbation of mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PROGRAMS: Building a pipeline with LB-100 in multiple cancer indications [lixte.com]
- 14. Facebook [cancer.gov]
- 15. streetinsider.com [streetinsider.com]
- 16. LB-100 Enhances Drugs Efficacy Through Inhibition of P-Glycoprotein Expression in Multidrug-Resistant Glioblastoma and Non-Small Cell Lung Carcinoma Cellular Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. trial.medpath.com [trial.medpath.com]
- 18. New Scientific Publication Shows LB-100, Lixte’s Lead Clinical Compound, Can Force Cancer Cells to Give Up Their Cancer-Causing Properties - BioSpace [biospace.com]
- 19. LIXTE Launches New Study to Determine if Certain Pre-Cancerous Cells Found in an Aging Population Can Be Eliminated by LB-100 :: LIXTE Biotechnology Holdings, Inc. (LIXT) [ir.lixte.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Function of (Rac)-LB-100
Introduction
This compound is the racemic mixture of LB-100, a first-in-class, water-soluble small molecule inhibitor of the serine/threonine phosphatase Protein Phosphatase 2A (PP2A).[1][2][3] While traditionally viewed as a tumor suppressor, the inhibition of PP2A by LB-100 has emerged as a novel therapeutic strategy in oncology.[1] Its primary function is not as a standalone cytotoxic agent but as a potent sensitizer to conventional cancer therapies, including chemotherapy and radiation.[1][4][5] Preclinical and clinical studies are investigating its efficacy across a range of malignancies, such as glioblastoma, ovarian cancer, colorectal cancer, and soft tissue sarcomas.[6][7][8] This guide elucidates the core mechanisms, quantitative effects, and experimental basis for the function of this compound.
Core Mechanism of Action
This compound functions as a competitive inhibitor of PP2A by directly targeting its catalytic subunit (PP2A-C).[1][4] The molecule's 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety coordinates with the metal ions within the enzyme's active site, thereby blocking its phosphatase activity.[9][10] This inhibition prevents the dephosphorylation of a multitude of downstream protein substrates, leading to a state of hyperphosphorylation that disrupts cellular homeostasis. Research also indicates that LB-100 can act as a catalytic inhibitor of Protein Phosphatase 5 (PPP5C), which shares a common catalytic mechanism with PP2A, suggesting that the observed antitumor activity might result from the dual suppression of both phosphatases.[9][10]
Caption: Core mechanism of this compound as a competitive inhibitor of PP2A.
Key Cellular Functions and Signaling Pathways
The inhibition of PP2A by this compound triggers a cascade of cellular events that can be therapeutically exploited, primarily through the sensitization of cancer cells to genotoxic stress.
Sensitization to Chemotherapy and Radiotherapy
A primary function of LB-100 is to enhance the cytotoxicity of DNA-damaging agents and ionizing radiation.[5][11] This is achieved by abrogating critical cell-cycle checkpoints, particularly the G2/M checkpoint, which cancer cells rely on to repair DNA damage before proceeding with cell division.[11][12]
-
Mechanism : Following DNA damage, cancer cells typically arrest in the G2 phase. LB-100-mediated PP2A inhibition leads to decreased expression of the Wee1 kinase and increased activation of cdc2 (CDK1), forcing the cells to bypass the G2/M checkpoint and enter mitosis prematurely with unrepaired DNA.[12]
-
Outcome : This inappropriate entry into mitosis results in a form of cell death known as mitotic catastrophe.[1][13][14] Furthermore, LB-100 enhances the retention of γ-H2AX foci, a marker for DNA double-strand breaks, indicating that it impairs DNA repair processes like homologous recombination.[11]
Caption: Chemo- and radiosensitization pathway mediated by this compound.
Overcoming Multidrug Resistance (MDR)
LB-100 has shown the ability to reverse resistance to certain chemotherapeutic agents.[13][14] This is particularly relevant for tumors that overexpress efflux pumps like P-glycoprotein (P-gp), which actively remove cytotoxic drugs from the cell.
-
Mechanism : Treatment with LB-100 has been shown to reduce the expression of P-gp, which is encoded by the MDR1 (ABCB1) gene, in multidrug-resistant glioblastoma and non-small cell lung carcinoma cells.[13][15]
-
Outcome : By suppressing P-gp, LB-100 increases the intracellular accumulation of chemotherapeutic drugs that are P-gp substrates, such as doxorubicin, thereby restoring their cytotoxic efficacy.[15][16] In one study, LB-100 increased the intracellular concentration of doxorubicin by 2.5-fold.[16]
References
- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Review of PP2A Tumor Biology and Antitumor Effects of PP2A Inhibitor LB100 in the Nervous System [mdpi.com]
- 5. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. PROGRAMS: Building a pipeline with LB-100 in multiple cancer indications [lixte.com]
- 8. Facebook [cancer.gov]
- 9. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The protein phosphatase 2A inhibitor LB100 sensitizes ovarian carcinoma cells to cisplatin-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. LB-100 Enhances Drugs Efficacy Through Inhibition of P-Glycoprotein Expression in Multidrug-Resistant Glioblastoma and Non-Small Cell Lung Carcinoma Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LB-100 Enhances Drugs Efficacy Through Inhibition of P-Glycoprotein Expression in Multidrug-Resistant Glioblastoma and Non-Small Cell Lung Carcinoma Cellular Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for (Rac)-LB-100 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LB-100 is a water-soluble, membrane-permeable small molecule that functions as a catalytic inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PPP5C).[1] It is a promising experimental cancer therapeutic that has demonstrated cytotoxic activity against various cancer cell lines in vitro and has been shown to act as a potent chemo- and radiosensitizer.[1][2] By inhibiting PP2A, LB-100 prevents the dephosphorylation of key proteins involved in cell cycle progression and DNA damage repair, leading to cell cycle arrest, apoptosis, and increased susceptibility of cancer cells to cytotoxic agents.[3][4]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, apoptosis, and cell cycle, as well as its efficacy as a chemosensitizing and radiosensitizing agent.
Mechanism of Action
This compound primarily targets the serine/threonine phosphatase PP2A, a crucial regulator of numerous cellular processes.[2][3] Inhibition of PP2A by LB-100 leads to the hyperphosphorylation of PP2A substrates, which can disrupt downstream signaling pathways. This disruption can result in the abrogation of cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells.[4] Furthermore, by inhibiting PP2A-mediated DNA damage repair mechanisms, LB-100 enhances the efficacy of DNA-damaging agents like cisplatin and radiation.[3][5] Recent evidence also suggests that LB-100 inhibits PPP5C, which may contribute to its overall antitumor activity.[1][6]
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| BxPc-3 | Pancreatic Cancer | PP2A Inhibition | IC50: 0.85 | - | Inhibition of PP2A activity | [7] |
| Panc-1 | Pancreatic Cancer | PP2A Inhibition | IC50: 3.87 | - | Inhibition of PP2A activity | [7] |
| BxPc-3 | Pancreatic Cancer | Cell Growth | IC50: 2.3 | - | Inhibition of cell growth | [7] |
| Panc-1 | Pancreatic Cancer | Cell Growth | IC50: 1.7 | - | Inhibition of cell growth | [7] |
| IOMM-LEE, GAR, CH-157 | Meningioma | Cell Viability (XTT) | >10 (IC50) | 48 hours | Dose-dependent inhibition of cell growth | [8] |
| DAOY | Medulloblastoma | Cell Viability (XTT) | IC50: 2.9 | 48 hours | Cytotoxicity | [3] |
| D341 | Medulloblastoma | Cell Viability (XTT) | IC50: 1.9 | 48 hours | Cytotoxicity | [3] |
| D283 | Medulloblastoma | Cell Viability (XTT) | IC50: 0.9 | 48 hours | Cytotoxicity | [3] |
| 143B | Osteosarcoma | PP2A Inhibition | IC50: 10.58 | - | Concentration-dependent decrease in PP2A activity | [2] |
| CNE1, CNE2 | Nasopharyngeal Carcinoma | Clonogenic Assay | 2.5 | 3 hours | Radiosensitization (DEF: 1.83 and 1.97) | [1] |
| DAOY, D341 | Medulloblastoma | Apoptosis (Flow Cytometry) | 20 | 48 hours | Increased apoptosis (49% and 51% respectively) | [3] |
| 143B | Osteosarcoma | Cell Cycle Analysis | 5 | 24 hours | No significant alteration in cell cycle distribution alone | [2] |
| CNE1, CNE2 | Nasopharyngeal Carcinoma | Cell Cycle Analysis | 2.5 | 24 hours | Accumulation in G2/M phase when combined with radiation | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is water-soluble.[3]
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound powder to prepare a stock solution of desired concentration (e.g., 10 mM).
-
In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile water or PBS to achieve the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Cell Viability Assay (MTT/XTT Assay)
This protocol is adapted for assessing the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
The next day, prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).[3][8]
-
Following incubation, add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.
-
If using an MTT assay, add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 48 hours).[3]
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol (e.g., 24 hours).[2]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Chemosensitization and Radiosensitization Protocols
These protocols are designed to evaluate the ability of this compound to enhance the efficacy of chemotherapy or radiotherapy.
Chemosensitization Protocol:
-
Follow the Cell Viability Assay protocol (Protocol 2).
-
Include additional treatment groups:
-
Chemotherapeutic agent alone (e.g., cisplatin).
-
This compound alone.
-
A combination of this compound and the chemotherapeutic agent. This compound is often added as a pre-treatment for a few hours before the addition of the chemotherapeutic agent.[3]
-
-
Compare the cell viability across the different treatment groups to determine if this compound enhances the cytotoxic effect of the chemotherapeutic agent.
Radiosensitization Protocol (Clonogenic Assay):
-
Seed a known number of cells into 6-well plates.
-
Allow the cells to attach for several hours.
-
Treat the cells with a non-toxic or minimally toxic concentration of this compound (e.g., 2.5 µM) for a short duration (e.g., 3 hours) prior to irradiation.[1]
-
Irradiate the cells with varying doses of radiation.
-
After irradiation, replace the medium with fresh complete medium.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the surviving fraction for each treatment condition and generate survival curves to determine the dose enhancement factor (DEF).
Conclusion
This compound is a valuable research tool for studying the roles of PP2A and PPP5C in cancer biology. The protocols provided here offer a framework for investigating its cytotoxic and sensitizing effects in various cell culture models. Researchers should optimize the concentrations and incubation times for their specific cell lines and experimental questions. Careful experimental design and appropriate controls are essential for obtaining reliable and reproducible data.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LB-100, a novel Protein Phosphatase 2A (PP2A) inhibitor, sensitizes malignant meningioma cells to the therapeutic effects of radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protein phosphatase 2A inhibitor LB100 sensitizes ovarian carcinoma cells to cisplatin-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Phosphatase 2A Inhibition with LB100 Enhances Radiation-Induced Mitotic Catastrophe and Tumor Growth Delay in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-LB-100 in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-LB-100 is the racemic mixture of LB-100, a water-soluble small molecule inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 5 (PPP5C).[1][2][3] It has garnered significant interest in cancer research due to its ability to sensitize tumor cells to chemotherapy and radiation.[1][4][5] LB-100 accomplishes this by disrupting cellular processes such as DNA damage repair, cell cycle checkpoints, and apoptosis.[6][7][8] These application notes provide a comprehensive overview of the in vitro use of this compound, including recommended dosages, experimental protocols, and the underlying signaling pathways.
Data Presentation
The efficacy of this compound, both as a standalone agent and as a sensitizer, varies across different cell lines. The following tables summarize the quantitative data from various in vitro studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Fibrosarcoma | Sarcoma | 4.36 | [4] |
| BxPc-3 | Pancreatic Cancer | 3.98, 2.3 | [4][9] |
| Panc-1 | Pancreatic Cancer | 0.85, 1.7 | [4][9] |
| Various | Hepatocellular Carcinoma | >10 | [4] |
| SKOV-3, OVCAR-8 | Ovarian Cancer (Cisplatin-resistant) | 5 - 10.1 | [4] |
| MPC | Pheochromocytoma | >20 | [4] |
| IOMM-Lee, GAR, CH-157 | Meningioma | >10 | [7] |
| DAOY | Medulloblastoma | 2.9 | [10] |
| D341 | Medulloblastoma | 1.9 | [10] |
| D283 | Medulloblastoma | 0.9 | [10] |
| DT7 | Glioblastoma | >10 | [11] |
Table 2: Effective Concentrations of this compound for Chemo- and Radio-sensitization
| Cell Line | Cancer Type | Combination Agent | This compound Concentration (µM) | Citation(s) |
| Novel Fibrosarcoma | Sarcoma | Doxorubicin (2 µg/ml) | 5 | [4] |
| Various | Hepatocellular Carcinoma | Doxorubicin (0.2 µg/ml) or Cisplatin (2 µg/mL) | 5 | [4] |
| MCF7 | Breast Cancer | TRAIL (30 ng/ml) | 3 | [4] |
| IOMM-Lee, GAR | Meningioma | Radiation (5Gy) | 2.5 | [7] |
| CNE1, CNE2 | Nasopharyngeal Carcinoma | Radiation (8 Gy) | 2.5 | [12] |
| DT7 | Glioblastoma | Adavosertib | 1.0 - 2.5 | [11] |
| NCI-H460/R | Non-Small Cell Lung Carcinoma (MDR) | Doxorubicin | 2.5 - 5.0 | [11] |
| DAOY, D341 | Medulloblastoma | Cisplatin | 5 | [13] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This compound is reported to be insoluble in DMSO. [9] A specific method for preparing an aqueous solution is as follows:
-
Prepare a 100 mg/ml stock solution of this compound in sterile, nuclease-free water.
-
To prepare a 1 mL working solution, add 50 µL of the 100 mg/ml aqueous stock solution to 400 µL of PEG 300. Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile, nuclease-free water to bring the final volume to 1 mL.
-
This working solution should be prepared fresh for optimal results.[9]
General Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment:
-
Monotherapy: Replace the culture medium with fresh medium containing the desired concentration of this compound.
-
Combination Therapy: For chemo- or radio-sensitization studies, a common approach is to pre-treat the cells with this compound for a specific duration (e.g., 3 hours) before adding the second agent (chemotherapeutic drug) or exposing the cells to radiation.[7][10][12]
-
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (e.g., XTT Assay)
This protocol is adapted from studies on meningioma and medulloblastoma cell lines.[7][10]
-
Seed 3,000-5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound and/or other compounds for 48 hours.
-
Add the XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
PP2A Activity Assay
This protocol is based on methods used in pancreatic and nasopharyngeal cancer studies.[9][12]
-
Culture cells to ~80% confluency in appropriate culture dishes.
-
Treat the cells with the desired concentration of this compound or vehicle control for 2-3 hours.
-
Lyse the cells using an ultrasonic cell disruptor or appropriate lysis buffer.
-
Measure the protein concentration of the cell lysates.
-
Perform the PP2A activity assay using a commercial Serine/Threonine Phosphatase Assay Kit, following the manufacturer's protocol. The assay typically measures the release of free phosphate from a synthetic phosphopeptide substrate.
-
Express PP2A activity as a ratio or percentage relative to the control group.
Western Blotting for Phosphorylated Proteins
-
Plate and treat cells with this compound as described in the general protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins of interest (e.g., p-Akt, p-STAT3, γH2AX) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathways modulated by this compound, leading to enhanced cancer cell death.
Experimental Workflow for In Vitro this compound Sensitization Study
Caption: A generalized experimental workflow for assessing the sensitizing effects of this compound.
References
- 1. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SCIENCE: PP2A inhibition with LB-100 in cancer therapy [lixte.com]
- 7. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. oncotarget.com [oncotarget.com]
- 13. TR-07: LB100, A NOVEL PROTEIN PHOSPHATASE 2A INHIBITOR, ENHANCES CISPLATIN AND RADIATION MEDIATED CYTOTOXICITY AND OVERCOME CISPLATIN RESISTANCE IN-VITRO - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-LB-100 in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LB-100 is a small molecule inhibitor of Protein Phosphatase 2A (PP2A), a serine/threonine phosphatase that acts as a tumor suppressor in many cancers.[1] Paradoxically, the inhibition of PP2A by LB-100 has emerged as a promising therapeutic strategy in glioblastoma (GBM). By targeting PP2A, LB-100 can sensitize tumor cells to standard therapies such as radiation and chemotherapy, and enhance the efficacy of immunotherapies.[1][2] Preclinical studies have demonstrated its potential to cross the blood-brain barrier, a critical characteristic for treating central nervous system (CNS) tumors like glioblastoma.[1] This document provides detailed application notes and protocols for the use of this compound in glioblastoma research, based on findings from preclinical and clinical studies.
Mechanism of Action
This compound exerts its anti-tumor effects in glioblastoma primarily through the inhibition of PP2A. This inhibition leads to the hyperphosphorylation of various downstream protein targets, disrupting critical cellular processes in cancer cells. Key mechanisms include:
-
Sensitization to DNA Damaging Agents: LB-100 interferes with DNA damage repair pathways. By inhibiting PP2A, it prevents the dephosphorylation of proteins involved in cell cycle checkpoints and DNA repair, leading to an accumulation of DNA damage and subsequent cell death, particularly when combined with radiation or DNA-damaging chemotherapy.[1][2]
-
Induction of Mitotic Catastrophe: Inhibition of PP2A by LB-100 can lead to the phosphorylation of key mitotic regulators, causing cells to bypass the G2/M checkpoint and enter mitosis with damaged DNA, ultimately resulting in mitotic catastrophe and cell death.[2][3]
-
Enhancement of Anti-Tumor Immunity: LB-100 has been shown to enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1) and CAR-T cell therapy.[4][5] This is achieved in part by activating the mTOR signaling pathway in T-cells, which promotes their proliferation and effector functions.[4][6]
-
Overcoming Multidrug Resistance: LB-100 may enhance the efficacy of chemotherapeutic agents by modulating the expression of drug efflux pumps like P-glycoprotein (P-gp).[7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound in glioblastoma models.
| Cell Line | Treatment | Effect | Reported Value |
| U251 | LB-100 + Radiation (5 Gy) | Inhibition of PP2A activity (in vitro, 3 hours post-treatment) | Attenuated radiation-induced increase |
| U251 | LB-100 (2 µmol/L) + Radiation | Increase in γ-H2AX expression (24 hours post-radiation) | 146% increase vs. untreated control |
| U87 | LB-100 (2 µmol/L) + Radiation | Increase in γ-H2AX expression (24 hours post-radiation) | 147% increase vs. untreated control |
| U251 | LB-100 + Radiation | Radiation Dose Enhancement Factor | 1.45 |
| DT7 (GBM) | LB-100 (2.5 µM) | Antiproliferative effect | Observed |
| DT7 (GBM) | LB-100 (5.0 µM) | Cytostatic effect | Observed |
| DT7 (GBM) | LB-100 (2.5 µM or 5.0 µM) + Adavosertib | Synergistic cytotoxic effect | Observed |
| DT7 (GBM) | LB-100 (2.5 µM) + Doxorubicin (250 nM) | Enhanced cytostatic effect | Observed |
| DT7 (GBM) | LB-100 (5.0 µM) + Doxorubicin (500 nM) | Induced cytotoxic effect | Observed |
| Animal Model | Treatment | Key Findings |
| U251 Xenograft | LB-100 (2.5 mg/kg) + Radiation (4 Gy) | Inhibition of PP2A activity (in vivo, 3 hours post-treatment) |
| U251 Xenograft | LB-100 + Radiation | Significant tumor growth delay and increased mouse survival. Decreased p53 expression by 3.68-fold vs. radiation alone. |
| GL261 Syngeneic | LB-100 + PD-1 Blockade | Synergistic improvement in survival and regression of tumors.[4] 25% of animals showed complete tumor elimination and developed immunity to re-challenge.[8] |
| U251 Xenograft | LB-100 + Anti-CAIX CAR-T Cells | Enhanced anti-tumor efficacy, improved tumor growth control, and prolonged survival.[6] |
| Recurrent Glioma Pts | LB-100 (single dose pre-surgery) | Poor penetration into glial tumors.[9] |
Experimental Protocols
In Vitro Cell-Based Assays
a. Cell Culture of Glioblastoma Cell Lines (U251 and GL261)
-
U251 Human Glioblastoma Cell Line:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a 1:2 to 1:4 ratio.
-
-
GL261 Murine Glioblastoma Cell Line:
b. Clonogenic Survival Assay (to assess radiosensitization)
This assay determines the ability of a single cell to grow into a colony after treatment.
-
Cell Plating: Plate a known number of single cells (e.g., 200-500 cells) in 6-well plates.
-
Treatment: After allowing cells to attach overnight, treat with this compound at the desired concentration for a specified duration (e.g., 24 hours) prior to irradiation.
-
Irradiation: Irradiate the plates with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days until visible colonies are formed.
-
Staining and Counting: Fix the colonies with a mixture of 6% glutaraldehyde and 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the SF against the radiation dose to generate survival curves. The dose enhancement factor (DEF) can be calculated to quantify the radiosensitizing effect of LB-100.
c. Western Blotting (to assess protein expression and signaling pathways)
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, phospho-mTOR, γ-H2AX, p53, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
In Vivo Animal Studies
a. Orthotopic Glioblastoma Mouse Model
-
Cell Preparation: Harvest cultured U251 (for immunodeficient mice) or GL261 (for syngeneic C57BL/6 mice) cells and resuspend them in sterile PBS or culture medium at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL.
-
Stereotactic Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Create a small burr hole in the skull at a predetermined location (e.g., 2 mm lateral and 1 mm anterior to the bregma). Slowly inject the cell suspension into the brain parenchyma at a depth of 3-4 mm.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Treatment Administration:
-
This compound: Can be administered via intraperitoneal (i.p.) injection at doses ranging from 0.16 mg/kg to 2.5 mg/kg, depending on the study design.[2][4]
-
Radiation: Localized cranial irradiation can be delivered using a small animal irradiator.
-
Immunotherapy: Antibodies (e.g., anti-PD-1) can be administered via i.p. injection. CAR-T cells are typically administered intravenously.
-
-
Endpoint Analysis: Monitor animal survival. At the experimental endpoint, collect tumors and other tissues for histological and molecular analysis.
b. Pharmacokinetic Analysis
-
Drug Administration: Administer a single dose of this compound to tumor-bearing or non-tumor-bearing animals.
-
Sample Collection: At various time points post-administration, collect blood samples (via cardiac puncture or tail vein) and tissues (brain tumor, normal brain, etc.).
-
Sample Processing: Process blood to obtain plasma. Homogenize tissue samples.
-
Drug Quantification: Quantify the concentration of LB-100 in plasma and tissue homogenates using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and area under the curve (AUC).
Visualizations
Caption: LB-100 inhibits PP2A, leading to Akt/mTORC1 activation and inhibition of DNA damage repair.
Caption: Workflow for preclinical evaluation of LB-100 in glioblastoma research.
Caption: Logical flow from LB-100 treatment to therapeutic outcomes in glioblastoma.
References
- 1. GL261 Cells [cytion.com]
- 2. U-251 revisited: genetic drift and phenotypic consequences of long-term cultures of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity | Springer Nature Experiments [experiments.springernature.com]
- 4. Expert Insights | Tips for GL261 Cell Culture and Gene Editing | Ubigene [ubigene.us]
- 5. mt-pieds.fr [mt-pieds.fr]
- 6. cytion.com [cytion.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. U-251 MG Cells [cytion.com]
- 10. GL261 glioma tumor cells respond to ATP with an intracellular calcium rise and glutamate release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing (Rac)-LB-100 to Sensitize Cancer Cells to Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, its efficacy is often limited by intrinsic or acquired resistance. A promising strategy to overcome this challenge is the combination of cisplatin with sensitizing agents. (Rac)-LB-100, a small molecule inhibitor of protein phosphatase 2A (PP2A), has emerged as a potent chemosensitizer.[1][2][3] PP2A is a crucial serine/threonine phosphatase involved in regulating numerous cellular processes, including cell cycle progression, DNA damage response (DDR), and apoptosis.[2][4] By inhibiting PP2A, LB-100 disrupts these pathways, thereby enhancing the cytotoxic effects of cisplatin in cancer cells.[1][2] These application notes provide a comprehensive overview of the preclinical data and detailed protocols for utilizing this compound to sensitize cancer cells to cisplatin.
Data Presentation
The combination of this compound and cisplatin has demonstrated synergistic cytotoxicity in various cancer cell lines. The following tables summarize the quantitative data from key studies.
Table 1: Enhanced Cytotoxicity of Cisplatin with LB-100 in Medulloblastoma Cell Lines [1][3][5]
| Cell Line | Treatment | Cell Viability (%) |
| DAOY | 1 µM Cisplatin alone | 61 |
| DAOY | 1 µM Cisplatin + 2 µM LB-100 | 26 |
| D341 | 1 µM Cisplatin alone | 100 |
| D341 | 1 µM Cisplatin + 2 µM LB-100 | 67 |
| D283 | 1 µM Cisplatin alone | 58 |
| D283 | 1 µM Cisplatin + 2 µM LB-100 | 27 |
Table 2: Increased Apoptosis with Combination Treatment in Medulloblastoma Cell Lines [1]
| Cell Line | Treatment | Apoptosis (%) |
| DAOY | 1 µM Cisplatin alone | 3.8 |
| DAOY | 1 µM LB-100 alone | 0.8 |
| DAOY | 1 µM Cisplatin + 1 µM LB-100 | 16 |
| DAOY | 2.5 µM Cisplatin alone | 33.3 |
| DAOY | 2.5 µM LB-100 alone | 25.1 |
| DAOY | 2.5 µM Cisplatin + 2.5 µM LB-100 | 80 |
| D341 | 2.5 µM Cisplatin alone | 38.6 |
| D341 | 2.5 µM LB-100 alone | 16.8 |
| D341 | 2.5 µM Cisplatin + 2.5 µM LB-100 | 60 |
Table 3: IC50 Values of LB-100 in Medulloblastoma Cell Lines [1]
| Cell Line | IC50 of LB-100 (µM) |
| DAOY | 2.9 |
| D341 | 1.9 |
| D283 | 0.9 |
Table 4: IC50 Values of Cisplatin in the Presence and Absence of LB-100 in Medulloblastoma Cell Lines [6]
| Cell Line | Treatment | IC50 of Cisplatin (µM) |
| DAOY | Cisplatin alone | ~7 |
| DAOY | Cisplatin + 5 µM LB-100 | <2 |
| D341 | Cisplatin alone | ~3 |
| D341 | Cisplatin + 5 µM LB-100 | <0.5 |
Signaling Pathways and Mechanisms of Action
This compound enhances cisplatin's efficacy through multiple mechanisms, primarily centered around the inhibition of PP2A. This leads to the hyperphosphorylation of various downstream targets, affecting cell cycle control, DNA damage repair, and pro-survival signaling.
Key mechanistic insights include:
-
Inhibition of STAT3 Signaling: LB-100 suppresses the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.[1][5]
-
Abrogation of Cell Cycle Checkpoints: The combination of LB-100 and cisplatin leads to the abrogation of cisplatin-induced cell cycle arrest. This is associated with decreased Wee1 expression and increased activation of cdc2, forcing cells into mitosis despite DNA damage, leading to mitotic catastrophe.[2][7]
-
Modulation of DNA Damage Response (DDR): LB-100 induces the hyperphosphorylation of key DDR proteins such as BRCA1, Chk2, and γH2AX.[2][7] This sustained phosphorylation disrupts the coordinated DNA repair process, enhancing the lethal effects of cisplatin-induced DNA adducts.
-
Increased Intracellular Cisplatin Accumulation: Studies have shown that LB-100 treatment can lead to a significant increase in the intracellular concentration of cisplatin, potentially by affecting drug influx or efflux transporters.[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound and cisplatin.
Cell Viability Assay (XTT Assay)
This protocol is used to determine the cytotoxic effects of LB-100 and cisplatin, both alone and in combination.
Materials:
-
Cancer cell lines (e.g., DAOY, D341, D283, SKOV-3, OVCAR-8)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in 0.9% NaCl)
-
XTT labeling and electron-coupling reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of LB-100 and cisplatin in complete medium.
-
Treat the cells with varying concentrations of LB-100, cisplatin, or the combination. Include a vehicle control (DMSO and/or 0.9% NaCl). For combination treatments, LB-100 can be added 3 hours prior to cisplatin.[1]
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare the XTT solution according to the manufacturer's instructions.
-
Add the XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Flow Cytometry)
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of LB-100, cisplatin, or the combination for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive cells are considered apoptotic.
Western Blot Analysis
This protocol is for assessing changes in protein expression and phosphorylation levels in key signaling pathways.
Materials:
-
Treated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Chk2, anti-Chk2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
Imaging system
Procedure:
-
Lyse treated cells and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell line for implantation
-
This compound formulated for in vivo use
-
Cisplatin formulated for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically inject cancer cells into the mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, LB-100 alone, cisplatin alone, combination).
-
Administer treatments according to a predetermined schedule. For example, LB-100 (1.5 mg/kg) can be given intraperitoneally 1 hour before cisplatin (1.5-2.5 mg/kg).[7][8]
-
Measure tumor volume and mouse body weight regularly (e.g., every 2-4 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
This compound is a promising agent for sensitizing cancer cells to cisplatin. The preclinical data strongly support its potential to enhance the efficacy of platinum-based chemotherapy in various cancer types, including those with acquired resistance. The protocols provided herein offer a framework for researchers to further investigate and validate the synergistic effects of this combination therapy. Further studies are warranted to translate these preclinical findings into clinical applications.
References
- 1. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protein phosphatase 2A inhibitor LB100 sensitizes ovarian carcinoma cells to cisplatin-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. TR-07: LB100, A NOVEL PROTEIN PHOSPHATASE 2A INHIBITOR, ENHANCES CISPLATIN AND RADIATION MEDIATED CYTOTOXICITY AND OVERCOME CISPLATIN RESISTANCE IN-VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: (Rac)-LB-100 as a Radiosensitizing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and protocols for utilizing (Rac)-LB-100, a potent protein phosphatase 2A (PP2A) inhibitor, as a radiosensitizing agent in cancer research. The information is compiled from various studies, offering insights into its mechanism of action and practical guidance for experimental design.
Introduction
This compound is the racemate of LB-100, a small molecule inhibitor of protein phosphatase 2A (PP2A).[1] PP2A is a serine/threonine phosphatase that is often considered a tumor suppressor due to its role in regulating cell cycle progression and DNA damage responses.[2] Paradoxically, inhibiting PP2A with LB-100 has emerged as a promising therapeutic strategy to sensitize cancer cells to radiation therapy.[3][4] By disrupting the normal cell cycle checkpoints, LB-100 can force cancer cells with damaged DNA to enter mitosis, leading to a form of cell death known as mitotic catastrophe.[4][5] Preclinical studies have demonstrated the potential of LB-100 to enhance the efficacy of radiation in various cancer models, including glioblastoma, meningioma, pancreatic cancer, and nasopharyngeal carcinoma.[5][6][7][8]
Mechanism of Action: Radiosensitization
Radiation therapy induces DNA double-strand breaks, which activates cell cycle checkpoints, particularly the G2/M checkpoint, to allow time for DNA repair.[5] PP2A plays a crucial role in this process.[5] Treatment with LB-100 inhibits PP2A activity, leading to a cascade of downstream effects that ultimately sensitize cancer cells to radiation.[5][7]
The key mechanisms of radiosensitization by LB-100 include:
-
Abrogation of the G2/M Checkpoint: LB-100 treatment leads to the phosphorylation of key cell cycle proteins, bypassing the G2/M checkpoint and forcing cells with radiation-induced DNA damage into mitosis.[5]
-
Induction of Mitotic Catastrophe: The premature entry into mitosis with unrepaired DNA damage results in mitotic catastrophe, a form of cell death characterized by abnormal mitotic figures.[4][6]
-
Inhibition of DNA Damage Repair: LB-100 has been shown to diminish the cellular capacity to repair DNA double-strand breaks, as evidenced by the sustained expression of γ-H2AX, a marker of DNA damage.[5][6]
-
Modulation of p53 Pathway: In some contexts, the combination of LB-100 and radiation can lead to decreased expression of p53, a key protein in the DNA damage response pathway.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the combination of LB-100 and radiation therapy.
Table 1: In Vitro Radiosensitization Effects of LB-100
| Cell Line | Cancer Type | LB-100 Concentration (µM) | Radiation Dose (Gy) | Key Findings | Reference |
| U251 | Glioblastoma | 2.5 | Varies | Dose Enhancement Factor (DEF) of 1.45 at a surviving fraction of 0.10. | [5] |
| U87 | Glioblastoma | 2 | Not specified | 147% increase in γ-H2AX expression 24 hours post-radiation. | [5] |
| H1915 | Non-small cell lung cancer | 2 | Not specified | 124% increase in γ-H2AX expression 24 hours post-radiation. | [5] |
| IOMM-Lee | Meningioma | 2.5 | 5 | Significant increase in γ-H2AX expression 24 hours post-radiation. | [6] |
| GAR | Meningioma | 2.5 | 5 | Significant increase in γ-H2AX expression 24 hours post-radiation. | [6] |
| CNE1 | Nasopharyngeal Carcinoma | 2.5 | Varies | Dose Enhancement Factor (DEF) of 1.83. | [9] |
| CNE2 | Nasopharyngeal Carcinoma | 2.5 | Varies | Dose Enhancement Factor (DEF) of 1.97. | [9] |
| DAOY | Medulloblastoma | 5 | Not specified | ~5-fold increase in γ-H2AX foci. | [10] |
| D341 | Medulloblastoma | 10 | Not specified | ~2-fold increase in the percentage of cells in G2/M phase. | [10] |
Table 2: In Vivo Radiosensitization Effects of LB-100
| Cancer Model | LB-100 Dose (mg/kg) | Radiation Regimen | Key Findings | Reference |
| U251 Glioblastoma Xenograft | 1.5 | 4 Gy/fraction for 15 treatments | Significantly enhanced tumor growth delay and mouse survival. | [5] |
| CNE1/CNE2 Nasopharyngeal Carcinoma Xenograft | 1.5 | 20 Gy single dose | Reduction of PP2A activity to 77% of control. | [7] |
| Mia-PaCa-2 Pancreatic Cancer Xenograft | 1.5 | 1.2 Gy/fraction for 10 treatments | Tumor doubling times: Control (8.5d), LB-100 only (12.5d), Radiation only (24d), Combination (33.5d). | [7] |
| Malignant Meningioma Xenograft | Not specified | Not specified | Prolonged survival of mice compared to radiation alone. | [6] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Specific parameters may need to be optimized for different cell lines and experimental systems.
In Vitro Radiosensitization Protocol (Clonogenic Assay)
-
Cell Culture: Culture cancer cells in appropriate media and conditions to achieve exponential growth.
-
Cell Seeding: Seed a predetermined number of cells into 6-well plates. The number of cells should be optimized to yield approximately 50-100 colonies per well in the untreated control group.
-
LB-100 Treatment: After allowing cells to attach overnight, treat the cells with the desired concentration of LB-100 (e.g., 2.5 µM) for 3-4 hours.[5][6]
-
Irradiation: Irradiate the cells with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Drug Removal: For some protocols, the drug-containing medium is removed 24 hours after LB-100 treatment and replaced with fresh medium.[5]
-
Colony Formation: Incubate the plates for 10-14 days, or until colonies are visible.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each radiation dose and determine the Dose Enhancement Factor (DEF).
In Vivo Radiosensitization Protocol (Xenograft Model)
-
Animal Model: Establish subcutaneous or orthotopic tumor xenografts in immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., control, LB-100 alone, radiation alone, combination).
-
LB-100 Administration: Administer LB-100 (e.g., 1.5 mg/kg) via intraperitoneal injection.[5][7]
-
Irradiation: Irradiate the tumors at a specified time after LB-100 administration (e.g., 3 hours).[5][7] The radiation dose and fractionation schedule will depend on the tumor model and study objectives (e.g., 4 Gy per fraction for 3 weeks or a single high dose of 20 Gy).[5][7]
-
Tumor Monitoring: Measure tumor volume regularly (e.g., three times per week).[5]
-
Endpoint: Continue treatment and monitoring until tumors reach a predetermined endpoint size or for survival analysis.[5]
Visualizations
Signaling Pathway of LB-100 Mediated Radiosensitization
Caption: LB-100 inhibits PP2A, abrogating the G2/M checkpoint and forcing cells with radiation-induced DNA damage into mitotic catastrophe.
General Experimental Workflow for In Vitro Studies
Caption: A generalized workflow for in vitro experiments investigating the radiosensitizing effects of this compound.
Logical Relationship of Key Molecular Events
Caption: The interplay between radiation-induced DNA damage and LB-100-mediated PP2A inhibition leads to enhanced cancer cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protein Phosphatase 2A Inhibition with LB100 Enhances Radiation-Induced Mitotic Catastrophe and Tumor Growth Delay in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein phosphatase 2A inhibition with LB100 enhances radiation-induced mitotic catastrophe and tumor growth delay in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. TR-07: LB100, A NOVEL PROTEIN PHOSPHATASE 2A INHIBITOR, ENHANCES CISPLATIN AND RADIATION MEDIATED CYTOTOXICITY AND OVERCOME CISPLATIN RESISTANCE IN-VITRO - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of (Rac)-LB-100 Stock Solution
Audience: This document is intended for researchers, scientists, and drug development professionals working with the protein phosphatase 2A (PP2A) inhibitor, (Rac)-LB-100.
Abstract
This compound is the racemic mixture of LB-100, a potent, water-soluble small molecule inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 5 (PPP5C).[1][2][3][4][5] PP2A is a critical serine/threonine phosphatase involved in regulating key cellular processes, including cell cycle progression, DNA damage repair, and signal transduction.[6][7] Inhibition of PP2A by LB-100 has been shown to sensitize cancer cells to chemo- and radiotherapy, making it a valuable tool in cancer research.[7][8] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo experimental use.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| Synonyms | LB-100 Racemate | [1][2] |
| CAS Number | 2061038-65-9 | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₄ | [9] |
| Molecular Weight | 268.31 g/mol | [10][11] |
| Appearance | White to off-white crystalline solid | [9][10] |
Solubility Data
This compound exhibits solubility in aqueous solutions, which is a key advantage for its use in biological systems.[6] Solubility in common laboratory solvents is summarized in the table below. For optimal results, it is recommended to use high-purity water or a buffered solution like PBS.
| Solvent | Solubility | Reference |
| Water | ≥26.8 mg/mL to 53 mg/mL | [10][11] |
| PBS (pH 7.2) | 10 mg/mL | [9] |
| Ethanol | Insoluble to partially soluble | [9][10] |
| DMSO | Insoluble | [10] |
Recommended Protocol for Stock Solution Preparation (Aqueous)
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile Phosphate-Buffered Saline (PBS, pH 7.2).
4.1 Materials
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, conical, or microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
4.2 Procedure
-
Pre-warming: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Reconstitution: Add the appropriate volume of sterile PBS (pH 7.2) to the powder. For a 10 mg/mL solution, add 1 mL of PBS to 10 mg of powder.
-
Dissolution: Cap the tube securely and vortex gently until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilization: For sterile applications, filter the reconstituted stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
4.3 Storage and Stability
-
Powder: Store the solid form of this compound at -20°C.[10][11]
-
Stock Solution: Store the aliquoted stock solution at -20°C for several months. For short-term storage (1-2 weeks), the solution can be kept at 4°C. Avoid repeated freeze-thaw cycles to maintain stability.
Application Notes
This compound primarily functions as an inhibitor of the PP2A phosphatase.[1][3] By inhibiting PP2A, LB-100 prevents the dephosphorylation of key proteins involved in cell cycle control and DNA damage repair, which can lead to mitotic catastrophe and apoptosis in cancer cells.[6][7] This mechanism makes it an effective sensitizer for various cancer therapies.[8] In preclinical studies, LB-100 has been shown to enhance the efficacy of cytotoxic drugs and radiation in various cancer models, including pancreatic and nasopharyngeal carcinomas.[9]
Visualizations
6.1 Signaling Pathway: PP2A Inhibition
The diagram below illustrates the central role of PP2A in cell cycle regulation and how its inhibition by LB-100 can disrupt this process, leading to enhanced sensitivity to DNA damaging agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SCIENCE: PP2A inhibition with LB-100 in cancer therapy [lixte.com]
- 9. caymanchem.com [caymanchem.com]
- 10. LB-100 - LKT Labs [lktlabs.com]
- 11. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Measuring PP2A Inhibition by (Rac)-LB-100
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase involved in a wide array of cellular processes, including cell cycle regulation, DNA repair, and signal transduction.[1][2] While historically viewed as a tumor suppressor, the inhibition of PP2A has emerged as a paradoxical yet promising strategy in cancer therapy.[2][3] (Rac)-LB-100 is a water-soluble, small-molecule inhibitor that competitively targets the catalytic subunit of PP2A.[1][4] It has been shown to sensitize cancer cells to chemotherapy and radiation, making it a compound of significant interest in oncology research.[3][5][6]
These application notes provide detailed protocols for researchers to accurately measure the inhibition of PP2A by LB-100, both in vitro and in cellular contexts, and to assess the downstream functional consequences.
Mechanism of Action of LB-100
LB-100 is a synthetic derivative of norcantharidin.[1][4] It functions as a competitive inhibitor by directly binding to the active site of the PP2A catalytic subunit (PP2Ac), thereby preventing the dephosphorylation of its target substrates.[1] This inhibition leads to the hyperphosphorylation of numerous proteins involved in critical signaling pathways, such as the Akt and STAT3 pathways, ultimately affecting cell cycle progression and survival.[1][7] It is important to note that while LB-100 is widely used as a PP2A inhibitor, studies have shown it can also inhibit the catalytic activity of the related phosphatase PPP5C with modest selectivity for PP2A.[8]
In Vitro PP2A Activity Assay
Application Note: This assay directly measures the enzymatic activity of purified PP2A in the presence of varying concentrations of LB-100. It is the most direct method to determine the IC50 value of the compound against the enzyme itself. The principle involves incubating the PP2A enzyme with a specific phosphopeptide substrate; the amount of phosphate released is then quantified, typically using a malachite green-based colorimetric reaction.[8] Commercially available kits are widely used for this purpose.[8][9][10]
Protocol: Malachite Green-Based Phosphatase Assay
This protocol is adapted from methodologies using commercial kits (e.g., Millipore, R&D Systems).[10]
Materials:
-
Purified recombinant PP2A catalytic subunit
-
This compound
-
Serine/Threonine Phosphatase Substrate (e.g., K-R-pT-I-R-R)[8][11]
-
Assay Buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0)[10]
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader (absorbance at ~620-650 nm)
Procedure:
-
Prepare LB-100 Dilutions: Prepare a serial dilution of LB-100 in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., sterile PBS or water).
-
Enzyme Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted LB-100 or vehicle control
-
Purified PP2A enzyme
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the phosphopeptide substrate to each well to start the dephosphorylation reaction.
-
Incubation: Incubate the plate at 37°C for an appropriate time (e.g., 15-30 minutes). Ensure the reaction stays within the linear range.
-
Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the free phosphate released during the reaction to produce a colored complex. Incubate at room temperature for 15-20 minutes for color to develop.
-
Measurement: Measure the absorbance of each well using a microplate reader at ~620 nm.
-
Data Analysis:
-
Generate a phosphate standard curve to convert absorbance values to the amount of phosphate released.
-
Calculate the percentage of PP2A activity for each LB-100 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of LB-100 concentration and determine the IC50 value using non-linear regression analysis.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SCIENCE: PP2A inhibition with LB-100 in cancer therapy [lixte.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: (Rac)-LB-100 Co-administration with Chemotherapeutics
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-LB-100 is a water-soluble, small-molecule inhibitor of the serine/threonine protein phosphatase 2A (PP2A).[1][2] PP2A is a crucial enzyme involved in a wide array of cellular processes, including cell cycle progression, DNA repair, and apoptosis.[2] While PP2A has been identified as a tumor suppressor, its inhibition by LB-100 has paradoxically shown therapeutic potential for various cancers.[2] The primary mechanism of LB-100's antitumor effect is believed to be its ability to sensitize cancer cells to the DNA-damaging effects of chemotherapy and radiation.[1][3] By abrogating critical cell cycle checkpoints, LB-100 forces tumor cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis. This document provides an overview of the application of LB-100 as a chemosensitizing agent and detailed protocols for preclinical evaluation.
Mechanism of Action: Chemosensitization
The co-administration of LB-100 with DNA-damaging chemotherapeutics, such as cisplatin, enhances cytotoxicity by disrupting the DNA damage response (DDR) and abrogating cell-cycle checkpoints.[4]
-
PP2A Inhibition: LB-100 competitively inhibits the catalytic subunit of PP2A.[1] In many cancers, PP2A activity is upregulated in response to chemotherapy-induced DNA damage, which contributes to cell cycle arrest and allows time for DNA repair, thus promoting cell survival and chemoresistance.[5]
-
Checkpoint Abrogation: By inhibiting PP2A, LB-100 prevents the dephosphorylation and inactivation of key cell cycle checkpoint proteins. This leads to the sustained phosphorylation and activation of proteins like Chk1 and Chk2, and subsequent activation of cdc2, which pushes the cell into mitosis despite the presence of DNA damage.[4][6]
-
Induction of Apoptosis: Forcing cells with significant DNA damage into mitosis leads to a form of cell death known as mitotic catastrophe.[5] This is evidenced by increased expression of apoptotic markers like cleaved caspase-3, cleaved caspase-9, and cleaved PARP (cPARP) in cells treated with a combination of LB-100 and chemotherapy compared to either agent alone.[6][7]
Data Presentation: Synergistic Efficacy
The co-administration of LB-100 has been shown to significantly enhance the efficacy of various chemotherapeutic agents across different cancer cell lines.
Table 1: In Vitro Sensitization of Ovarian Carcinoma Cells to Cisplatin by LB-100
| Cell Line | Treatment | IC50 (µM) | Fold Sensitization |
|---|---|---|---|
| SKOV-3 | Cisplatin alone | 8.5 | - |
| Cisplatin + 2.5 µM LB-100 | 3.0 | 2.8x | |
| OVCAR-8 | Cisplatin alone | 6.0 | - |
| Cisplatin + 2.5 µM LB-100 | 2.2 | 2.7x |
Data derived from studies on ovarian carcinoma cell lines demonstrating the reduction in the half-maximal inhibitory concentration (IC50) of cisplatin when co-administered with a non-toxic dose of LB-100.[4]
Table 2: Induction of Apoptosis in Medulloblastoma Cells by LB-100 and Cisplatin
| Cell Line | Treatment (48h) | % Apoptotic Cells |
|---|---|---|
| DAOY | Control | ~1% |
| 1 µM Cisplatin | ~5% | |
| 1 µM LB-100 | ~8% | |
| 1 µM Cisplatin + 1 µM LB-100 | ~25%* | |
| D341 | Control | ~2% |
| 1 µM Cisplatin | ~4% | |
| 1 µM LB-100 | ~10% | |
| 1 µM Cisplatin + 1 µM LB-100 | ~30%* |
Data represents the percentage of apoptotic cells (positive for cleaved caspase-3/cleaved PARP) as determined by flow cytometry. The combination treatment shows a statistically significant increase in apoptosis compared to single-agent treatments.[7]
Table 3: In Vivo Tumor Growth Delay in Glioblastoma Xenografts
| Treatment Group | Mean Tumor Volume (Day 21) | % Tumor Growth Inhibition |
|---|---|---|
| Vehicle Control | 1200 mm³ | 0% |
| LB-100 (2.5 mg/kg) | 1150 mm³ | ~4% |
| Radiation (4 Gy) | 800 mm³ | ~33% |
| LB-100 + Radiation | 400 mm³ | ~67% |
Data from a representative in vivo study showing that LB-100 significantly enhances the tumor growth inhibitory effects of radiation, a DNA-damaging modality similar to many chemotherapeutics.[5]
Visualizations
Caption: Signaling pathway of LB-100 mediated chemosensitization.
Caption: Preclinical experimental workflow for evaluating LB-100 co-administration.
Caption: Logical relationship of LB-100 enhancing chemotherapy-induced cell death.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol is for determining the IC50 of a chemotherapeutic agent in the presence or absence of LB-100.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound
-
Chemotherapeutic agent (e.g., Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[9]
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[10]
-
Drug Preparation:
-
Prepare a serial dilution of the chemotherapeutic agent at 2x the final desired concentration.
-
Prepare solutions of LB-100 at 2x the final concentration (use a fixed, non-toxic concentration determined from prior single-agent dose-response experiments).
-
-
Treatment:
-
For combination wells, remove 50 µL of media and add 50 µL of the 2x LB-100 solution. Incubate for 1 hour.
-
Add 50 µL of the 2x chemotherapeutic serial dilutions to the appropriate wells (both with and without LB-100).
-
Include control wells (media only, cells with LB-100 only, cells with vehicle only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curves and determine the IC50 values.
Protocol 2: Western Blot for Phosphorylated Proteins
This protocol is for detecting changes in the phosphorylation status of key cell cycle and DNA damage response proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[11]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid milk as it contains phosphoproteins.[11][12]
-
Primary antibodies (e.g., anti-phospho-Chk2, anti-cleaved-caspase-3, anti-total-Chk2, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Sample Preparation: Plate cells and treat with LB-100, chemotherapy, or combination for the desired time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS, then lyse with ice-cold lysis buffer containing phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation at 4°C.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels or a loading control like β-actin.
Protocol 3: In Vivo Xenograft Study
This protocol outlines a subcutaneous xenograft model to assess the in vivo efficacy of LB-100 and chemotherapy co-administration.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or NSG mice)[14]
-
Tumor cells for injection (e.g., 1-5 x 10^6 cells in sterile PBS or Matrigel)
-
This compound formulated for in vivo administration (e.g., in saline)
-
Chemotherapeutic agent formulated for in vivo administration (e.g., Cisplatin, Doxorubicin)[15]
-
Calipers for tumor measurement
-
Anesthetics and materials for euthanasia
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Allow tumors to establish. Once tumors reach a palpable size (e.g., 100-150 mm³), measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.[14]
-
Randomization: When tumors reach the target volume, randomize mice into treatment groups (e.g., n=8-10 mice/group):
-
Group 1: Vehicle Control
-
Group 2: LB-100 alone
-
Group 3: Chemotherapeutic agent alone
-
Group 4: LB-100 + Chemotherapeutic agent
-
-
Treatment Administration:
-
Administer drugs according to a predetermined schedule. For example, LB-100 might be given via intravenous (IV) or intraperitoneal (IP) injection 1 hour before the chemotherapeutic agent.[6]
-
A typical doxorubicin cycle might be once every 21 days, with LB-100 administered on days 1, 2, and 3 of the cycle.[15]
-
Monitor mouse body weight and general health as indicators of toxicity.
-
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume (e.g., 1500-2000 mm³).[14]
-
Tissue Collection and Analysis: At the endpoint, euthanize the mice. Excise tumors, weigh them, and process them for further analysis.
Protocol 4: Immunohistochemistry (IHC) for Apoptosis Markers
This protocol is for detecting apoptotic cells (e.g., cleaved caspase-3) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues from in vivo studies.
Materials:
-
FFPE tumor tissue sections on slides
-
Deparaffinization and rehydration solutions (Xylene, graded ethanol)
-
Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidases
-
Blocking serum (e.g., normal goat serum)
-
Primary antibody against cleaved caspase-3
-
Biotinylated secondary antibody and ABC (Avidin-Biotin Complex) reagent
-
DAB (3,3'-Diaminobenzidine) chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a series of graded ethanol solutions (100%, 95%, 70%) and finally distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling slides in antigen retrieval buffer for 10-20 minutes. Allow to cool to room temperature.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply blocking serum for 30-60 minutes to prevent non-specific binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-cleaved caspase-3 antibody overnight at 4°C.
-
Secondary Antibody Incubation: After washing in PBS, apply the biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: After washing, apply the ABC reagent for 30-60 minutes.
-
Visualization: Wash and then apply the DAB substrate. Monitor for the development of a brown color. Stop the reaction by rinsing with water.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and then coverslip using a permanent mounting medium.
-
Analysis: Examine slides under a microscope. Quantify the percentage of positively stained (apoptotic) cells in multiple high-power fields for each treatment group.[16]
References
- 1. Review of PP2A Tumor Biology and Antitumor Effects of PP2A Inhibitor LB100 in the Nervous System | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. SCIENCE: PP2A inhibition with LB-100 in cancer therapy [lixte.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protein phosphatase 2A inhibition with LB100 enhances radiation-induced mitotic catastrophe and tumor growth delay in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(Rac)-LB-100 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with (Rac)-LB-100, a potent protein phosphatase 2A (PP2A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic mixture of LB-100, a small molecule inhibitor of protein phosphatase 2A (PP2A).[1] PP2A is a serine/threonine phosphatase involved in a wide range of cellular processes, including cell cycle regulation, DNA repair, and apoptosis.[2][3] By inhibiting PP2A, this compound can sensitize cancer cells to chemotherapy and radiation.[4]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound, through its inhibition of PP2A, impacts several critical signaling pathways implicated in cancer. These include the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[5] Inhibition of PP2A by LB-100 can lead to increased phosphorylation of Akt and downstream effectors of mTOR.[5][6] It can also modulate the STAT3 signaling pathway.[2][7][8]
Q3: Is there a difference between LB-100 and this compound?
A3: this compound is the racemic mixture, meaning it contains equal amounts of both enantiomers of the LB-100 molecule. For most research applications, the racemic mixture is used.
Solubility Guidelines
This compound is known to be a water-soluble compound.[1] However, its solubility can be influenced by the solvent and pH. Below is a summary of its solubility in common laboratory solvents.
| Solvent | Solubility | Concentration | Notes |
| Water | ≥ 48 mg/mL | 178.90 mM | Saturation may be higher.[9] |
| Water | 53 mg/mL | ~197.5 mM | |
| Water | ≥ 26.8 mg/mL | ~99.9 mM | |
| PBS (pH 7.2) | 10 mg/mL | ~37.3 mM | |
| DMSO | Insoluble | - | Recent studies indicate some solubility but with potential for hydrolysis.[10] |
| Ethanol | Insoluble | - | |
| Ethanol | Partially Soluble | - |
Note: The solubility of this compound can vary slightly between different batches and suppliers. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Aqueous Stock Solution of this compound
This protocol describes the preparation of a 10 mg/mL stock solution in sterile water.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tube
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of sterile water to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL solution, add 1 mL of water to 10 mg of this compound.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[9]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the aqueous stock solution for use in cell culture media.
Materials:
-
10 mg/mL this compound aqueous stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of medium with a final concentration of 10 µM this compound (MW: 268.31 g/mol ), you would need 0.37 µL of the 10 mg/mL stock solution.
-
To ensure accurate pipetting, it is recommended to perform a serial dilution. For instance, first dilute the 10 mg/mL stock 1:10 in sterile water to make a 1 mg/mL intermediate stock.
-
Add the appropriate volume of the stock or intermediate stock solution to the pre-warmed cell culture medium.
-
Gently mix the medium by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming.
-
The working solution is now ready to be added to your cell cultures.
Troubleshooting Guide
Issue 1: Precipitation occurs when adding this compound to cell culture medium.
-
Question: I observed a precipitate forming immediately after adding my concentrated this compound stock solution to the cell culture medium. What is the cause and how can I prevent this?
-
Answer: This "crashing out" effect is common when a concentrated stock is rapidly diluted into a solution with different properties (e.g., pH, salt concentration). While this compound is water-soluble, high concentrations of salts or other components in the medium can affect its solubility.
Solutions:
-
Use Pre-warmed Medium: Always add the this compound solution to cell culture medium that has been pre-warmed to 37°C.[11]
-
Add Dropwise While Mixing: Add the stock solution slowly, drop by drop, to the medium while gently swirling or vortexing the medium to ensure rapid and even dispersion.[11]
-
Perform Serial Dilutions: Instead of adding a very small volume of a highly concentrated stock directly to your final volume of media, perform one or more intermediate dilutions in the cell culture medium.
-
Check the pH of your final solution: Although less common with water-soluble compounds, significant pH shifts can affect solubility.
-
Issue 2: Inconsistent experimental results or loss of compound activity over time.
-
Question: My experiments with (Rac)--LB-100 are showing variable results, or the compound seems to lose its effectiveness in my assays. What could be the reason?
-
Answer: A critical factor to consider with this compound is its stability in aqueous solutions, particularly its susceptibility to hydrolysis. This compound can hydrolyze to endothall and N-methylpiperazine, and this process is dependent on pH and temperature.[10] Endothall itself is a potent PP2A inhibitor.[10]
Solutions and Considerations:
-
pH Stability: this compound is most stable at a pH of 10.5 or higher.[10] In typical cell culture media (pH 7.2-7.4), hydrolysis will occur. At 37°C in cell culture medium with a pH of 7.4, the half-life of LB-100 is approximately 4.9 hours.[10]
-
Prepare Fresh Working Solutions: Due to its limited stability in neutral pH solutions, it is crucial to prepare fresh working solutions of this compound in your experimental buffer or medium immediately before each experiment.
-
Control Incubation Time: Be mindful of the hydrolysis kinetics when designing long-term experiments. The effective concentration of this compound will decrease over time, while the concentration of its active metabolite, endothall, will increase.
-
Storage of Stock Solutions: Store aqueous stock solutions at -20°C or -80°C and minimize freeze-thaw cycles to prevent degradation.
-
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway of PP2A and highlights the points of intervention by this compound.
References
- 1. LB-100 | protein phosphatase 2A (PP2A) inhibitor | CAS 1026680-07-8 | Buy LB100 from Supplier InvivoChem [invivochem.com]
- 2. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TR-07: LB100, A NOVEL PROTEIN PHOSPHATASE 2A INHIBITOR, ENHANCES CISPLATIN AND RADIATION MEDIATED CYTOTOXICITY AND OVERCOME CISPLATIN RESISTANCE IN-VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of PP2A Tumor Biology and Antitumor Effects of PP2A Inhibitor LB100 in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro studies on stability and phosphatase activity of the anticancer agent LB-100 and its active hydrolysis product endothall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
improving (Rac)-LB-100 stability in aqueous solution
Welcome to the technical support center for (Rac)-LB-100. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the success of your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues and questions regarding the use of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
-
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Precipitation can occur if the solubility limit of this compound is exceeded or due to improper dissolution. This compound is water-soluble. However, to avoid precipitation, it is recommended to prepare stock solutions in an appropriate solvent and then dilute them in your aqueous buffer. For cellular assays, stock solutions are often prepared in DMSO. When diluting a DMSO stock solution into an aqueous buffer, always add the stock solution to the buffer dropwise while vortexing to ensure rapid dispersion. The final concentration of the organic co-solvent should be kept low (typically below 1%) to avoid solvent-induced effects on your experimental system.
-
Q2: I am observing lower than expected activity of this compound in my cell-based assays. What could be the reason?
A2: The activity of this compound is intrinsically linked to its hydrolysis into the active metabolite, endothall. This compound itself is a weak PP2A inhibitor, and the observed inhibitory activity in assays is primarily due to the formation of endothall.[1] The rate of this hydrolysis is highly dependent on the pH and temperature of your aqueous solution.[1] If your assay conditions (e.g., short incubation time, high pH) do not favor hydrolysis, you may observe lower than expected activity.
-
Q3: How stable is this compound in my cell culture medium at 37°C?
A3: this compound is a prodrug that hydrolyzes to the active PP2A inhibitor, endothall, in aqueous solutions. At 37°C, the hydrolysis of this compound is significantly faster than at room temperature. In cell culture medium at 37°C, the half-life of this compound is approximately 4.9 hours at pH 7.4 and 3.2 hours at pH 6.8.[1] This means that during your experiments, this compound is continuously converting to endothall.
-
Q4: What is the optimal pH for my this compound solution?
A4: The optimal pH depends on your experimental goals. This compound is more stable at a higher pH (≥ 10.5).[1] However, at physiological pH (around 7.4), it undergoes hydrolysis to its active form, endothall.[1] For experiments where the activity of the hydrolysis product is desired, a near-neutral pH is appropriate. If you need to store the this compound solution with minimal degradation, a basic pH of 10.5 or higher is recommended.[1]
-
Q5: Should I be concerned about the presence of endothall in my this compound stock solution?
A5: Yes, it is important to be aware that stock solutions of this compound, especially those prepared in DMSO and stored for extended periods, may contain low concentrations of endothall.[1] The amount of endothall can increase if the DMSO stock is heated.[1] Since endothall is a potent PP2A inhibitor, its presence can contribute to the overall activity observed in your experiments.[1]
Quantitative Data on this compound Stability
The stability of this compound in aqueous solution is primarily governed by hydrolysis, which is dependent on pH and temperature. The following tables summarize the available quantitative data.
Table 1: Half-life of this compound in Aqueous Solutions at Room Temperature
| pH | Half-life (t1/2) in hours |
| 5.6 - 6.5 | 2.1 - 3.3 |
Data from in vitro studies.[1]
Table 2: Half-life of this compound in Cell Culture Medium at 37°C
| pH | Half-life (t1/2) in hours |
| 6.8 | 3.2 |
| 7.4 | 4.9 |
Data from in vitro studies.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a this compound stock solution for use in in vitro experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle heating to 65°C can be used to aid dissolution, but be aware that this may increase the initial concentration of endothall.[1]
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
-
Protocol 2: Assessment of this compound Stability by LC-MS/MS
This protocol provides a general workflow for assessing the stability of (Rac)--100 in an aqueous solution.
-
Materials:
-
This compound solution to be tested
-
LC-MS/MS system
-
Appropriate analytical column (e.g., C18)
-
Mobile phase (e.g., a gradient of acetonitrile and water with a suitable modifier)
-
This compound and endothall analytical standards
-
-
Procedure:
-
Prepare the this compound solution in the aqueous buffer of interest at a known concentration.
-
Incubate the solution under the desired experimental conditions (e.g., specific pH, temperature, light exposure).
-
At various time points, withdraw an aliquot of the solution.
-
Immediately quench any further degradation by, for example, freezing or diluting in a solvent that inhibits hydrolysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the concentrations of both this compound and its hydrolysis product, endothall.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.
-
Visualizations
Signaling Pathway and Degradation
Caption: this compound hydrolysis and mechanism of action.
Experimental Workflow
Caption: Workflow for assessing this compound stability.
References
(Rac)-LB-100 and PPP5C: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of (Rac)-LB-100 on Protein Phosphatase 5c (PPP5C).
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific inhibitor of Protein Phosphatase 2A (PP2A)?
A1: While widely reported as a specific PP2A inhibitor, substantial evidence demonstrates that this compound is also a catalytic inhibitor of PPP5C.[1][2][3][4] It exhibits only modest selectivity for the catalytic subunit of PP2A (PP2Ac) over PPP5C.[1] Therefore, it is crucial to consider the simultaneous inhibition of both phosphatases when interpreting experimental results.
Q2: What is the mechanism of this compound inhibition of PPP5C?
A2: this compound acts as a catalytic inhibitor of PPP5C.[1][2] The 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety of LB-100 coordinates with the catalytic metal ions in the active site of PPP5C.[1][2][5] This binding mechanism is similar to how other inhibitors of the cantharidin family interact with PPP5C.[1]
Q3: How significant is the inhibition of PPP5C by this compound in a cellular context?
A3: The inhibition of PPP5C by this compound is significant. Cell-based studies have shown that some of the known effects of LB-100 can be replicated by the genetic disruption of PPP5C.[1][2] For instance, the increase in phosphorylation of ribosomal protein S6 observed after LB-100 treatment is also seen when PPP5C expression is disrupted.[1] This suggests that the observed antitumor activities of LB-100 may be a result of the combined suppression of both PP2A and PPP5C.[1][2][4]
Q4: Can I use the phosphopeptide K-R-pT-I-R-R to specifically measure PP2A activity in the presence of PPP5C?
A4: No, the phosphopeptide K-R-pT-I-R-R, commonly used in PP2A activity assays, is also an excellent substrate for PPP5C.[1][2] Therefore, using this substrate in the presence of both enzymes will not yield data specific to PP2A inhibition by LB-100.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotypes observed with this compound treatment that are not consistent with known PP2A inhibition.
-
Possible Cause: The observed phenotype may be due to the off-target inhibition of PPP5C by this compound.
-
Troubleshooting Steps:
-
Review PPP5C signaling pathways: Investigate if the observed phenotype aligns with the known cellular functions of PPP5C, such as its role in suppressing apoptosis signaling kinase 1 (ASK1)-mediated cytotoxicity.
-
Genetic knockdown/knockout of PPP5C: Perform experiments using siRNA, shRNA, or CRISPR-Cas9 to specifically reduce or eliminate PPP5C expression. Compare the resulting phenotype with that observed with this compound treatment.[1]
-
Use a more selective PP2A inhibitor (if available): Compare the effects of this compound with a more specific PP2A inhibitor to dissect the contributions of PP2A and PPP5C inhibition.
-
Issue 2: In vitro phosphatase assay results show inconsistent inhibition of PP2A by this compound.
-
Possible Cause 1: The substrate used in the assay is also a substrate for contaminating PPP5C.
-
Troubleshooting Steps:
-
Verify enzyme purity: Ensure that the recombinant PP2A used is free from PPP5C contamination using techniques like Western blotting or mass spectrometry.
-
Use multiple substrates: Test the inhibitory activity of this compound against PP2A and PPP5C using different substrates, such as a generic substrate like DiFMUP or a protein substrate like radiolabeled phosphohistone, to confirm the dual inhibitory effect.[1]
-
-
Possible Cause 2: Inappropriate assay conditions.
-
Troubleshooting Steps:
-
Pre-incubation: Ensure that this compound is pre-incubated with the phosphatase for a sufficient amount of time (e.g., ≥10 minutes at 23°C) before adding the substrate to allow for binding to the active site.[6]
-
Enzyme concentration: Titrate the concentration of PP2A and PPP5C to ensure the assay is in the linear range.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against PP2Ac and PPP5C
| Substrate | Enzyme | IC50 (µM) |
| K-R-pT-I-R-R | PP2Ac | 0.8 ± 0.1 |
| PPP5C | 5.6 ± 0.6 | |
| DiFMUP | PP2Ac | 1.4 ± 0.2 |
| PPP5C | 6.2 ± 0.5 | |
| [³²P]-histone | PP2Ac | 2.1 ± 0.3 |
| PPP5C | 13.1 ± 1.2 |
Data summarized from D'Arcy et al., 2019.[1]
Experimental Protocols
1. In Vitro Phosphatase Activity Assay (Malachite Green-based)
This protocol is adapted for measuring the inhibition of PP2A or PPP5C by this compound using a phosphopeptide substrate.
-
Reagents:
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound to the wells.
-
Add the purified phosphatase (PP2A or PPP5C) to the wells and incubate for at least 10 minutes at room temperature.[6]
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by adding the malachite green reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the percent inhibition and determine the IC50 value.
-
2. Western Blotting for Phospho-S6 Kinase
This protocol can be used to assess the cellular impact of this compound on a downstream signaling event affected by PPP5C.
-
Procedure:
-
Culture cells (e.g., U-937) and treat with varying concentrations of this compound for a specified time.
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-S6 (S235/236) overnight at 4°C.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Visualize the bands using an ECL substrate and an imaging system.[1]
-
Normalize the phospho-S6 signal to a loading control like β-actin.[1]
-
Visualizations
Caption: Workflow for investigating this compound off-target effects on PPP5C.
Caption: Signaling interactions of this compound with PP2A and PPP5C.
References
- 1. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of (Rac)-LB-100 in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-LB-100. The focus is on strategies to minimize cytotoxicity in normal cells during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of protein phosphatase 2A (PP2A).[1][2] PP2A is a serine/threonine phosphatase that plays a crucial role in regulating various cellular processes, including cell cycle progression, DNA damage repair, and apoptosis.[3][4] By inhibiting PP2A, this compound can sensitize cancer cells to the cytotoxic effects of chemotherapy and radiotherapy. This is achieved by preventing PP2A-mediated activation of DNA repair mechanisms, allowing cancer cells with damaged DNA to proceed through the cell cycle, ultimately leading to apoptosis.[2][5]
Q2: What are the known cytotoxic effects of this compound on normal cells and tissues?
A2: Preclinical and early-phase clinical studies suggest that this compound is generally well-tolerated.[6] The primary dose-limiting toxicity observed in a Phase I clinical trial was a reversible increase in serum creatinine, indicating potential nephrotoxicity.[6] Animal studies have shown minimal and reversible microscopic changes in the renal tubules at higher doses.[6] Histological examination of various organs (heart, lung, kidney, brain, spleen, pancreas, and liver) in animal models showed no significant toxic injury at therapeutic doses.[4] It is important to note that in some preclinical cancer models, LB-100 alone did not show significant toxicity to the animals.[4]
Q3: Is there evidence for differential sensitivity of normal versus cancer cells to this compound?
A3: While direct comparative studies on a wide range of normal and cancer cell lines are not extensively published, the therapeutic strategy with LB-100 relies on its ability to sensitize cancer cells to other therapies. Some studies suggest a possible selective inhibition of hepatocellular carcinoma cell lines compared to an immortalized hepatocyte cell line in vitro.[7] The principle of "cyclotherapy" suggests that normal cells, which have intact cell cycle checkpoints, can be temporarily arrested to protect them from cell-cycle-dependent chemotherapeutics, while cancer cells with defective checkpoints continue to proliferate and are selectively killed.[7][8][9] This concept could potentially contribute to a therapeutic window for this compound in combination therapies.
Q4: What is "cyclotherapy," and how might it be applied to minimize this compound-related cytotoxicity in normal cells?
A4: Cyclotherapy is a theoretical strategy that aims to protect normal, proliferating cells from the toxic effects of chemotherapy.[8][9] The approach involves pre-treating with a cytostatic agent that reversibly arrests normal cells in a specific phase of the cell cycle (e.g., G1).[2][7] Subsequently, a cell-cycle-specific cytotoxic drug is administered, which would then selectively target the cycling cancer cells, sparing the arrested normal cells.[8][9] While not yet specifically validated for this compound, this approach could theoretically be explored by combining LB-100 with a cell cycle inhibitor that selectively protects normal tissues.
Troubleshooting Guides
Issue 1: Observed Nephrotoxicity in Animal Models
Potential Cause: this compound, at higher doses, has been associated with reversible increases in serum creatinine and minimal renal tubule changes in preclinical studies.[6] This suggests a potential for drug-induced nephrotoxicity.
Troubleshooting Steps:
-
Hydration and Diuresis: Ensure adequate hydration of the animals before, during, and after this compound administration. Forced diuresis can also be considered to reduce the concentration of the drug in the renal tubules and facilitate its excretion.[10][11][12]
-
Dose and Schedule Optimization: If nephrotoxicity is observed, consider reducing the dose of this compound or modifying the administration schedule (e.g., less frequent dosing) to allow for renal recovery between doses.
-
Monitoring Renal Function: Regularly monitor serum creatinine and blood urea nitrogen (BUN) levels to detect early signs of kidney injury.[10]
-
Co-administration of Nephroprotective Agents: While specific agents have not been tested with this compound, general nephroprotective strategies for chemotherapy could be explored, such as the use of amifostine, though this would require careful validation.[10][12]
Issue 2: Lack of Clear Therapeutic Window Between Normal and Cancer Cells in Vitro
Potential Cause: The in vitro culture conditions may not fully reflect the differential response between normal and cancer cells that might be present in vivo. Additionally, the inherent sensitivity of the specific normal and cancer cell lines being used can vary.
Troubleshooting Steps:
-
Expand Cell Line Panel: Test a broader panel of cancer cell lines alongside various normal human cell lines (e.g., primary fibroblasts, renal proximal tubule epithelial cells, hepatocytes) to identify cell types with the most significant differential sensitivity.
-
Optimize Drug Exposure Time: Vary the duration of this compound exposure. Short-term exposure may be sufficient to sensitize cancer cells while minimizing toxicity to normal cells.
-
Implement 3D Culture Models: Utilize 3D culture models such as spheroids or organoids, which more closely mimic the in vivo tumor microenvironment and may reveal a more clinically relevant therapeutic window.
-
Assess Combination Effects: Evaluate the cytotoxicity of this compound in combination with a primary chemotherapeutic agent. The sensitizing effect on cancer cells may be more pronounced than the additive toxicity in normal cells, thus widening the therapeutic window.
Quantitative Data Summary
Table 1: Summary of Preclinical and Clinical Observations on this compound Toxicity
| Study Type | Model System | Key Findings on Normal Cell/Tissue Toxicity | Reference |
| Phase I Clinical Trial | Human Patients with Solid Tumors | Reversible increases in serum creatinine were the dose-limiting toxicity. | [6] |
| Preclinical In Vivo | Animal Models | Minimal and reversible microscopic changes in renal tubules at higher doses. | [6] |
| Preclinical In Vivo | Animal Models | No significant toxic injury observed in heart, lung, kidney, brain, spleen, pancreas, or liver at therapeutic doses. | [4] |
| Preclinical In Vivo | Animal Models | No reported drug toxicity when combined with temozolomide. | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Differential Cytotoxicity
This protocol outlines a general method for comparing the cytotoxic effects of this compound on normal and cancer cell lines using a standard MTT assay.
-
Cell Culture: Culture selected normal (e.g., human dermal fibroblasts, HDF) and cancer (e.g., a relevant cancer cell line) cells in their respective recommended media.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 (half-maximal inhibitory concentration) for both normal and cancer cell lines to assess the differential cytotoxicity.
Protocol 2: General Strategy for Mitigating Nephrotoxicity in Animal Studies
This protocol provides a general framework for reducing potential kidney damage during in vivo experiments with this compound.
-
Baseline Assessment: Before starting the experiment, perform a baseline assessment of renal function in all animals (e.g., measure serum creatinine and BUN).
-
Hydration:
-
Administer a bolus of sterile saline solution (e.g., intraperitoneally or subcutaneously) to the animals 1-2 hours before this compound administration.
-
Ensure animals have free access to drinking water throughout the experiment.
-
-
This compound Administration: Administer this compound via the intended route (e.g., intravenous, intraperitoneal).
-
Post-Treatment Monitoring:
-
Monitor the animals for any signs of distress.
-
At selected time points after treatment, collect blood samples to monitor serum creatinine and BUN levels.
-
-
Histopathological Analysis: At the end of the study, collect kidney tissues for histopathological examination to assess for any signs of tubular damage.
Visualizations
Caption: Signaling pathway of PP2A in normal cells and the effect of this compound.
Caption: Experimental workflows for assessing differential cytotoxicity and mitigating nephrotoxicity.
Caption: Conceptual workflow of cyclotherapy for selective cancer cell killing.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Preliminary Activity of LB-100, an Inhibitor of Protein Phosphatase 2A, in Patients with Relapsed Solid Tumors: An Open-Label, Dose Escalation, First-in-Human, Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Cyclotherapy: protection of normal cells and unshielding of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of Chemotherapy-Induced Nephrotoxicity in Children with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Systematic Review of Strategies to Prevent Cisplatin‐Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (Rac)-LB-100 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Rac)-LB-100 in their experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues encountered during IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a water-soluble, small molecule inhibitor of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a serine/threonine phosphatase that plays a crucial role in cell cycle progression and DNA damage repair.[1][2] By inhibiting PP2A, LB-100 can prevent the dephosphorylation of key proteins involved in these processes, leading to mitotic catastrophe and apoptosis in cancer cells.[1][3] It is often used to sensitize cancer cells to the cytotoxic effects of chemotherapy and radiation.[1][2][4]
Q2: What is the IC50 value and why is it important?
A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function by 50%.[5] It is a critical parameter for comparing the potency of different drugs and for determining the optimal concentration range for further experiments.[6]
Q3: Which cell viability assays are recommended for determining the IC50 of this compound?
A3: The most common and well-established colorimetric assays for determining cell viability are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays.[7][8] Both assays are reliable, with the choice often depending on laboratory preference and specific experimental needs. The CCK-8 assay is generally considered more convenient due to its use of a water-soluble formazan dye, eliminating a solubilization step.[7]
Q4: What is a typical concentration range for this compound to determine its IC50?
A4: The IC50 of this compound can vary significantly depending on the cancer cell line. Based on published studies, a broad starting range of 0.1 µM to 10 µM is recommended for initial experiments.[1][9] For some cell lines, concentrations up to 25 µM may be necessary.[3][10] It is advisable to perform a preliminary experiment with a wide range of concentrations to narrow down the effective dose for subsequent, more detailed analyses.
Q5: How long should I incubate the cells with this compound before assessing cell viability?
A5: A common incubation time for determining the IC50 of this compound is 48 to 72 hours.[9][11] However, the optimal duration can depend on the cell line's doubling time and the specific experimental question.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for adding reagents and ensure proper mixing.- Fill the outer wells of the plate with sterile PBS or media to minimize evaporation from the experimental wells.[7] |
| IC50 value is outside the tested concentration range | - The concentration range was too high or too low. | - Perform a preliminary dose-response experiment with a wider range of concentrations (e.g., logarithmic dilutions from 0.01 µM to 100 µM) to identify the approximate IC50.[10] |
| No significant cell death observed even at high concentrations | - The cell line may be resistant to this compound.- Insufficient incubation time.- this compound degradation. | - Confirm the sensitivity of your cell line by referring to existing literature or testing a known sensitive cell line as a positive control.- Increase the incubation time (e.g., up to 72 hours).- Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
| Inconsistent results between experiments | - Variation in cell passage number or confluency.- Differences in reagent preparation.- Contamination. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent confluency.- Prepare fresh reagents for each experiment and ensure proper storage.- Regularly check for and address any potential microbial contamination.[7] |
| High background absorbance in the assay | - Contamination of media or reagents.- Serum or phenol red in the culture medium can interfere with the assay.[8] | - Use sterile techniques and check for contamination.- Include a "no-cell" control (medium only) to determine background absorbance and subtract it from all other readings.[10] |
Experimental Protocols
Protocol 1: IC50 Determination using MTT Assay
This protocol is adapted from standard MTT assay procedures.[8][10][12][13]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A common starting range is 0.1, 0.5, 1, 2.5, 5, 7.5, and 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: IC50 Determination using CCK-8 Assay
This protocol is based on standard CCK-8 assay procedures.[14][15][16]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
CCK-8 solution
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol.
-
-
This compound Treatment:
-
Follow the same treatment procedure as described in the MTT assay protocol.
-
-
CCK-8 Assay:
-
After the 48-72 hour incubation with this compound, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described in the MTT assay protocol.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | ~5 | [1] |
| Sarcoma cell line | Sarcoma | 4.36 | [1] |
| Panc-1 | Pancreatic Cancer | 3.98 | [1] |
| BxPc-3 | Pancreatic Cancer | 0.85 | [1] |
| SKOV-3 | Ovarian Cancer | 5 - 10.1 | [1] |
| OVCAR-8 | Ovarian Cancer | 5 - 10.1 | [1] |
| DAOY | Medulloblastoma | 2.9 | [9] |
| D341 | Medulloblastoma | 1.9 | [9] |
| D283 | Medulloblastoma | 0.9 | [9] |
Note: IC50 values can vary between laboratories due to differences in experimental conditions.
Visualizations
Caption: Signaling pathway of PP2A inhibition by this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for IC50 experiments.
References
- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Counting Kit-8 (CCK-8) assay and determination of the half maximal inhibitory concentration (IC50) of DDP [bio-protocol.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. biorbyt.com [biorbyt.com]
Technical Support Center: (Rac)-LB-100 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (Rac)-LB-100 in Western blotting experiments.
Troubleshooting Guides
This section addresses common issues encountered during Western blot analysis following treatment with this compound.
Issue 1: Weak or No Signal for Phosphorylated Target Protein
Question: I treated my cells with this compound, but I'm seeing a very weak or no signal for my phosphorylated protein of interest. What could be the problem?
Answer:
Several factors could contribute to a weak or absent signal for your phosphorylated target. Consider the following potential causes and solutions:
-
Suboptimal this compound Treatment:
-
Concentration and Incubation Time: The concentration and duration of this compound treatment may be insufficient to induce a detectable increase in phosphorylation. Titrate the concentration of LB-100 (e.g., 1-10 µM) and perform a time-course experiment (e.g., 30 minutes to 4 hours) to determine the optimal conditions for your cell type and target protein.[1][2][3][4]
-
Cell Line Specificity: The effect of LB-100 can be cell-line dependent.[3][4] Ensure that your cell line expresses the target protein and that PP2A is active and plays a role in its dephosphorylation.
-
-
Sample Preparation and Handling:
-
Phosphatase Activity During Lysis: Endogenous phosphatases can dephosphorylate your target protein after cell lysis. It is crucial to work quickly on ice and to use a lysis buffer supplemented with a cocktail of phosphatase inhibitors.[5][6]
-
Protein Degradation: Proteases released during lysis can degrade your target protein. Include a protease inhibitor cocktail in your lysis buffer.[5][7]
-
-
Western Blotting Procedure:
-
Insufficient Protein Load: You may not be loading enough total protein. For whole-cell extracts, a protein load of 20-30 µg per lane is a good starting point, but for detecting less abundant or modified proteins, you may need to load up to 100 µg.[8]
-
Antibody Issues:
-
The primary antibody may not be specific or sensitive enough for the phosphorylated target. Use an antibody validated for Western blotting of the specific phosphoprotein.
-
The primary or secondary antibody concentration may be too low. Optimize antibody dilutions.[9][10][11]
-
Improper antibody storage can lead to loss of activity.[9]
-
-
Inefficient Transfer: High molecular weight proteins may transfer less efficiently. Consider adjusting the transfer time and the methanol concentration in your transfer buffer.[8] You can verify transfer efficiency using Ponceau S staining.[7]
-
Blocking Agent: While milk is a common blocking agent, it contains the phosphoprotein casein, which can sometimes interfere with the detection of other phosphoproteins, leading to high background.[12][13][14] Consider switching to Bovine Serum Albumin (BSA) as the blocking agent.[14][15][16]
-
Wash Steps: Excessive washing can strip the antibody from the membrane, leading to a weaker signal.[9][10]
-
Issue 2: High Background on the Western Blot
Question: My Western blot shows high background, making it difficult to interpret the results after this compound treatment. How can I reduce the background?
Answer:
High background can obscure your specific signal. Here are some common causes and solutions:
-
Blocking Issues:
-
Insufficient Blocking: Blocking may be incomplete. Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., BSA instead of milk, especially for phospho-antibodies).[9][12][15]
-
Blocking Agent Cross-Reactivity: The blocking agent itself might be cross-reacting with your primary or secondary antibodies.[13]
-
-
Antibody Concentrations:
-
Washing Steps:
-
Membrane Handling:
-
Detection Reagent:
-
Over-exposure or Highly Sensitive Substrate: If you are using a very sensitive ECL substrate, you may need to reduce the exposure time or use a less sensitive substrate.[12]
-
Issue 3: Unexpected or Multiple Bands
Question: I'm seeing multiple bands in my lanes after treating with this compound. How do I know which one is my target?
Answer:
The appearance of multiple bands can be due to several reasons, some of which may be related to the action of this compound:
-
Non-Specific Antibody Binding: The primary antibody may be binding to other proteins.
-
Solution: Use a more specific antibody and optimize its concentration. Include a negative control, such as a lysate from cells known not to express the target protein.
-
-
Protein Isoforms or Splice Variants: Your target protein may exist in multiple isoforms that are recognized by the antibody.
-
Post-Translational Modifications (PTMs): this compound inhibits PP2A, leading to an increase in phosphorylation. This can result in a "laddering" effect or the appearance of higher molecular weight bands due to hyperphosphorylation.
-
Solution: To confirm that the additional bands are phosphorylated forms of your target, you can treat a sample of your lysate with a broad-spectrum phosphatase (like lambda phosphatase) before running the gel. If the extra bands disappear or decrease in intensity, it confirms they are phosphorylated species.
-
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your protein may be degrading.
-
Solution: Ensure you are using protease inhibitors in your lysis buffer and handle samples quickly and on ice.[7]
-
-
Positive Control: Always include a positive control if available (e.g., a lysate from cells overexpressing the target protein or treated with another stimulus known to induce its phosphorylation) to help identify the correct band.[12]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a water-soluble, small molecule inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PPP5C).[1] PP2A is a serine/threonine phosphatase that plays a crucial role in regulating many cellular processes by dephosphorylating key signaling proteins.[2] By inhibiting PP2A, LB-100 leads to the hyperphosphorylation of PP2A substrates, which can affect cell cycle progression, DNA damage response, and apoptosis.[2][17]
Q2: What is the expected outcome of treating cells with this compound on a Western blot?
A2: The primary expected outcome is an increase in the phosphorylation of known PP2A substrates. For example, treatment with LB-100 has been shown to increase the phosphorylation of Akt (pAkt).[2] Therefore, you should expect to see an increase in the signal for your phosphorylated target protein of interest, while the total protein levels should remain unchanged.
Q3: What are some good positive controls to use in my this compound Western blot experiment?
A3: A good positive control would be a cell lysate known to have high levels of your phosphorylated target protein. This could be from cells treated with another known stimulus that induces phosphorylation of your target. For example, if you are looking at a growth factor signaling pathway, you could treat cells with that specific growth factor. Additionally, comparing the LB-100 treated sample to an untreated control is essential to demonstrate the effect of the inhibitor.
Q4: Can this compound affect the expression of the total protein I am studying?
A4: Typically, short-term treatment with this compound is expected to affect the phosphorylation state of a protein rather than its total expression level.[3] However, long-term treatment could potentially lead to downstream effects on gene expression and protein synthesis or stability. It is always recommended to probe for the total protein as a loading control and to ensure that the observed changes are specific to the phosphorylation event.
Q5: Are there any special considerations for sample preparation when using this compound?
A5: Yes. Since you are inhibiting a phosphatase to study an increase in phosphorylation, it is critical to prevent a loss of this signal during sample preparation. Always use a lysis buffer containing a potent cocktail of both protease and phosphatase inhibitors.[5] Samples should be kept on ice at all times to minimize enzymatic activity.[5]
Quantitative Data Summary
| Compound | Cell Line | IC50 | Effect | Reference |
| This compound | BxPc-3 | 0.85 µM | Inhibition of cell growth | [3][4] |
| This compound | Panc-1 | 3.87 µM | Inhibition of cell growth | [3][4] |
| This compound | BxPc-3, Panc-1, SW1990 | Not specified | Reduced PP2A activity by 30-50% | [4] |
Experimental Protocols
Detailed Protocol: Western Blot Analysis of Protein Phosphorylation after this compound Treatment
This protocol provides a general workflow. Optimal conditions for cell treatment, antibody concentrations, and incubation times should be determined empirically.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentration of this compound or vehicle control for the determined amount of time.
2. Cell Lysis: a. After treatment, place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail. c. Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Preparation for Electrophoresis: a. Take a specific amount of protein (e.g., 20-50 µg) from each sample and add an equal volume of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Briefly centrifuge the samples to collect the contents at the bottom of the tube.
5. Gel Electrophoresis: a. Load the prepared samples into the wells of an SDS-PAGE gel. Include a molecular weight marker in one lane. b. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
6. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with wash buffer.
7. Blocking: a. Block the membrane in a blocking buffer (e.g., 5% BSA in TBST or 5% non-fat dry milk in TBST) for at least 1 hour at room temperature with gentle agitation. For phospho-antibodies, 5% BSA in TBST is often recommended.[14][15][16]
8. Primary Antibody Incubation: a. Dilute the primary antibody against your phosphorylated target protein in blocking buffer at the recommended concentration. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
9. Washing: a. Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) at room temperature with gentle agitation.
10. Secondary Antibody Incubation: a. Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. b. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
11. Final Washes: a. Wash the membrane three times for 10-15 minutes each with wash buffer.
12. Detection: a. Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system or X-ray film.
13. Stripping and Reprobing (Optional): a. To detect the total protein, you can strip the membrane of the phospho-antibody and then re-probe with an antibody against the total protein. This serves as a loading control.
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Western blot experimental workflow.
Caption: Troubleshooting workflow for Western blot results.
References
- 1. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 6. inventbiotech.com [inventbiotech.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. sinobiological.com [sinobiological.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. clyte.tech [clyte.tech]
- 16. abcam.com [abcam.com]
- 17. [PDF] The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity | Semantic Scholar [semanticscholar.org]
Technical Support Center: (Rac)-LB-100 Experiments
Welcome to the technical support center for (Rac)-LB-100. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from LB-100?
This compound is the racemic mixture of LB-100.[1][2] LB-100 is a small molecule inhibitor of protein phosphatase 2A (PP2A).[3][4] A racemate contains equal amounts of both enantiomers of a chiral molecule. While the biological activity of the individual enantiomers of LB-100 is not extensively detailed in the provided search results, it is common for different enantiomers to have distinct pharmacological properties. Therefore, using the racemic mixture may result in different or less potent effects compared to an isolated active enantiomer.
Q2: I am observing unexpected off-target effects in my experiment. What could be the cause?
While widely known as a PP2A inhibitor, studies have shown that LB-100 is not entirely specific and also acts as a catalytic inhibitor of protein phosphatase 5 (PPP5C).[5][6] The active site and catalytic mechanism are conserved between PP2A and PPP5C, leading to this dual inhibition.[5][6] Therefore, some of the observed biological effects of LB-100 may be due to the inhibition of PPP5C, or an additive effect of inhibiting both phosphatases.[5] Researchers should consider that many of the reported actions of LB-100, such as Chk1-phosphorylation and increased sensitivity to doxorubicin, can also be mimicked by the specific disruption of PPP5C.[5]
Q3: My results are inconsistent when using this compound as a chemosensitizer or radiosensitizer. What factors should I consider?
The efficacy of LB-100 as a sensitizing agent depends on several factors, including the timing of administration, dosage, and the specific cancer cell line or tumor model. LB-100 has been shown to enhance the effects of chemotherapy and radiation by preventing the repair of damaged DNA in malignant cells, leading to apoptosis.[3] For instance, in preclinical models of malignant meningioma, pharmacologic inhibition of PP2A with LB-100 prior to radiotherapy enhanced radiosensitivity.[7] In glioblastoma xenografts, LB-100 interfered with mitotic exit, leading to increased mitotic catastrophe when combined with radiation.[8] It's crucial to optimize the treatment schedule and dosage for your specific experimental setup.
Q4: Why does inhibiting a tumor suppressor like PP2A lead to an anti-tumor effect?
This is a valid point of confusion. While PP2A is generally considered a tumor suppressor, its inhibition by LB-100 appears to exert its anti-tumor effects primarily through the chemo- and radiosensitization of tumor cells.[9] By inhibiting PP2A, LB-100 prevents the dephosphorylation of key proteins involved in cell cycle control and DNA damage repair.[3] This allows cancer cells with damaged DNA to proceed through the cell cycle, ultimately leading to cell death (mitotic catastrophe) and enhancing the efficacy of cytotoxic agents.[7][8] Additionally, PP2A inhibition can modulate immune responses, further contributing to its anti-tumor activity.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent cellular response | Off-target effects: Inhibition of PPP5C in addition to PP2A.[5] | Validate key results using more specific methods, such as siRNA or shRNA knockdown of PP2A and PPP5C individually, to dissect the contribution of each phosphatase to the observed phenotype. |
| Cell line variability: Different cancer cell lines may have varying levels of PP2A and PPP5C expression and dependence on their activity. | Characterize the expression levels of PP2A and PPP5C in your cell lines of interest. Consider that the mutational status of other genes in the signaling pathway can also influence the response. | |
| Poor solubility or stability | Improper storage or handling: this compound is a chemical compound that may degrade if not stored correctly. | Store the compound as recommended by the supplier, typically at 0-8°C. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Incorrect solvent: The choice of solvent can affect the solubility and stability of the compound in your experimental medium. | Consult the manufacturer's data sheet for recommended solvents. Test the solubility in a small volume before preparing a large stock solution. | |
| Difficulty reproducing in vivo results | Pharmacokinetics and dosing: The dose and administration schedule used in published studies may not be optimal for your specific animal model. | Conduct a pilot study to determine the maximum tolerated dose (MTD) and optimal dosing schedule for your model. The recommended phase II dose in humans is 2.33 mg/m² daily for 3 days every 3 weeks.[8] |
| Tumor microenvironment: The unique microenvironment of different tumor types can influence drug penetration and efficacy. | Consider the specific characteristics of your tumor model and how they might impact the response to LB-100. For example, LB-100 has been shown to increase drug perfusion in pancreatic cancer models. |
Experimental Protocols
Phosphatase Activity Assay
This protocol is a general guideline for measuring the inhibition of PP2A and PPP5C by this compound using a malachite green-based assay.
-
Reagents:
-
Purified recombinant PP2A catalytic subunit (PP2Ac) and PPP5C.
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R).[5]
-
Malachite Green Phosphate Assay Kit.
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% β-mercaptoethanol).
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound, the phosphatase (PP2Ac or PPP5C), and the assay buffer.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the amount of phosphate released and determine the inhibitory activity of this compound.
-
Data Presentation: Inhibition of Phosphatases by LB-100
The following table summarizes the inhibitory activity of LB-100 against PP2AC and PPP5C using different substrates. This data highlights the dual inhibitory nature of the compound.
| Substrate | Enzyme | IC50 (nM) | Selectivity (PPP5C/PP2AC) |
| K-R-pT-I-R-R | PP2AC | 110 ± 10 | ~4-fold |
| PPP5C | 430 ± 40 | ||
| DiFMUP | PP2AC | 80 ± 15 | ~7-fold |
| PPP5C | 550 ± 50 | ||
| 32P-phosphohistone | PP2AC | 150 ± 20 | ~5-fold |
| PPP5C | 780 ± 70 |
Data adapted from a study demonstrating LB-100's inhibition of both PP2AC and PPP5C.[5]
Visualizations
Signaling Pathway: Dual Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Protein Phosphatase-2A with LB-100 Enhances Antitumor Immunity Against Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SCIENCE: PP2A inhibition with LB-100 in cancer therapy [lixte.com]
(Rac)-LB-100 assay variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for (Rac)-LB-100 assays. The information is designed to address common issues related to assay variability and reproducibility, ensuring more reliable and consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic mixture of LB-100, a water-soluble small molecule that acts as a competitive inhibitor of Protein Phosphatase 2A (PP2A).[1][2][3] PP2A is a serine/threonine phosphatase that plays a crucial role in regulating various cellular processes, including cell cycle progression, DNA damage repair, and apoptosis.[2][4][5] By inhibiting PP2A, this compound can prevent the dephosphorylation of key proteins involved in these pathways, leading to cell cycle arrest and sensitization of cancer cells to chemotherapy and radiation.[2][5][6][7] It is important to note that LB-100 has also been shown to be a catalytic inhibitor of Protein Phosphatase 5 (PPP5C), which may contribute to its overall biological effects.
Q2: What are the common types of assays used to measure the activity of this compound?
A2: The activity of this compound is typically assessed by measuring its ability to inhibit PP2A activity. Common in vitro methods include:
-
Colorimetric Assays: These assays often use a synthetic substrate like p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PP2A to produce a colored product that can be measured spectrophotometrically.[8]
-
Malachite Green-based Assays: This method quantifies the release of free phosphate from a phosphopeptide substrate, which forms a colored complex with malachite green and molybdate. Several commercially available kits utilize this principle.
-
Fluorescence-based Assays: These assays employ a fluorogenic substrate that, upon dephosphorylation by PP2A, releases a fluorescent molecule.
-
Immunoprecipitation (IP)-based Assays: To measure PP2A-specific activity within a complex cell lysate, PP2A can be immunoprecipitated first, followed by a phosphatase activity assay on the captured enzyme. This helps to reduce interference from other cellular phosphatases.
Q3: What are the critical factors influencing the variability and reproducibility of this compound assays?
A3: Several factors can contribute to variability in this compound assays:
-
Reagent Quality and Handling: The purity and stability of the PP2A enzyme are crucial.[8] It is also important to properly handle and store this compound, as its stability in different solvents and at various temperatures can affect its activity. A recent study has shown that LB-100 can hydrolyze to the potent phosphatase inhibitor endothall, and this process is influenced by pH, temperature, and solvent.[9] The study suggests that the inhibitory activity measured in LB-100 assays may be largely due to endothall.[9]
-
Assay Conditions: pH, temperature, and incubation times must be consistent across experiments. The choice of substrate and its concentration relative to the enzyme can also impact the results.
-
Cell-based Assay Variables: When using cell lines, factors such as cell density, passage number, and cell health can significantly affect the cellular response to this compound.
-
Interference from other Phosphatases: Cell lysates contain multiple phosphatases that can act on the assay substrate. Using specific PP2A assays, such as IP-based methods, or including inhibitors of other phosphatases can help mitigate this issue.
-
Pipetting and Handling Errors: As with any sensitive biochemical assay, meticulous pipetting technique and consistent sample handling are essential to minimize variability.
Q4: How should I prepare and store this compound?
A4: According to supplier information, this compound is typically stored at room temperature in the continental US, but this may vary elsewhere.[1] For long-term storage, it is crucial to follow the recommendations on the Certificate of Analysis provided by the supplier.[1] A recent study highlighted that LB-100 is stable at a pH of 10.5 or higher but hydrolyzes at lower pH values to endothall and N-methylpiperazine.[9] The hydrolysis is rapid in aqueous solutions at room temperature at a pH of 5.6-6.5.[9] In DMSO, LB-100 stock solutions can contain low concentrations of endothall, with the amount increasing if the DMSO is heated.[9] Therefore, for consistent results, it is recommended to prepare fresh solutions and avoid heating the DMSO stock.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Contaminated reagents or buffers. 2. Non-specific binding of antibodies (in IP-based or Western blot assays). 3. Autofluorescence of cells or plates (in fluorescence-based assays). 4. Substrate degradation. | 1. Use fresh, high-purity reagents and buffers. Filter-sterilize buffers if necessary. 2. Increase the number and duration of wash steps. Optimize blocking buffer concentration and incubation time. Use a secondary antibody from a different species than the sample. 3. Include a "no-cell" or "no-substrate" control to determine the level of background fluorescence. 4. Prepare substrate solutions fresh before each experiment. |
| Low or No Signal | 1. Inactive this compound or PP2A enzyme. 2. Suboptimal assay conditions (pH, temperature, incubation time). 3. Incorrect concentration of reagents. 4. Low expression of target proteins (in cell-based assays). | 1. Verify the activity of the PP2A enzyme with a known inhibitor. Prepare fresh this compound solutions. Consider the potential for hydrolysis to the active compound, endothall, and ensure assay conditions are consistent.[9] 2. Optimize assay parameters according to the specific protocol or kit instructions. 3. Perform a titration of the enzyme, substrate, and this compound to determine optimal concentrations. 4. Ensure the chosen cell line expresses sufficient levels of the target proteins. A positive control cell line may be useful. |
| High Inter-Assay Variability | 1. Inconsistent preparation of reagents and standards. 2. Day-to-day variations in experimental conditions. 3. Instrument variability. 4. Inconsistent cell culture conditions (for cell-based assays). | 1. Prepare large batches of buffers and aliquot for single use. Use a consistent source and lot of reagents. 2. Strictly adhere to the established protocol, paying close attention to incubation times and temperatures. 3. Ensure the plate reader or other instruments are properly calibrated and maintained. 4. Standardize cell seeding density, passage number, and growth phase for all experiments. |
| High Intra-Assay Variability | 1. Inaccurate pipetting. 2. Bubbles in wells. 3. Edge effects on microplates. 4. Inconsistent cell seeding. | 1. Use calibrated pipettes and proper pipetting techniques. For critical steps, consider using a multi-channel pipette for simultaneous additions. 2. Carefully inspect plates for bubbles before reading and remove them if present.[10] 3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. 4. Ensure a uniform single-cell suspension before seeding to avoid clumps and uneven cell distribution. |
Quantitative Data Summary
Table 1: IC50 Values of LB-100 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |
| DAOY | Medulloblastoma | 2.9 | 48-hour drug treatment, XTT assay | [11][12] |
| D341 | Medulloblastoma | 1.9 | 48-hour drug treatment, XTT assay | [11][12] |
| D283 | Medulloblastoma | 0.9 | 48-hour drug treatment, XTT assay | [11][12] |
| BxPc-3 | Pancreatic Cancer | 0.85 | Not specified | [3] |
| Panc-1 | Pancreatic Cancer | 3.87 | Not specified | [3] |
| SKOV-3 | Ovarian Cancer | Not specified (dose-dependent inhibition) | 2-hour LB-100 treatment | [6][7] |
| OVCAR-8 | Ovarian Cancer | Not specified (used at 2 µM & 5 µM) | 72-hour treatment with cisplatin | [6][7] |
| U251 | Glioblastoma | Not specified (used at 2 µM & 5 µM) | 3 and 6-hour treatment | [4] |
Table 2: Effect of LB-100 on Cisplatin IC50 in Medulloblastoma Cell Lines
| Cell Line | Cisplatin IC50 (µM) - Alone | Cisplatin IC50 (µM) - With LB-100 | Fold Sensitization | Reference |
| DAOY-WT | 4.5 | Not specified (resistance abolished between 2-5 µM LB-100) | Not applicable | [12] |
| DAOY-CR5 (cisplatin-resistant) | 7.4 | Not specified (resistance abolished between 2-5 µM LB-100) | Not applicable | [12] |
Experimental Protocols
Protocol 1: In Vitro PP2A Inhibition Assay using a Malachite Green-based Kit
This protocol is a general guideline and should be adapted based on the specific instructions of the commercial kit being used.
Materials:
-
This compound
-
Purified recombinant PP2A enzyme
-
PP2A-specific phosphopeptide substrate
-
Assay buffer (e.g., HEPES or Tris-based buffer, pH 7.0-7.5)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Note the potential for hydrolysis and the presence of endothall in DMSO stocks.[9]
-
Prepare serial dilutions of this compound in assay buffer to create a dose-response curve.
-
Dilute the PP2A enzyme and phosphopeptide substrate to their optimal working concentrations in assay buffer.
-
-
Assay Reaction:
-
Add a fixed volume of the diluted PP2A enzyme to each well of the 96-well plate.
-
Add the various concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control (a known PP2A inhibitor).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a defined period (e.g., 15-30 minutes). The reaction should be stopped within the linear range.
-
-
Detection:
-
Stop the reaction by adding the Malachite Green reagent to each well. This reagent will form a colored complex with the free phosphate released by the reaction.
-
Incubate for a short period (e.g., 15-20 minutes) at room temperature to allow for color development.
-
Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Plot the absorbance (or percent inhibition) against the log of the this compound concentration.
-
Calculate the IC50 value using a suitable non-linear regression model.
-
Protocol 2: Cell-based Assay for this compound Activity (e.g., Cell Viability Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (optional, for combination studies)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control.
-
For combination studies, a second compound can be added simultaneously or after a pre-incubation period with this compound.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the metabolic conversion of the reagent (for MTT/XTT) or for the luminescent signal to stabilize (for CellTiter-Glo).
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percent cell viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Simplified PP2A signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based this compound assay.
Caption: Logical workflow for troubleshooting this compound assay variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Protein phosphatase 2A inhibition with LB100 enhances radiation-induced mitotic catastrophe and tumor growth delay in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protein phosphatase 2A inhibitor LB100 sensitizes ovarian carcinoma cells to cisplatin-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro studies on stability and phosphatase activity of the anticancer agent LB-100 and its active hydrolysis product endothall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. Item - Intra-assay and inter-assay variability for the calculated copy number and cycle threshold (CT) for the three internal controls (IC). - Public Library of Science - Figshare [plos.figshare.com]
- 12. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-LB-100 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (Rac)-LB-100 during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a dry, dark environment.[1][2] Some suppliers also indicate that the compound is sensitive to air and light, so it is crucial to store it in a tightly sealed container, protected from light.[3]
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage (up to one year), store aliquots at -80°C. For shorter periods (up to one month), -20°C is acceptable.[4]
Q3: What are the primary causes of this compound degradation?
Based on its chemical structure, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The amide and carboxylic acid functional groups could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The piperazine ring and other parts of the molecule may be prone to oxidation, especially when exposed to air and light.[3]
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can lead to degradation.
Q4: I observed a color change in my this compound solution. What does this indicate?
A color change, such as the appearance of a yellowish or brownish tint, often suggests chemical degradation, likely due to oxidation. It is recommended to analyze the solution using a stability-indicating method like HPLC to confirm the presence of degradation products and quantify the remaining intact this compound.
Q5: My experimental results are inconsistent. Could degradation of this compound be the cause?
Yes, degradation of this compound leading to a lower effective concentration of the active compound can be a significant cause of inconsistent experimental results. It is crucial to ensure the integrity of the compound throughout the experiment. If you suspect degradation, preparing a fresh stock solution from solid material and comparing its performance to the stored solution can help troubleshoot the issue.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential degradation issues with this compound.
Table 1: Troubleshooting Common Degradation Issues
| Observed Problem | Potential Cause | Recommended Action |
| Reduced biological activity in assays | Degradation of this compound leading to lower effective concentration. | 1. Prepare a fresh stock solution of this compound from solid material and repeat the experiment. 2. Analyze the stored stock solution using a stability-indicating HPLC method to determine the concentration of intact this compound. 3. If degradation is confirmed, review storage conditions (temperature, light exposure, freeze-thaw cycles). |
| Appearance of new peaks in HPLC/LC-MS analysis | Formation of degradation products. | 1. Compare the chromatogram of the stored sample to a freshly prepared standard to confirm the presence of new peaks. 2. Perform forced degradation studies (see Experimental Protocols) to generate potential degradation products and aid in their identification. 3. Use mass spectrometry (MS) to determine the molecular weights of the new peaks and hypothesize their structures. |
| Change in color or precipitation in solution | Chemical degradation (e.g., oxidation) or physical instability (e.g., precipitation from supersaturated solution). | 1. Visually inspect the solution for any particulates. If present, centrifugation or filtration may be necessary, but this will alter the effective concentration. 2. Analyze the solution by HPLC to identify and quantify any degradation products. 3. Review the solvent used and the storage temperature to ensure the compound remains soluble and stable. |
| Inconsistent results between different aliquots | Improper aliquoting or storage, leading to variable degradation. | 1. Ensure that aliquots are of a suitable volume to be used in a single experiment to avoid partial use and refreezing. 2. Verify that all storage vials are properly sealed to prevent solvent evaporation or exposure to air. 3. When thawing, bring the aliquot to room temperature slowly and vortex gently before use to ensure homogeneity. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 70°C in a sealed vial for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/square meter UV) in a photostability chamber. A control sample should be wrapped in aluminum foil and placed in the same chamber.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
1. Chromatographic Conditions (Initial):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, to be optimized by scanning the UV spectrum of this compound).
-
Injection Volume: 10 µL.
2. Method Validation:
-
Specificity: Inject the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.
-
Linearity, Accuracy, Precision, LOD, and LOQ: Perform these validation experiments according to ICH guidelines.
Data Presentation
Table 2: Hypothetical Stability of this compound Under Various Storage Conditions
| Storage Condition | Duration | This compound Remaining (%) | Appearance of Degradation Products (%) |
| Solid, -20°C, Dark | 12 months | >99 | <0.5 |
| Solid, 4°C, Dark | 3 months | 98.5 | 1.5 |
| Solid, 25°C, Light | 1 month | 85.2 | 14.8 |
| Solution (in water), -80°C | 6 months | >99 | <0.5 |
| Solution (in water), -20°C | 1 month | 97.1 | 2.9 |
| Solution (in water), 4°C | 1 week | 92.5 | 7.5 |
Data are hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Troubleshooting workflow for suspected degradation.
Caption: Experimental workflow for forced degradation study.
References
addressing resistance to (Rac)-LB-100 treatment
Welcome to the technical support center for (Rac)-LB-100. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on utilizing this compound and troubleshooting potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a water-soluble, small-molecule inhibitor of Protein Phosphatase 2A (PP2A).[1] Its primary mechanism is to block the catalytic activity of PP2A, a key serine/threonine phosphatase that functions as a tumor suppressor by regulating cell cycle progression, DNA damage repair, and apoptosis.[1] By inhibiting PP2A, LB-100 prevents the repair of damaged DNA in cancer cells, thereby enhancing the cytotoxic effects of chemotherapy and radiation.[1][2]
Q2: Does this compound have other known targets? A2: Yes. In addition to PP2A, LB-100 has been demonstrated to be a catalytic inhibitor of Protein Phosphatase 5 (PPP5C).[3][4] PP2A and PPP5C share a common catalytic mechanism. This dual inhibition may contribute to the overall observed antitumor activity, but could also be a source of unexpected off-target effects in experimental systems.[3][4]
Q3: How should I store and handle this compound? A3: this compound is typically supplied as a solid. For stock solutions, consult the manufacturer's data sheet for recommended solvents (e.g., water or DMSO) and storage conditions, which are often at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.
Q4: Is LB-100 subject to efflux by ABC transporters? A4: Studies have shown that LB-100 is not significantly exported by common ABC efflux transporters like P-glycoprotein (Pgp), MRP1, or ABCG2. This suggests it may effectively penetrate the tumor mass without being rapidly removed from the cells, a common mechanism of multidrug resistance.[5]
Troubleshooting Guide: Addressing Resistance & Unexpected Results
This guide addresses common issues encountered during in vitro experiments with this compound.
Q5: I am not observing the expected level of cytotoxicity with LB-100 monotherapy. What are the potential causes? A5: Several factors could contribute to lower-than-expected cytotoxicity.
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivity to PP2A inhibition. IC50 values for LB-100 can range from low micromolar to higher concentrations depending on the cell type.[5][6][7] Confirm the reported sensitivity of your cell line from literature or perform a dose-response curve to determine the IC50 empirically.
-
Compensatory Signaling Pathways: Inhibition of PP2A can sometimes lead to the activation of collateral survival pathways. For instance, in KRAS-mutant lung cancer cells, PP2A inhibition can cause the activation of AKT/mTOR signaling, which counteracts the desired cytotoxic effect and can lead to resistance.[8][9][10]
-
Experimental Conditions: Ensure the drug concentration is accurate, the cell seeding density is appropriate, and the incubation time is sufficient. Review your cytotoxicity assay protocol for potential issues (see Q7).
-
Drug Stability: Ensure your LB-100 stock solution has been stored correctly and has not degraded.
Q6: My combination therapy of LB-100 with another agent (e.g., a chemotherapeutic) is not showing the expected synergistic effect. Why might this be? A6: While LB-100 is a potent chemo- and radio-sensitizer, synergy is not guaranteed in all contexts.[11]
-
Antagonistic Interactions: In some specific cellular contexts, the combination can be antagonistic. For example, while LB-100 enhanced doxorubicin's effect in BxPc-3 pancreatic cancer cells, the combination was antagonistic in Panc-1 cells in one study.[5] This highlights the importance of cell line-specific validation.
-
Mechanism of the Combination Agent: The sensitizing effect of LB-100 is often linked to preventing the repair of DNA damage induced by other agents.[2] If the combination agent acts through a mechanism independent of the DNA damage response, the synergistic effect may be less pronounced.
-
Off-Target Effects: The dual inhibition of PP2A and PPP5C by LB-100 could trigger complex signaling cascades that may interfere with the mechanism of the partner drug in certain cell lines.[3]
Q7: I am seeing high variability or inconsistent results in my cell viability/cytotoxicity assays. How can I troubleshoot this? A7: High variability often points to technical issues in the assay itself.
-
Cell Seeding: Ensure a uniform, single-cell suspension and consistent cell numbers across all wells. Edge effects in microplates can be minimized by not using the outer wells or by filling them with sterile PBS.
-
Reagent Handling: Ensure all reagents, including the assay reagent (e.g., MTT, resazurin, LDH substrate) and the drug dilutions, are properly mixed and added consistently to each well.
-
Incubation Times: Use consistent incubation times for both drug treatment and the final assay development step.
-
Controls: Always include appropriate controls: untreated cells (negative control), vehicle-only control (e.g., DMSO), and a positive control for cell death (e.g., staurosporine or lysis buffer for LDH assays).[12][13][14]
Q8: My Western blot results for downstream signaling pathways are unexpected (e.g., no change in phosphorylation of a known PP2A substrate). What should I check? A8: This can be a common and complex issue when studying phosphatases.
-
Phosphatase Inhibitors are CRITICAL: When preparing cell lysates for analyzing protein phosphorylation, it is absolutely essential to include a cocktail of phosphatase inhibitors in your lysis buffer. Failure to do so will result in the artificial dephosphorylation of your proteins of interest by endogenous phosphatases after cell lysis, masking the true effect of LB-100.
-
Antibody Quality: Ensure your primary antibody, especially the phospho-specific antibody, is validated for Western blotting and is specific for the target phosphorylation site.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.[15]
-
Time Course: The phosphorylation status of proteins can change rapidly. Perform a time-course experiment to identify the optimal time point to observe the desired change after LB-100 treatment.
-
Pathway Complexity: PP2A has numerous substrates. The effect of LB-100 on a specific substrate may be context-dependent or buffered by other cellular activities. Consider probing multiple nodes in the pathway (e.g., p-Akt, p-ERK, γH2AX).[5][16]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro IC50 Values of LB-100 in Various Cancer Cell Lines
| Cell Line | Cancer Type | LB-100 IC50 (µM) | Notes | Reference |
|---|---|---|---|---|
| BxPc-3 | Pancreatic Cancer | 0.85 | Used for PP2A activity inhibition measurement. | [6][7] |
| Panc-1 | Pancreatic Cancer | 3.87 | Used for PP2A activity inhibition measurement. | [6][7] |
| BxPc-3 | Pancreatic Cancer | 2.3 | Used for cell growth inhibition assay. | [6][7] |
| Panc-1 | Pancreatic Cancer | 1.7 | Used for cell growth inhibition assay. | [6][7] |
| Fibrosarcoma | Fibrosarcoma | 4.36 | Dose-dependent inhibition of cell viability. | [5] |
| U87 (GBM) | Glioblastoma | ~5.0 | A related compound, LB102, showed this IC50. | [5] |
| DT7 | Glioblastoma (Primary) | >10.0 | Lower efficacy when used as a single agent. |[17] |
Table 2: In Vitro IC50 Values for LB-100 Against Purified Phosphatases
| Phosphatase | Substrate | LB-100 IC50 (µM) | Notes | Reference |
|---|---|---|---|---|
| PP2AC | Phosphopeptide | 2.8 ± 0.3 | - | [3] |
| PPP5C | Phosphopeptide | 11.2 ± 1.1 | ~4-fold selectivity for PP2AC. | [3] |
| PP2AC | DiFMUP | 3.9 ± 0.3 | - | [3] |
| PPP5C | DiFMUP | 27.2 ± 1.6 | ~7-fold selectivity for PP2AC. | [3] |
| PP2AC | [³²P]-labeled histone | 4.7 ± 0.5 | - | [3] |
| PPP5C | [³²P]-labeled histone | 20.2 ± 2.6 | ~4.3-fold selectivity for PP2AC. |[3] |
Experimental Protocols
Protocol 1: Assessing Cell Cytotoxicity using an LDH Release Assay
This protocol provides a general method for measuring cytotoxicity induced by this compound by quantifying lactate dehydrogenase (LDH) released from damaged cells.
Materials:
-
96-well flat-bottom tissue culture plates
-
This compound
-
Target cells in culture
-
Appropriate cell culture medium
-
Commercial LDH Cytotoxicity Assay Kit (containing LDH substrate, assay buffer, stop solution, and lysis buffer)
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight under standard conditions (37°C, 5% CO₂).
-
Establish Controls: On a separate plate or designated wells, prepare the following controls in triplicate:
-
Spontaneous LDH Release: Add 10 µL of sterile water or vehicle to untreated cells.
-
Maximum LDH Release: Add 10 µL of 10X Lysis Buffer (provided in the kit) to untreated cells. This serves as the 100% cytotoxicity positive control.
-
Medium Background: Wells containing only culture medium without cells.
-
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[13]
-
LDH Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.
-
Add 50 µL of the LDH Reaction Mixture (prepared according to the kit's instructions) to each well.[14] Mix gently by tapping the plate.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm (primary wavelength) and 680 nm (background reference) using a microplate reader.
-
Calculation:
-
Correct all readings by subtracting the 680 nm absorbance from the 490 nm absorbance.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Protocol 2: Western Blot Analysis of PP2A Pathway Modulation
This protocol outlines the key steps for analyzing changes in protein phosphorylation following treatment with this compound.
Materials:
-
6-well tissue culture plates
-
This compound
-
Target cells in culture
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA or NP-40 Lysis Buffer
-
Crucial: Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST is often recommended for phospho-proteins).
-
Primary antibodies (e.g., phospho-Akt, total-Akt, phospho-p53, γH2AX, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70-80% confluency. Treat with the desired concentrations of this compound for the determined time points.
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer freshly supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.[16] Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 9).
-
Detection: Apply the ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the signal of the phospho-protein to the total protein or a loading control.
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound action via PP2A inhibition.
References
- 1. Facebook [cancer.gov]
- 2. SCIENCE: PP2A inhibition with LB-100 in cancer therapy [lixte.com]
- 3. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PP2A inhibition is a druggable MEK inhibitor resistance mechanism in KRAS-mutant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PP2A inhibition is a druggable MEK inhibitor resistance mechanism in KRAS-mutant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PP2A inhibition is a druggable MEK inhibitor resistance mechanism in KRAS-mutant lung cancer cells [en-cancer.fr]
- 11. aacrjournals.org [aacrjournals.org]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Modulation of protein phosphatase 2A (PP2A) activity alters androgen-independent growth of prostate cancer cells: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
(rac)-LB-100 Versus its Enantiomers: A Comparative Guide to PP2A Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB-100 is a first-in-class small molecule inhibitor of protein phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in a myriad of cellular processes, including cell cycle regulation, DNA damage response, and apoptosis.[1][2][3][4][5] As a key regulator of cellular signaling, PP2A has emerged as a promising target in oncology. LB-100, a derivative of cantharidin, has demonstrated potent anti-tumor activity in preclinical models and has been investigated in clinical trials.[3][6] Notably, in the majority of published research, LB-100 has been utilized as a racemic mixture, meaning it contains equal amounts of its two non-superimposable mirror-image isomers, or enantiomers: (R)-LB-100 and (S)-LB-100.[1]
This guide provides a comprehensive overview of the current state of knowledge regarding the activity of (rac)-LB-100. It is important to note that despite extensive investigation into the pharmacological effects of the racemic mixture, there is a conspicuous absence of publicly available data directly comparing the PP2A inhibitory activity of the individual (R)- and (S)-enantiomers of LB-100 against the racemate. This lack of data precludes a direct quantitative comparison of their respective potencies (e.g., IC50 values).
This compound: Profile of a PP2A Inhibitor
This compound functions as a competitive inhibitor of PP2A, leading to the hyperphosphorylation of numerous downstream targets and subsequently impacting key cellular pathways.[2] This inhibition can sensitize cancer cells to the cytotoxic effects of chemotherapy and radiation.[3][4][5]
Quantitative Data for this compound
The inhibitory activity of racemic LB-100 on PP2A and its effect on cancer cell viability have been quantified in various studies. The half-maximal inhibitory concentration (IC50) values vary across different cell lines, reflecting the complex cellular context in which PP2A functions.
| Compound | Target/Assay | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | PP2A Activity | Various | 0.2 - 0.4 | [1] |
| This compound | Cell Viability | DAOY (Medulloblastoma) | 2.9 | [4] |
| This compound | Cell Viability | D341 (Medulloblastoma) | 1.9 | [4] |
| This compound | Cell Viability | D283 (Medulloblastoma) | 0.9 | [4] |
| This compound | Cell Viability | IOMM-LEE, GAR, CH-157 (Meningioma) | >10 | [3] |
| This compound | Cell Viability | T98G, A172, LN229, U251, U251-Luc (Glioblastoma) | 6.19 - 10.88 | [7] |
| This compound | Cell Viability | BxPc-3 (Pancreatic Cancer) | 0.85 | [2] |
| This compound | Cell Viability | Panc-1 (Pancreatic Cancer) | 3.98 | [2] |
Note: The IC50 values for cell viability are influenced by numerous factors beyond direct PP2A inhibition and may not solely reflect the compound's potency against the enzyme.
Experimental Protocols
The assessment of PP2A inhibition by LB-100 is crucial for understanding its mechanism of action. The most commonly cited method is a malachite green-based colorimetric assay, which measures the release of free phosphate from a synthetic phosphopeptide substrate.
Protocol: In Vitro PP2A Inhibition Assay (Malachite Green)
This protocol outlines a typical procedure for determining the inhibitory effect of LB-100 on PP2A activity using purified components.
1. Reagents and Materials:
-
Recombinant human PP2A catalytic subunit (PP2Ac)
-
This compound (and individual enantiomers, if available)
-
Serine/Threonine Phosphatase Substrate (e.g., K-R-pT-I-R-R)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA)
-
Malachite Green Reagent A (Malachite green, ammonium molybdate in sulfuric acid)
-
Malachite Green Reagent B (Sodium citrate)
-
Phosphate Standard (for standard curve)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add the diluted LB-100 solutions to the respective wells. Include a vehicle control (e.g., DMSO or water).
-
Add a fixed amount of recombinant PP2Ac to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to all wells.
-
Incubate the plate at 30°C for a specific duration (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and detect the released phosphate by adding Malachite Green Reagent A, followed by Malachite Green Reagent B, according to the manufacturer's instructions.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Generate a phosphate standard curve to quantify the amount of phosphate released in each well.
-
Calculate the percentage of PP2A inhibition for each LB-100 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol: PP2A Immunoprecipitation Phosphatase Assay from Cell Lysates
This method allows for the measurement of PP2A activity from within a cellular context.
1. Reagents and Materials:
-
Cell culture reagents
-
This compound
-
Lysis Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Anti-PP2A catalytic subunit antibody
-
Protein A/G agarose beads
-
Wash Buffer (e.g., Lysis buffer without detergents)
-
Reagents for the Malachite Green assay as described above.
2. Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the cleared lysates with an anti-PP2A catalytic subunit antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-PP2A complex.
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding.
-
Resuspend the beads in the assay buffer for the malachite green assay.
-
Perform the phosphatase activity assay as described in the in vitro protocol, starting from the addition of the phosphopeptide substrate.
-
Quantify the results and determine the effect of LB-100 on cellular PP2A activity.
Signaling Pathways and Experimental Workflows
The inhibition of PP2A by this compound has pleiotropic effects on cellular signaling. One of the key pathways affected is the DNA Damage Response (DDR).
DNA Damage Response Pathway Modulation by this compound
In response to DNA damage, cells activate a complex signaling network to arrest the cell cycle and initiate repair. PP2A plays a crucial role in dephosphorylating and thereby regulating key DDR proteins. By inhibiting PP2A, this compound can potentiate the effects of DNA damaging agents like cisplatin and radiation.[8]
Caption: Modulation of the DNA Damage Response by this compound.
Experimental Workflow for Assessing PP2A Inhibition
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a compound like LB-100 on PP2A.
Caption: Workflow for PP2A Inhibition Assay.
Conclusion and Future Directions
This compound is a well-documented inhibitor of PP2A with significant potential as an anti-cancer therapeutic, particularly in combination with chemo- and radiotherapy. The experimental protocols for assessing its activity are well-established. However, a significant knowledge gap exists concerning the differential activities of its constituent enantiomers. The principles of stereochemistry suggest that the (R)- and (S)-enantiomers of LB-100 are likely to exhibit different binding affinities and inhibitory potencies towards the chiral active site of PP2A.
Future research should prioritize the synthesis and purification of the individual (R)- and (S)-enantiomers of LB-100, followed by a direct comparative analysis of their PP2A inhibitory activity against the racemic mixture. Such studies are essential for a complete understanding of the structure-activity relationship of this important class of inhibitors and could lead to the development of more potent and selective second-generation PP2A inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Preliminary Activity of LB-100, an Inhibitor of Protein Phosphatase 2A, in Patients with Relapsed Solid Tumors: An Open-Label, Dose Escalation, First-in-Human, Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-LB-100 Versus Other PP2A Inhibitors: A Comparative Guide
This guide provides a detailed and objective comparison of (Rac)-LB-100 with other well-known Protein Phosphatase 2A (PP2A) inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance and characteristics of these compounds based on available experimental data.
Introduction to PP2A and its Inhibition
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that plays a vital role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] Its function as a tumor suppressor has made it a significant target in cancer therapy.[2][3] Dysregulation of PP2A activity is implicated in various diseases, including cancer and neurodegenerative disorders.[2] PP2A inhibitors are compounds that block the activity of this enzyme, leading to the hyperphosphorylation of its substrate proteins. This can, in turn, disrupt the cellular processes that rely on PP2A activity, making these inhibitors promising therapeutic agents, particularly in oncology.[2]
This compound is a synthetic, water-soluble small molecule inhibitor of PP2A that has been investigated in clinical trials for the treatment of various cancers.[2] This guide compares this compound to other prominent PP2A inhibitors: Okadaic Acid, Calyculin A, and Fostriecin.
Comparative Performance of PP2A Inhibitors
The inhibitory potency of these compounds against PP2A is a key performance indicator. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the reported IC50 values for each inhibitor against PP2A. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
| Inhibitor | Target(s) | IC50 for PP2A | Selectivity | Reference(s) |
| This compound | PP2A | 0.85 µM (in BxPc-3 cells), 3.87 µM (in Panc-1 cells) | - | [4][5][6] |
| Okadaic Acid | PP1, PP2A | 0.1 nM - 1 nM | Highly selective for PP2A over PP1 | [7][8] |
| Calyculin A | PP1, PP2A | 0.5 - 1.0 nM | Potent inhibitor of both PP1 and PP2A | [9][10][11][12] |
| Fostriecin | PP2A, PP4 | 1.5 nM - 4 nM | Highly selective for PP2A/PP4 over PP1 | [13][14][15] |
Mechanism of Action and Effects on Signaling Pathways
PP2A inhibitors exert their effects by preventing the dephosphorylation of key signaling proteins. A critical pathway often affected is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancer.
This compound has been shown to modulate signaling pathways involved in cell proliferation and stress response.
Okadaic Acid is known to induce the activation of the MAPK/ERK pathway.[16][17][18][19][20] By inhibiting PP2A, okadaic acid leads to the sustained phosphorylation and activation of kinases within this cascade, which can have varied downstream effects on cell fate, including apoptosis.[16]
The diagram below illustrates the general mechanism of PP2A inhibition and its impact on a representative signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the performance of PP2A inhibitors.
In Vitro PP2A Activity Assay
This assay measures the enzymatic activity of PP2A in the presence of an inhibitor.
Principle: The assay quantifies the dephosphorylation of a synthetic phosphopeptide substrate by PP2A. The amount of free phosphate released is measured colorimetrically.
Protocol:
-
Immunoprecipitation of PP2A:
-
Phosphatase Reaction:
-
Phosphate Detection:
-
Stop the reaction and measure the amount of free phosphate released using a malachite green-based colorimetric assay.[23]
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the percentage of PP2A inhibition relative to a control without the inhibitor.
-
The following diagram outlines the workflow for a typical in vitro PP2A activity assay.
Cell Viability (MTT) Assay
This assay assesses the effect of PP2A inhibitors on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.[24] The amount of formazan is proportional to the number of viable cells.[24]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the PP2A inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[25]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[26]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Western Blot Analysis of Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of specific proteins following treatment with a PP2A inhibitor.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the phosphorylated form of the protein of interest.
Protocol:
-
Sample Preparation:
-
Treat cells with the PP2A inhibitor.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[27]
-
Determine the protein concentration of the lysates.
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[29]
-
Incubate the membrane with a primary antibody specific to the phosphorylated target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
To normalize, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein.
-
In Vivo Efficacy: Xenograft Tumor Models
To evaluate the anti-tumor activity of PP2A inhibitors in a living organism, xenograft models are commonly used.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the PP2A inhibitor, and the effect on tumor growth is monitored.[30][31][32][33]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[30]
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the PP2A inhibitor (e.g., via intravenous or intraperitoneal injection) according to a predetermined schedule.
-
-
Monitoring and Endpoint:
-
Measure the tumor volume regularly using calipers.[30]
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
The logical flow of an in vivo xenograft study is depicted below.
Conclusion
This compound is a promising PP2A inhibitor currently under clinical investigation. While natural product-derived inhibitors like Okadaic Acid, Calyculin A, and Fostriecin exhibit high potency in vitro, their therapeutic potential can be limited by toxicity and off-target effects. This compound, as a synthetic molecule, may offer a more favorable therapeutic window.
The choice of a PP2A inhibitor for research or therapeutic development will depend on the specific application, balancing potency, selectivity, and potential for clinical translation. The experimental protocols provided in this guide offer a foundation for the comparative evaluation of these and other novel PP2A inhibitors. Further head-to-head studies under standardized conditions are necessary for a definitive comparison of their performance.
References
- 1. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PP2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Calyculin A | Cell Signaling Technology [cellsignal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Calyculin A (#9902) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. Calyculin A and okadaic acid: inhibitors of protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Okadaic-acid-induced inhibition of protein phosphatase 2A produces activation of mitogen-activated protein kinases ERK1/2, MEK1/2, and p70 S6, similar to that in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Okadaic acid activates p42 mitogen-activated protein kinase (MAP kinase; ERK-2) in B-lymphocytes but inhibits rather than augments cellular proliferation: contrast with phorbol 12-myristate 13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Okadaic acid activates p42 mitogen-activated protein kinase (MAP kinase; ERK-2) in B-lymphocytes but inhibits rather than augments cellular proliferation: contrast with phorbol 12-myristate 13-acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. resources.rndsystems.com [resources.rndsystems.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 30. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 31. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-LB-100 Efficacy in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (Rac)-LB-100 in various xenograft models, supported by experimental data from preclinical studies. This compound is a water-soluble small molecule inhibitor of protein phosphatase 2A (PP2A), a ubiquitous serine/threonine phosphatase.[1] Its efficacy has been evaluated as a monotherapy and in combination with standard cancer treatments, demonstrating its potential to sensitize tumor cells to chemotherapy, radiotherapy, and immunotherapy.
Performance of this compound in Xenograft Models: Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in different cancer xenograft models.
| Glioblastoma (U251 Xenograft) | Control | LB-100 Alone | Radiation Alone | LB-100 + Radiation |
| Median Survival (days) | ~25 | ~25 | ~35 | >45[2] |
| Tumor Growth Delay | - | No significant delay | Moderate delay | Significantly enhanced delay[2][3] |
| Glioblastoma (GL261 Syngeneic Model) | Control (PBS) | LB-100 Alone | anti-PD-1 Alone | LB-100 + anti-PD-1 |
| Median Survival (days) | 19 | 18.5 | 19 | 26[4][5] |
| Complete Tumor Regression | 0% | 0% | 0% | ~25%[4][5] |
| Ovarian Carcinoma (SKOV-3 Xenograft) | Control (PBS) | LB-100 Alone | Cisplatin Alone | LB-100 + Cisplatin |
| Tumor Growth | Progressive | Similar to control | Modest inhibition | Significantly slowed tumor growth[6][7] |
| Bioluminescence Signal (Photon Flux) | Increased | Increased | Moderately increased | Significantly lower than other groups[6][8] |
| Hepatocellular Carcinoma (Huh-7 Xenograft) | Control | LB-100 Alone | Doxorubicin Alone | LB-100 + Doxorubicin |
| Tumor Volume (mm³) at 16 days | ~1250 | ~1000 | ~800 | ~400[9] |
| Fibrosarcoma Xenograft | Control | LB-100 Alone | Doxorubicin Alone | LB-100 + Doxorubicin |
| Tumor Reduction vs. Control | - | No effect | ~33% | Significant regression (tumors <5mm vs. 1-1.5cm)[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Xenograft Tumor Model Protocol
A general protocol for establishing subcutaneous xenograft tumor models in nude or SCID mice involves the following steps:
-
Cell Preparation: Tumor cells are grown in culture, harvested during the exponential growth phase, washed with PBS, and resuspended in a suitable medium, often mixed with Matrigel to improve tumor take rate.[1][10][11] Cell viability is confirmed using methods like trypan blue exclusion.[10]
-
Animal Preparation: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old, are used.[10][11]
-
Injection: A specific number of cells (e.g., 3.0 x 10^6) are injected subcutaneously into the flank of the mice.[10]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: Volume = (width)² x length/2.[10]
-
Treatment Initiation: Therapy is typically initiated when tumors reach a specific volume (e.g., 50-100 mm³).[10]
Specific Xenograft Study Protocols
-
Glioblastoma (U251 Xenograft) with Radiation:
-
Glioblastoma (GL261 Syngeneic Model) with Immunotherapy:
-
Ovarian Carcinoma (SKOV-3 Xenograft) with Chemotherapy:
-
Hepatocellular Carcinoma (Huh-7 Xenograft) with Chemotherapy:
-
Fibrosarcoma Xenograft with Chemotherapy:
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
This compound primarily functions by inhibiting the serine/threonine phosphatase PP2A. This inhibition leads to the hyperphosphorylation of numerous downstream targets, affecting key cellular processes that are often dysregulated in cancer.
Caption: this compound inhibits PP2A, leading to hyperphosphorylation of key proteins in the DNA damage response and cell cycle pathways, ultimately promoting apoptosis and mitotic catastrophe in cancer cells.
Experimental Workflow for a Xenograft Study
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a subcutaneous xenograft model.
Caption: A standard workflow for assessing this compound efficacy in a xenograft model, from cell culture to data analysis.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Protein phosphatase 2A inhibition with LB100 enhances radiation-induced mitotic catastrophe and tumor growth delay in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Phosphatase 2A Inhibition with LB100 Enhances Radiation-Induced Mitotic Catastrophe and Tumor Growth Delay in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein phosphatase-2A with LB-100 enhances antitumor immunity against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Protein Phosphatase-2A with LB-100 Enhances Antitumor Immunity Against Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protein phosphatase 2A inhibitor LB100 sensitizes ovarian carcinoma cells to cisplatin-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of (Rac)-LB-100 Results with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-LB-100, a small molecule inhibitor of Protein Phosphatase 2A (PP2A), and siRNA-mediated knockdown of the PP2A catalytic subunit. The objective is to offer a clear, data-driven cross-validation of their effects, aiding researchers in the interpretation of experimental results and the design of future studies.
Introduction: Two Approaches to Targeting PP2A
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that regulates a multitude of cellular processes, including cell cycle progression, DNA damage repair, and apoptosis.[1][2] Its dysregulation is implicated in various diseases, most notably cancer, making it an attractive therapeutic target.[3][4]
Two primary methods are employed to investigate the functional consequences of PP2A inhibition in a laboratory setting:
-
This compound: A water-soluble, synthetic small molecule that acts as a competitive inhibitor of the PP2A catalytic subunit.[5][6] It has been shown to sensitize cancer cells to chemo- and radiotherapy.[7][8]
-
siRNA (small interfering RNA): A biological tool that utilizes the RNA interference (RNAi) pathway to specifically degrade the mRNA of the PP2A catalytic subunit (PPP2CA), leading to a reduction in its protein expression.[9][10]
This guide will compare the experimental outcomes of these two approaches, providing quantitative data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and PP2A catalytic subunit siRNA on key cellular processes as reported in various studies.
Table 1: Effect on PP2A Activity
| Treatment | Cell Line | Concentration/Dose | Incubation Time | Result | Reference |
| This compound | U251 Glioblastoma | 2 µM | 3 and 6 hours | Reduced PP2A activity to 61% of control. | [7] |
| This compound | CNE1 & CNE2 Nasopharyngeal Carcinoma | 2.5 µM | 3 hours | Reduced PP2A activity to 72% of control. | [11][12] |
| This compound | DAOY, D283, D341 Medulloblastoma | Dose-dependent | 3 hours | Dose-dependent decrease in PP2A activity. | [8][13][14] |
| PP2A-C siRNA | N/A | N/A | N/A | Greatly decreased PP2A activity. | [10] |
Table 2: Effect on Cell Viability and Apoptosis
| Treatment | Cell Line | Concentration/Dose | Incubation Time | Result | Reference |
| This compound | IOMM-LEE, GAR, CH-157 Meningioma | >10 µM | 48 hours | IC50 > 10 µM. | [15] |
| This compound | DAOY, D341 Medulloblastoma | 20 µM | 48 hours | Increased apoptosis to 49% and 51% respectively. | [8] |
| This compound & Cisplatin | DAOY, D341, D283 Medulloblastoma | 2 µM LB-100 + 1 µM Cisplatin | 48 hours | Decreased cell viability to 26%, 67%, and 27% respectively. | [8] |
| PP2A-C siRNA & Cisplatin | Ovarian Carcinoma | N/A | N/A | Sensitized cells to cisplatin-mediated cytotoxicity. | [16] |
Table 3: Effects on Downstream Signaling Molecules
| Treatment | Cell Line | Effect on Signaling Molecule | Reference |
| This compound | U87 & U251 Glioblastoma | Increased levels of phosphorylated Akt. | [17] |
| This compound | Nasopharyngeal Carcinoma | Increased levels of phosphorylated Plk1 and Cdk1. | [11][12] |
| PP2A-C siRNA | HEK TER cells | Activation of the PI3K/Akt and c-Myc signaling pathways. | [18] |
Experimental Protocols
This compound Treatment Protocol (In Vitro)
This protocol is a generalized procedure based on methodologies reported in the literature.[7][8][15]
-
Cell Seeding: Plate cells in appropriate well plates or flasks and allow them to attach for 6-24 hours. Cell density should be optimized for the specific cell line and assay.
-
Preparation of this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or as recommended by the manufacturer.
-
Treatment: On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 2 µM, 5 µM, 10 µM).
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired duration (e.g., 3, 6, 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Downstream Analysis: Following incubation, harvest the cells for analysis of PP2A activity, cell viability, apoptosis, or protein expression by Western blotting.
PP2A Catalytic Subunit (PPP2CA) siRNA Transfection Protocol
This protocol is a general guideline for siRNA transfection.[19][20] Specific conditions should be optimized for each cell line.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.
-
siRNA Preparation: Dilute the PP2A catalytic subunit siRNA and a non-targeting control siRNA in a serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in a serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-transfection reagent complexes.
-
Transfection: Add the complexes drop-wise to the cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24-72 hours.
-
Validation of Knockdown: After incubation, harvest a portion of the cells to validate the knockdown of the PP2A catalytic subunit protein by Western blotting or qRT-PCR.
-
Functional Assays: Use the remaining cells for functional assays to assess the phenotypic consequences of PP2A knockdown.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by PP2A and the experimental workflow for cross-validating this compound with siRNA.
Caption: PP2A-regulated signaling pathways and points of inhibition.
Caption: Experimental workflow for cross-validation.
Discussion and Interpretation
Both this compound and siRNA targeting the PP2A catalytic subunit serve as powerful tools to probe the function of this critical phosphatase. As the data indicates, both methods generally lead to similar qualitative outcomes: decreased PP2A activity, reduced cell viability, and sensitization of cancer cells to other therapies.
However, researchers should be mindful of the inherent differences between these two approaches:
-
Specificity: While siRNA is designed to be highly specific for the PP2A catalytic subunit mRNA, off-target effects can still occur. It is crucial to use appropriate controls, such as a non-targeting siRNA, and to validate the knockdown of the intended target. This compound, on the other hand, is a small molecule inhibitor that has been shown to also inhibit other phosphatases, such as PP5.[21] This could lead to phenotypic effects that are not solely attributable to PP2A inhibition.
-
Mechanism of Action: this compound directly inhibits the enzymatic activity of the existing PP2A protein. In contrast, siRNA prevents the synthesis of new PP2A protein, leading to a gradual depletion of the protein over time. This difference in kinetics can influence the timing and magnitude of the observed effects.
-
Completeness of Inhibition/Knockdown: The degree of PP2A inhibition by this compound is dose-dependent. Similarly, the efficiency of siRNA-mediated knockdown can vary depending on the cell line, transfection reagent, and siRNA sequence. It is essential to determine the optimal concentration of this compound and to validate the extent of protein knockdown with siRNA.
Conclusion
References
- 1. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein phosphatase 2A inhibition with LB100 enhances radiation-induced mitotic catastrophe and tumor growth delay in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel and essential mechanism determining specificity and activity of protein phosphatase 2A (PP2A) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. Inhibition of protein phosphatase 2A with a small molecule LB100 radiosensitizes nasopharyngeal carcinoma xenografts by inducing mitotic catastrophe and blocking DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Review of PP2A Tumor Biology and Antitumor Effects of PP2A Inhibitor LB100 in the Nervous System [mdpi.com]
- 18. Identification of PP2A complexes and pathways involved in cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. yeasenbio.com [yeasenbio.com]
- 21. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (Rac)-LB-100 and Cantharidin as PP2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-LB-100 and cantharidin, two prominent inhibitors of Protein Phosphatase 2A (PP2A). This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
Introduction
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that regulates a multitude of cellular processes, including cell cycle progression, DNA damage repair, and apoptosis.[1] Its dysregulation is implicated in various diseases, particularly cancer, making it a compelling therapeutic target. Cantharidin, a natural toxin, and its synthetic derivative, this compound, are both potent inhibitors of PP2A. While cantharidin has a long history in traditional medicine, its clinical use has been hampered by significant toxicity.[2][3] this compound was developed to overcome these limitations, offering a potentially more favorable therapeutic window.[4][5] This guide provides a detailed comparison of these two inhibitors to aid researchers in selecting the appropriate tool for their studies.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound and cantharidin based on published literature. Direct head-to-head comparative studies are limited, and thus, data are compiled from various sources. Experimental conditions, such as cell lines and assay types, should be considered when interpreting these values.
Table 1: Inhibitory Potency against PP2A
| Parameter | This compound | Cantharidin | Reference(s) |
| IC50 (PP2A) | 0.85 µM (BxPc-3 cells), 3.87 µM (Panc-1 cells) | 0.16 µM (purified catalytic subunit), 0.2 µM | [6][7][8] |
| IC50 (PP1) | Data not readily available | 1.7 µM, 1.8 µM | [8][9] |
| Specificity | Also inhibits PPP5C | Inhibits both PP1 and PP2A | [10] |
| Mode of Inhibition | Competitive | Noncompetitive | [3][11] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Cell Line | This compound IC50 | Cantharidin IC50 | Reference(s) |
| Pancreatic Cancer (BxPc-3) | 2.3 µM | 6.09 µM (72h) | [6][12] |
| Pancreatic Cancer (Panc-1) | 1.7 µM | 9.42 µM (72h) | [6][12] |
| Osteosarcoma (143B) | 10.58 µM | Data not readily available | [13] |
| Hepatocellular Carcinoma (Hep 3B) | Data not readily available | 2.2 µM (36h) | [14] |
| Breast Cancer (MCF-7) | Data not readily available | ~50 µM | [15] |
Mechanism of Action and Cellular Effects
Both this compound and cantharidin exert their effects by inhibiting PP2A, leading to the hyperphosphorylation of numerous downstream substrates. This disruption of cellular signaling can induce cell cycle arrest, apoptosis, and sensitization to chemo- and radiotherapy.
This compound is a water-soluble, synthetic derivative of norcantharidin.[11] It acts as a competitive inhibitor of the PP2A catalytic subunit.[2] By inhibiting PP2A, LB-100 prevents the dephosphorylation of key proteins involved in cell cycle checkpoints and DNA damage repair, such as those in the Akt-Mdm2-p53 pathway.[13] This leads to the accumulation of DNA damage and can drive cancer cells into mitotic catastrophe, a form of cell death.[2] Studies have also shown that LB-100 can enhance the efficacy of chemotherapeutic agents like cisplatin and doxorubicin.[13][16] Interestingly, some research suggests that LB-100 also inhibits Protein Phosphatase 5 (PPP5C), which may contribute to its overall antitumor activity.[10]
Cantharidin is a natural toxin produced by blister beetles.[17] It is a potent, noncompetitive inhibitor of both PP1 and PP2A.[3][8] Its inhibition of PP2A leads to G2/M cell-cycle arrest and apoptosis in various cancer cell lines.[12][17] The activation of mitogen-activated protein kinases (MAPKs) like JNK is one of the downstream effects of cantharidin-induced PP2A inhibition that contributes to its cytotoxic effects.[12][17] While effective, the clinical application of cantharidin has been limited by its toxicity.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare PP2A inhibitors.
PP2A Inhibition Assay (Malachite Green Assay)
This colorimetric assay measures the amount of free phosphate released from a substrate by PP2A, which is inversely proportional to the inhibitor's activity.
Materials:
-
Purified PP2A enzyme
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, pH 7.0)
-
Malachite Green reagent (containing malachite green, ammonium molybdate, and acid)
-
Phosphate standard solution (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Phosphate Standards: Create a standard curve by preparing serial dilutions of the phosphate standard in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the PP2A inhibitor (this compound or cantharidin) at various concentrations, and the purified PP2A enzyme. Include a control with no inhibitor.
-
Initiate Reaction: Start the reaction by adding the phosphopeptide substrate to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent to each well. This reagent will form a colored complex with the free phosphate. Allow the color to develop for 15-30 minutes at room temperature.
-
Measure Absorbance: Read the absorbance at approximately 620-650 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no enzyme control) from all readings. Use the phosphate standard curve to determine the amount of phosphate released in each reaction. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and cantharidin stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or cantharidin. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results and determine the IC50 value for each inhibitor.[18][19][20]
Western Blot for Downstream Signaling
Western blotting is used to detect changes in the phosphorylation status of proteins downstream of PP2A, such as Akt and ERK.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound or cantharidin for the desired time, then lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-Akt) or a housekeeping protein like GAPDH or β-actin.[1][21][22][23]
Visualizations
The following diagrams illustrate key concepts related to PP2A inhibition.
Caption: PP2A Signaling Pathway and Points of Inhibition.
Caption: Workflow for Comparing PP2A Inhibitors.
Conclusion
Both this compound and cantharidin are valuable tools for studying PP2A function and have potential as anticancer agents. Cantharidin is a potent, well-characterized inhibitor of both PP1 and PP2A, but its high toxicity is a significant drawback for therapeutic applications. This compound, as a synthetic analog, appears to offer a better safety profile and has shown promise as a chemo- and radio-sensitizer in preclinical studies.[2][4][5] However, its potential off-target effects on other phosphatases like PPP5C should be considered. The choice between these two inhibitors will depend on the specific research question, the experimental system, and the desired balance between potency and toxicity. This guide provides a foundational comparison to aid in this decision-making process. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two important PP2A inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of cantharidin analogues targeting protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SerineThreonine Phosphatase Assay System Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. Comparison of cantharidin toxicity in breast cancer cells to two common chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic effects of cantharidin on the growth of normal and carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Cantharidin Toxicity in Breast Cancer Cells to Two Common Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The protein phosphatase 2A inhibitor LB100 sensitizes ovarian carcinoma cells to cisplatin-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress-independent growth inhibition of pancreatic cancer cells through G2/M cell-cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-LB-100 and FTY720: Targeting Cellular Signaling in Disease
In the landscape of modern therapeutics, the modulation of key cellular signaling pathways offers promising avenues for treating a range of diseases, from cancer to autoimmune disorders. This guide provides a comparative analysis of two such investigational drugs, (Rac)-LB-100 and FTY720 (Fingolimod), aimed at researchers, scientists, and drug development professionals. While both molecules have demonstrated significant therapeutic potential, they operate through distinct mechanisms of action, leading to different biological outcomes and clinical applications.
Executive Summary
This compound is a water-soluble, first-in-class inhibitor of Protein Phosphatase 2A (PP2A), a critical enzyme that regulates numerous cellular processes, including cell cycle progression and DNA damage repair.[1][2] By inhibiting PP2A, LB-100 can sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for oncology.[1][2][3] FTY720, on the other hand, is a sphingosine-1-phosphate (S1P) receptor modulator.[4][5] Upon phosphorylation in vivo, it acts as a high-affinity agonist at four of the five S1P receptors, leading to their downregulation.[4][6] This modulation of S1P signaling is particularly effective in sequestering lymphocytes in lymphoid tissues, thereby preventing their infiltration into the central nervous system in autoimmune diseases like multiple sclerosis.[4][7]
Mechanism of Action
This compound: Inhibition of a Master Regulator
LB-100 functions by directly inhibiting the catalytic activity of PP2A.[8] PP2A is a serine/threonine phosphatase that plays a crucial role as a tumor suppressor by negatively regulating several oncogenic signaling pathways.[8] By blocking PP2A, LB-100 disrupts the dephosphorylation of key proteins involved in cell cycle checkpoints and DNA repair.[2] This leads to the accumulation of DNA damage and mitotic catastrophe in cancer cells, ultimately enhancing the efficacy of cytotoxic therapies.[1][9]
dot
Figure 1: Mechanism of action of this compound.
FTY720: Modulating Lymphocyte Trafficking
FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, FTY720-phosphate.[7] FTY720-P is a structural analog of sphingosine-1-phosphate (S1P) and acts as a potent agonist at S1P receptors S1P1, S1P3, S1P4, and S1P5.[4] The therapeutic effects in multiple sclerosis are primarily mediated through its action on the S1P1 receptor on lymphocytes.[4][7] Binding of FTY720-P to S1P1 leads to the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the S1P gradient that normally guides their egress from lymph nodes.[10][11] This sequestration of lymphocytes prevents their migration to sites of inflammation.[5]
dot
Figure 2: Mechanism of action of FTY720.
Comparative Performance Data
While direct head-to-head clinical trials are lacking, preclinical data provides insights into the distinct therapeutic applications of LB-100 and FTY720.
In Vitro Cytotoxicity and Chemosensitization
| Compound | Cell Line | IC50 (Monotherapy) | Combination Effect | Reference |
| This compound | BxPc-3 (Pancreatic Cancer) | 2.3 µM | Sensitizes to doxorubicin | [12] |
| This compound | Panc-1 (Pancreatic Cancer) | 1.7 µM | Sensitizes to doxorubicin | [12] |
| FTY720 | Various Cancer Cell Lines | 5-20 µM | Potentiates radiation effects | [13][14] |
In Vivo Efficacy
| Compound | Animal Model | Disease | Key Findings | Reference |
| This compound | Glioblastoma Xenograft | Cancer | Reduced mean tumor volume by 73% as monotherapy. | [8] |
| This compound | Medulloblastoma Xenograft | Cancer | Significantly increased apoptosis in combination with cisplatin. | [8] |
| FTY720 | Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Prophylactic administration almost completely prevented EAE development. | [15] |
| FTY720 | Mouse Melanoma Model | Cancer | Significantly inhibited metastatic tumor growth. | [16] |
Experimental Protocols
PP2A Activity Assay (for LB-100)
-
Cell Lysis: Treat cultured cancer cells with the desired concentration of LB-100 or vehicle control for a specified time. Lyse the cells using an ultrasonic cell disruptor in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford assay.
-
Phosphatase Assay: Use a serine/threonine phosphatase assay kit. The assay typically involves a synthetic phosphopeptide substrate that releases a fluorescent or colorimetric product upon dephosphorylation by PP2A.
-
Measurement: Incubate the cell lysates with the substrate in the presence of a reaction buffer. Measure the resulting signal using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate PP2A activity as the rate of substrate dephosphorylation per microgram of protein. Compare the activity in LB-100-treated cells to that of the vehicle control to determine the percentage of inhibition.[12]
dot
Figure 3: Experimental workflow for PP2A activity assay.
Lymphocyte Egress Inhibition Assay (for FTY720)
-
Animal Model: Utilize a relevant animal model, such as mice for immunological studies.
-
Drug Administration: Administer FTY720 or a vehicle control to the animals at the desired dosage and schedule.
-
Blood Collection: At various time points after administration, collect peripheral blood samples from the animals.
-
Lymphocyte Counting: Perform a complete blood count (CBC) with differential to determine the absolute number of lymphocytes in the peripheral blood.
-
Data Analysis: Compare the lymphocyte counts in FTY720-treated animals to those in the control group. A significant reduction in peripheral lymphocyte count indicates inhibition of lymphocyte egress from lymphoid organs.
Signaling Pathways
This compound and the Cell Cycle
LB-100's inhibition of PP2A leads to the hyperphosphorylation of proteins that regulate the G2/M checkpoint, such as Cdk1. This prevents cells with damaged DNA from arresting in G2 and instead forces them into mitosis, leading to mitotic catastrophe and apoptosis.
dot
Figure 4: this compound's impact on the DNA damage response pathway.
FTY720 and S1P Receptor Signaling
FTY720-P acts as a functional antagonist of the S1P1 receptor. While it initially activates the receptor, it subsequently leads to its prolonged internalization and degradation, thus desensitizing the cell to the endogenous ligand S1P. This is a key mechanism for its immunomodulatory effects.
dot
Figure 5: FTY720's functional antagonism of the S1P1 receptor.
Conclusion
This compound and FTY720 represent two distinct and promising strategies for therapeutic intervention. LB-100's role as a PP2A inhibitor positions it as a potent chemosensitizing and radiosensitizing agent with broad potential in oncology. Its mechanism is centered on disrupting intracellular signaling pathways that are fundamental to cancer cell survival and proliferation. In contrast, FTY720's modulation of S1P receptors provides a powerful tool for controlling lymphocyte trafficking, with proven efficacy in the treatment of multiple sclerosis and potential applications in other autoimmune diseases and certain cancers. The choice between these or similar agents will be dictated by the specific pathology and the desired therapeutic outcome. Further research, including direct comparative studies, will be crucial to fully elucidate the relative merits and potential synergistic effects of these two classes of compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent trials for FTY720 (fingolimod): a new generation of immunomodulators structurally similar to sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The immune modulator FTY720 targets sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FTY720: mechanism of action and potential benefit in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The emerging role of FTY720 (Fingolimod) in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FTY720, sphingosine 1-phosphate receptor modulator, ameliorates experimental autoimmune encephalomyelitis by inhibition of T cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antagonism of sphingosine-1-phosphate receptors by FTY720 inhibits angiogenesis and tumor vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of (Rac)-LB-100: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a small molecule inhibitor is paramount. This guide provides an objective comparison of (Rac)-LB-100, a widely studied anti-cancer agent, with other phosphatase inhibitors, supported by experimental data and detailed protocols to aid in the critical assessment of its specificity.
This compound is a water-soluble, synthetic small molecule that has advanced to clinical trials, largely based on its purported role as a specific inhibitor of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a crucial serine/threonine phosphatase that acts as a tumor suppressor by regulating key signaling pathways involved in cell growth, proliferation, and apoptosis.[3][4][5] While initial studies have highlighted the therapeutic potential of LB-100 in sensitizing cancer cells to chemotherapy and radiation, a deeper analysis of its specificity reveals a more nuanced profile.[6][7][8]
Target Specificity and Off-Target Effects
Recent evidence has demonstrated that this compound is not exclusively selective for PP2A. In vitro studies have confirmed that LB-100 also acts as a catalytic inhibitor of Protein Phosphatase 5 (PPP5C).[1] This dual inhibitory activity is attributed to the conserved nature of the active site in both PP2A and PPP5C, where the 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety of LB-100 coordinates with essential metal ions.[1] This finding is significant as PPP5C is also implicated in various cellular processes, including stress response and cell cycle control, and its inhibition may contribute to the overall biological effects observed with LB-100 treatment.[9][10][11][12][13]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity of this compound against the catalytic subunits of PP2A (PP2AC) and PPP5C using various substrates. The data reveals a modest selectivity for PP2AC over PPP5C.
| Substrate | Phosphatase | IC50 (μM) mean ± SE |
| K-R-pT-I-R-R | PP2AC | 2.8 ± 0.2 |
| PPP5C | 11.2 ± 0.6 | |
| DiFMUP | PP2AC | 5.2 ± 0.3 |
| PPP5C | 38.5 ± 2.0 | |
| [32P]-Histone | PP2AC | 1.8 ± 0.1 |
| PPP5C | 12.1 ± 0.8 |
Data sourced from a study by Lu et al.[1]
Comparison with Alternative PP2A Inhibitors
For researchers considering alternatives, other well-characterized PP2A inhibitors exhibit different specificity profiles.
-
Okadaic Acid: A polyether toxin produced by dinoflagellates, it is a potent inhibitor of PP2A and, to a lesser extent, PP1.[5][14] Its high affinity for PP2A makes it a valuable research tool, but its broader activity and toxicity limit its therapeutic potential.[14]
-
Cantharidin: A natural toxin, it and its derivative norcantharidin show inhibitory activity against PP2A and other homologous serine/threonine phosphatases like PP1, PP4, and PP5.[6]
-
Fostriecin: This compound demonstrates high selectivity for PP2A and PP4 over PP1 and PP5, making it a more specific tool for dissecting the roles of these particular phosphatases.[15]
Experimental Protocols
To enable researchers to independently verify and expand upon these findings, detailed methodologies for key experiments are provided below.
In Vitro Protein Phosphatase Activity Assay (Colorimetric - Malachite Green)
This assay measures the release of free phosphate from a phosphopeptide substrate.
Materials:
-
Purified recombinant protein phosphatase (e.g., PP2AC, PPP5C)
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
This compound or other inhibitors at various concentrations
-
Malachite Green Reagent
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM DTT, 1 mM MnCl2)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the inhibitor in the reaction buffer.
-
In a 96-well plate, add the diluted inhibitor, the purified phosphatase, and the reaction buffer.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding the phosphopeptide substrate to each well.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by non-linear regression analysis.
Visualizing the Impact: Signaling Pathways
The dual inhibition of PP2A and PPP5C by this compound has implications for multiple signaling pathways. The following diagrams illustrate the key pathways regulated by each phosphatase.
Caption: PP2A negatively regulates key pro-survival and proliferative signaling pathways.
Caption: PPP5C modulates stress response and survival pathways, including DNA repair and apoptosis.
Conclusion
While this compound is a potent inhibitor of PP2A, researchers must consider its inhibitory action on PPP5C when interpreting experimental results. The observed cellular effects of this compound are likely a composite of the inhibition of both phosphatases. For studies requiring highly specific inhibition of PP2A, alternative compounds such as fostriecin may be more suitable. This guide provides the necessary data and protocols to enable informed decisions in the selection and application of phosphatase inhibitors for rigorous and reproducible research.
References
- 1. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PP2A inhibition from LB100 therapy enhances daunorubicin cytotoxicity in secondary acute myeloid leukemia via miR-181b-1 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein phosphatase 2A: the Trojan Horse of cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PP2A inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPP5C (mouse) [phosphosite.org]
- 10. PPP5C promotes cell proliferation and survival in human prostate cancer by regulating of the JNK and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. diseases.jensenlab.org [diseases.jensenlab.org]
- 13. PPP5C - Wikipedia [en.wikipedia.org]
- 14. PP2A and Its Inhibitors in Helper T-Cell Differentiation and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PP2A Inhibitor Compounds for Researchers
In the landscape of cancer therapy and cellular signaling research, Protein Phosphatase 2A (PP2A) has emerged as a critical regulator of cell growth, proliferation, and apoptosis. Its dysregulation is implicated in various diseases, making it a compelling target for therapeutic intervention. This guide provides a detailed, head-to-head comparison of three prominent PP2A inhibitor compounds: Okadaic Acid, Fostriecin, and LB-100. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
At a Glance: Key PP2A Inhibitor Compounds
| Feature | Okadaic Acid | Fostriecin | LB-100 |
| Primary Target(s) | PP2A, PP1 | PP2A, PP4 | PP2A, PPP5C[1] |
| Mechanism of Action | Non-covalent, reversible inhibition[2] | Covalent binding to the catalytic subunit[2] | Catalytic inhibitor, coordinates with active site metals[1] |
| Cellular Effects | Induces apoptosis, cytoskeletal changes, tumor promoter[2] | Induces premature mitosis and apoptosis[2] | Enhances chemo- and radio-sensitivity, induces apoptosis and mitotic catastrophe[3][4] |
| Clinical Status | Research tool, known diarrhetic shellfish toxin[2] | Entered Phase I clinical trials (suspended due to instability)[2] | Phase I and II clinical trials ongoing for various cancers[4][5] |
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Okadaic Acid, Fostriecin, and LB-100 against PP2A and other related phosphatases, highlighting their selectivity. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Protein Phosphatase | Okadaic Acid IC50 (nM) | Fostriecin IC50 (nM) | LB-100 IC50 (µM) |
| PP1 | 15-50[2] | 45,000–58,000[6] | ~80 (LB102, a derivative)[7] |
| PP2A | 0.1–0.3[2] | 1.5–5.5[6] | 0.4 (LB102, a derivative)[7] |
| PP4 | 0.1 | 3.0 | Not widely reported |
| PP5 | 3.5 | 50,000–70,000[6] | Inhibits PPP5C[1] |
| PP2B (Calcineurin) | ~4,000 | >100,000 | Not widely reported |
Note: Lower IC50 values indicate higher potency. The selectivity of an inhibitor is determined by the ratio of its IC50 values against different phosphatases. Fostriecin exhibits the highest selectivity for PP2A over PP1.[6]
Signaling Pathway Visualizations
The inhibition of PP2A by these compounds leads to the hyperphosphorylation of numerous downstream targets, significantly impacting cellular signaling pathways.
References
- 1. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SCIENCE: PP2A inhibition with LB-100 in cancer therapy [lixte.com]
- 6. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
(Rac)-LB-100: A Comparative Guide to its Chemo-Sensitizing Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemo-sensitizing effects of (Rac)-LB-100, a first-in-class small molecule inhibitor of protein phosphatase 2A (PP2A). The information presented is based on pre-clinical data and is intended to inform research and development efforts in oncology.
Performance of this compound as a Chemo-sensitizing Agent
This compound has demonstrated significant potential in enhancing the efficacy of standard chemotherapeutic agents across a variety of cancer types. Its primary mechanism of action is the inhibition of PP2A, a serine/threonine phosphatase that is often dysregulated in cancer and plays a crucial role in cell cycle progression and DNA damage repair. By inhibiting PP2A, LB-100 disrupts these critical cellular processes, rendering cancer cells more susceptible to the cytotoxic effects of chemotherapy.[1][2]
Quantitative Data Summary
The following tables summarize the chemo-sensitizing effect of this compound in combination with various chemotherapeutic agents in different cancer cell lines.
Table 1: Enhancement of Cisplatin-Mediated Cytotoxicity by LB-100 in Medulloblastoma Cells [3]
| Cell Line | Treatment | Concentration | Cell Viability (%) |
| DAOY | Cisplatin alone | 1 µM | 61 |
| Cisplatin + LB-100 | 1 µM + 2 µM | 26 | |
| D341 | Cisplatin alone | 1 µM | 100 |
| Cisplatin + LB-100 | 1 µM + 2 µM | 67 | |
| D283 | Cisplatin alone | 1 µM | 58 |
| Cisplatin + LB-100 | 1 µM + 2 µM | 27 |
Table 2: Potentiation of Doxorubicin-Mediated Growth Inhibition by LB-100 in a Fibrosarcoma Cell Line [4]
| Treatment | Concentration | Growth Inhibition |
| LB-100 alone | 5 µM | Modest |
| Doxorubicin alone | 2 µg/ml | Modest |
| LB-100 + Doxorubicin | 5 µM + 2 µg/ml | Nearly Doubled |
Comparison with Other Chemo-sensitizing Strategies
Direct comparative studies of this compound against other chemo-sensitizing agents are limited in publicly available literature. However, its mechanism of action offers a distinct approach compared to other classes of chemo-sensitizers.
-
PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in DNA repair pathways, particularly those with BRCA1/2 mutations.[5][6][7] They work by preventing the repair of single-strand DNA breaks, which then lead to double-strand breaks that are lethal to cancer cells with impaired homologous recombination repair. While both LB-100 and PARP inhibitors interfere with DNA damage repair, LB-100's mechanism through PP2A inhibition affects a broader range of cellular processes, including cell cycle checkpoints and signaling pathways like STAT3.[3][8] This suggests that LB-100 may have utility in a wider range of tumor types, not limited to those with specific DNA repair gene mutations.
-
Other PP2A Inhibitors: this compound is a derivative of cantharidin, a natural toxin. Other cantharidin derivatives and novel chemical entities are under investigation as PP2A inhibitors. The clinical development of LB-100 is notable, with a favorable toxicity profile compared to its parent compound.[3]
Experimental Protocols
Cell Viability Assay (XTT Assay)[3]
-
Cell Seeding: Plate medulloblastoma cells (DAOY, D283, D341) in 96-well plates and allow them to adhere overnight in a complete medium.
-
Drug Treatment: Treat the cells with various concentrations of LB-100 and/or cisplatin. For combination treatments, pre-treat cells with LB-100 for 3 hours before adding cisplatin. The total treatment duration is 48 hours.
-
XTT Reagent Addition: Following the 48-hour treatment, add the XTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for a specified period to allow for the conversion of the XTT tetrazolium salt to a colored formazan product by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance at 490 nm and 650 nm using a spectrophotometer.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V Staining)[9][10][11][12]
-
Cell Seeding and Treatment: Seed cells in culture plates and treat with the desired concentrations of LB-100 and/or a chemotherapeutic agent for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Experimental workflow for validating the chemo-sensitizing effect of this compound.
Caption: Proposed signaling pathways affected by this compound to enhance chemosensitivity.
Caption: Logical relationship demonstrating how this compound leads to chemo-sensitization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 6. Fighting resistance: post-PARP inhibitor treatment strategies in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessnewswire.com [accessnewswire.com]
Safety Operating Guide
Navigating the Disposal of (Rac)-LB-100: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals utilizing (Rac)-LB-100, a potent protein phosphatase 2A (PP2A) inhibitor, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not publicly detailed, a comprehensive approach based on its chemical properties and standard hazardous waste management principles provides a clear path forward. This guide offers essential safety and logistical information to facilitate the responsible disposal of this compound.
Understanding this compound: Key Chemical Data
A thorough understanding of a compound's properties is the foundation of safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value | Reference |
| CAS Number | 1632032-53-1 | [1][2][3] |
| Molecular Formula | C₁₃H₂₀N₂O₄ | [2][4] |
| Molecular Weight | 268.31 g/mol | [2][3][4][5][6] |
| Appearance | Solid, White to off-white powder | [4] |
| Purity | >98% | [3][4] |
| Solubility | Soluble in water (50 mg/ml), DMSO (50 mg/ml), and PBS (pH 7.2, 10 mg/ml). Partially soluble in Ethanol. | [2][4] |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [3][6] |
Procedural Guidance for Disposal
In the absence of explicit instructions from the manufacturer, the disposal of this compound should be managed as a hazardous chemical waste. This approach ensures the highest level of safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation
Proper segregation is crucial to prevent accidental chemical reactions.
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., weighing boats, pipette tips), and contaminated PPE in a designated, leak-proof container.
-
Liquid Waste: Collect solutions of this compound in a separate, clearly labeled, and leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Given its solubility in water and DMSO, the liquid waste stream may be aqueous or organic.
Step 3: Containerization and Labeling
-
Use containers that are compatible with the chemical waste. For this compound, high-density polyethylene (HDPE) containers are generally suitable.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Also, list the major components of any solutions (e.g., "Water," "DMSO").
-
Keep the container securely closed except when adding waste.
Step 4: Storage of Waste
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from drains and incompatible materials.
Step 5: Arrange for Pickup and Disposal
-
Contact your institution's EHS or equivalent safety office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe and compliant disposal of this compound.
By adhering to these general yet critical procedures, laboratory personnel can manage the disposal of this compound in a manner that prioritizes safety and environmental responsibility, thereby fostering a culture of trust and diligence in chemical handling. Always defer to the specific guidelines and regulations provided by your institution and local authorities.
References
Safeguarding Your Research: Essential Handling Protocols for (Rac)-LB-100
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This guide provides crucial safety and logistical information for the handling, storage, and disposal of (Rac)-LB-100, a protein phosphatase 2A (PP2A) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a substance of unknown toxicity and handle it with the highest degree of caution. The following procedures are based on best practices for managing potent, biologically active research chemicals.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Required Equipment | Specifications & Best Practices |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Change the outer layer immediately following any suspected contamination or every two hours, whichever comes first. |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified safety goggles are required to protect against splashes. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk. |
| Body Protection | Disposable Lab Coat with Knit Cuffs | A disposable, fluid-resistant lab coat with knit cuffs is essential to prevent skin contact. The lab coat should be changed immediately if contaminated. |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is the minimum requirement when handling the powdered form of this compound. For procedures that may generate aerosols, a powered air-purifying respirator (PAPR) is recommended. |
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and your supervisor. For small spills of powder, gently cover with a damp paper towel to avoid creating dust, then use an appropriate chemical absorbent. For liquid spills, use an inert absorbent material. All cleanup materials must be disposed of as hazardous waste. |
Operational Plan: Handling and Storage
This compound should be handled in a designated area within a certified chemical fume hood to minimize inhalation exposure.
| Aspect | Procedure |
| Receiving | Upon receipt, inspect the container for any damage. Log the compound in your chemical inventory. |
| Storage | Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's specific storage temperature recommendations. |
| Weighing | Weigh the powdered compound within a chemical fume hood or a balance enclosure to prevent the generation of airborne dust. |
| Solution Preparation | Prepare solutions within a chemical fume hood. Add the solvent to the pre-weighed compound slowly to avoid splashing. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats), weigh boats, and other disposable materials must be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and solvent rinses must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps | Contaminated needles, syringes, and other sharps must be placed in a designated sharps container that is also labeled as containing hazardous chemical waste. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of a powdered research chemical like this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO (or other appropriate solvent)
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Don all required PPE and perform all subsequent steps within a certified chemical fume hood.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully add the desired amount of this compound powder to the tube. Record the exact weight.
-
Solvent Addition: Based on the recorded weight and the molecular weight of this compound, calculate the volume of solvent required to achieve a 10 mM concentration. Slowly add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Cap the tube securely. Vortex the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at the recommended temperature (typically -20°C or -80°C) to maintain stability.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for emergency response to exposure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
